molecular formula C35H38N2O5 B1670831 DMP 323 CAS No. 151867-81-1

DMP 323

カタログ番号: B1670831
CAS番号: 151867-81-1
分子量: 566.7 g/mol
InChIキー: XCVGQMUMMDXKCY-WZJLIZBTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one is a synthetically derived small molecule characterized by a 1,3-diazepan-2-one core structure with multiple stereocenters. This complex architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds within the 1,3-diazepan-2-one family have been investigated for their potential to interact with various biological targets. For instance, structurally related molecules have been identified as orexin receptor antagonists, which are relevant in sleep and metabolic disorders research . Other diazepane-based compounds have been explored as CCR5 antagonists for HIV research . The specific stereochemistry and functional groups of this compound, including the dibenzyl and hydroxymethylbenzyl substituents, are critical for its three-dimensional conformation and its subsequent binding affinity and selectivity. This reagent is provided for use in biochemical research, high-throughput screening assays, and as a building block in the synthesis of more complex chemical entities. It is strictly for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

特性

CAS番号

151867-81-1

分子式

C35H38N2O5

分子量

566.7 g/mol

IUPAC名

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one

InChI

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1

InChIキー

XCVGQMUMMDXKCY-WZJLIZBTSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O

正規SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O

外観

Solid powder

他のCAS番号

151867-81-1

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
XM 323
XM-323

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of DMP 323: A Technical Guide to its Inhibition of HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, C2-symmetrical cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for viral maturation and infectivity.[1][2] Its design was a significant step in the development of non-peptidic protease inhibitors, offering a distinct structural scaffold compared to earlier substrate-analog inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with HIV protease, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

HIV protease is an aspartic protease that functions as a homodimer, with each monomer contributing to the active site.[3] This active site is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step in the HIV life cycle.[3] this compound acts as a competitive inhibitor, binding tightly to the active site of the enzyme and preventing the processing of these polyprotein substrates.[4]

Quantitative Analysis of this compound Inhibition

The potency of this compound has been quantified through various enzymatic and cell-based assays. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme, while the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) reflect its efficacy in enzymatic and cell-based assays, respectively.

In Vitro Inhibition of HIV-1 Protease
Protease VariantInhibition Constant (K­i) (nM)Fold Change vs. Wild-Type
Wild-Type0.81.0
I84V2025
V82F/I84V8001000

Data sourced from Ala et al., 1997.

Antiviral Activity
AssayIC90 (µM)
p24 ELISA~0.1
RNA Hybridization~0.1

Data represents the concentration required to inhibit 90% of viral replication in cell culture and is sourced from Rayner et al., 1994.

Mechanism of Action: A Structural Perspective

This compound's inhibitory activity is rooted in its unique three-dimensional structure and its mode of binding within the HIV protease active site. The C2 symmetry of the molecule is a key design feature that complements the C2 symmetry of the homodimeric enzyme.

The cyclic urea core of this compound was designed to mimic and displace a structurally important water molecule that is typically found in the active site of the native enzyme and is involved in substrate binding.[5] This displacement, coupled with the interactions of the inhibitor's side chains with the hydrophobic S1 and S1' pockets of the enzyme, contributes to its high binding affinity.

The following diagram illustrates the competitive inhibition mechanism of this compound on HIV protease.

DMP323_Mechanism cluster_Enzyme HIV Protease (Homodimer) cluster_Substrate Normal Substrate Binding cluster_Inhibitor Inhibition by this compound HIV_Protease HIV Protease (Active Site) Cleavage_Products Mature Viral Proteins (Cleavage Products) HIV_Protease->Cleavage_Products Cleavage No_Cleavage Inhibition of Polyprotein Processing HIV_Protease->No_Cleavage Gag_Pol Gag-Pol Polyprotein (Substrate) Gag_Pol->HIV_Protease Binds to Active Site DMP_323 This compound (Competitive Inhibitor) DMP_323->HIV_Protease Binds to Active Site

Caption: Competitive inhibition of HIV protease by this compound, preventing substrate cleavage.

Structural studies, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into the binding mode of this compound.[6][7][8] These studies reveal key hydrogen bonding and van der Waals interactions between the inhibitor and the active site residues of the protease, including the catalytic aspartate residues (Asp25 and Asp125).

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental assays. Below is a detailed methodology for a typical in vitro HIV protease inhibition assay using High-Performance Liquid Chromatography (HPLC).

HIV Protease Inhibition Assay Protocol

1. Reagents and Materials:

  • Recombinant HIV-1 Protease

  • Synthetic Peptide Substrate (e.g., a sequence derived from a natural cleavage site in the Gag-Pol polyprotein)

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)

  • Quenching Solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phases for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

2. Assay Procedure:

  • Prepare a stock solution of the peptide substrate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microtiter plate or microcentrifuge tubes, combine the assay buffer, the this compound dilution (or vehicle control), and the HIV-1 protease.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the peptide substrate to the mixture.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes), ensuring that the substrate consumption is within the linear range.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the remaining substrate and the cleavage products.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow of this experimental protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Prepare_Substrate Prepare Peptide Substrate Solution Mix Combine Assay Buffer, This compound, and HIV Protease Prepare_Substrate->Mix Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Mix Preincubate Pre-incubate Mix->Preincubate Initiate Add Substrate to Initiate Reaction Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Stop Reaction with Quenching Solution Incubate->Quench HPLC Analyze by Reverse-Phase HPLC Quench->HPLC Quantify Quantify Substrate and Products HPLC->Quantify Calculate Calculate % Inhibition Quantify->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for an in vitro HIV protease inhibition assay using HPLC.

Conclusion

This compound serves as a compelling example of structure-based drug design, leading to a potent and specific inhibitor of a critical viral enzyme. Its mechanism of action as a competitive inhibitor, driven by its unique C2-symmetrical cyclic urea structure, has been well-characterized through extensive biochemical and structural studies. The quantitative data on its inhibitory potency and the detailed experimental protocols for its evaluation provide a solid foundation for further research and development of novel HIV protease inhibitors. The visual representations of its mechanism and the experimental workflow offer a clear and concise summary of the core principles underlying its function and analysis.

References

In-Depth Technical Guide: DMP 323, a Potent HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMP 323 is a potent, non-peptide, cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for assessing its inhibitory activity and a visualization of its effect on viral polyprotein processing are also presented to support further research and development efforts in the field of antiretroviral therapy.

Chemical Structure and Properties

This compound, with the CAS Number 151867-81-1, is chemically defined as (4S,5R,6R,7S)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-(hydroxymethyl)benzyl)-1,3-diazepan-2-one. Its molecular formula is C35H38N2O5.

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease, targeting both HIV-1 and HIV-2 variants.[1] The HIV protease is an aspartic protease that plays a crucial role in the viral life cycle by cleaving newly synthesized viral polyproteins, such as Gag and Gag-Pol, into their functional protein and enzyme components. This cleavage is essential for the maturation of the virion into an infectious particle.

By binding to the active site of the HIV protease, this compound prevents the processing of these polyproteins.[1][2] This inhibition leads to the assembly and release of immature, non-infectious viral particles from the host cell.[2][3][4] A key advantage of this compound is that its inhibitory potency is not significantly diminished in the presence of human plasma or serum, suggesting a low affinity for plasma proteins.[1] Furthermore, this compound exhibits high selectivity for the viral protease over host-cell proteases such as renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin.[5]

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

ParameterValueCell Line/Assay ConditionVirus StrainReference
IC90 ~0.1 µMMT-2 cellsHIV-1 IIIB[4]
TC50 >100 µMMT-2 cells-[4]

Note: Further specific Ki and EC50 values from primary literature are being compiled and will be added in a future update.

Experimental Protocols

HIV Protease Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against HIV protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV protease flanked by a fluorescent reporter and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant HIV-1 protease to each well.

  • Add the serially diluted this compound to the wells containing the protease. Include control wells with protease and buffer (no inhibitor) and wells with buffer only (background).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Representative Protocol)

This protocol describes a general method for assessing the antiviral activity of this compound in a cell-based assay.

Materials:

  • A susceptible T-lymphoid cell line (e.g., MT-2 or CEM-SS)

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • A method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Procedure:

  • Seed the 96-well plates with the host cells at a predetermined density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound to the wells containing the cells. Include control wells with cells and medium (no drug) and uninfected cell controls.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days.

  • After the incubation period, quantify the extent of viral replication in the culture supernatants or cell lysates using a chosen method (e.g., p24 ELISA).

  • Determine the percentage of inhibition of viral replication for each concentration of this compound compared to the untreated infected control.

  • Calculate the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

  • Concurrently, assess the cytotoxicity of this compound on uninfected cells using a viability assay (e.g., MTT or XTT assay) to determine the TC50 (50% toxic concentration).

  • Calculate the selectivity index (SI) as the ratio of TC50 to EC50.

Visualization of the Mechanism of Action

The following diagram illustrates the critical role of HIV protease in the maturation of the virus and how this compound disrupts this process.

HIV_Maturation_Inhibition cluster_normal Normal HIV Maturation cluster_inhibited Inhibition by this compound gag_polyprotein Gag-Pol Polyprotein hiv_protease HIV Protease gag_polyprotein->hiv_protease Cleavage functional_proteins Functional Viral Proteins & Enzymes hiv_protease->functional_proteins mature_virion Mature, Infectious Virion functional_proteins->mature_virion Assembly gag_polyprotein_i Gag-Pol Polyprotein inactive_protease Inactive Protease-Inhibitor Complex gag_polyprotein_i->inactive_protease No Cleavage hiv_protease_i HIV Protease dmp323 This compound dmp323->hiv_protease_i Binding immature_virion Immature, Non-infectious Virion inactive_protease->immature_virion Aberrant Assembly

References

The Core of Inhibition: A Technical Guide to the Nonpeptide Cyclic Urea Inhibitor DMP 323

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, C2-symmetrical, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for viral maturation and infectivity. Developed by DuPont Merck Pharmaceutical Company, this compound emerged from a structure-based drug design approach and demonstrated significant activity against both HIV-1 and HIV-2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease. The HIV protease is an aspartic protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins. This cleavage is a critical step in the HIV life cycle, leading to the formation of mature, infectious viral particles. By binding to the active site of the HIV protease, this compound prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions. This targeted inhibition of a key viral enzyme underscores the therapeutic potential of this compound and similar compounds in antiretroviral therapy.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations of this compound, providing a comparative look at its potency.

Parameter Value Description Reference
IC90 (CEM cells) 0.05 µMThe concentration required to inhibit 90% of viral replication in acutely infected CEM cells.
IC90 (MT-2 cells) 0.02 µMThe concentration required to inhibit 90% of viral replication in acutely infected MT-2 cells.
TC50 (CEM cells) 30 µMThe concentration that is toxic to 50% of CEM cells.
TC50 (MT-2 cells) 10 µMThe concentration that is toxic to 50% of MT-2 cells.
Inhibitor IC90 (µM) for p24 reduction Reference
This compound ~0.1
Q8024 ~0.1
Q8111 ~0.015
Parameter Value Description Reference
Ki 0.23 nMThe inhibition constant, indicating the binding affinity of this compound to the HIV protease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.

HIV Protease Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified HIV protease.

  • Reagents and Materials:

    • Purified recombinant HIV-1 protease

    • Fluorogenic HIV protease substrate (e.g., a peptide with a quenched fluorophore)

    • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

    • This compound stock solution (in DMSO)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 10 µL of each this compound dilution. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

    • Add 80 µL of the HIV protease solution (e.g., 50 nM final concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 10 µM final concentration) to each well.

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Chronically Infected Cells

This cell-based assay determines the effectiveness of this compound in inhibiting viral replication in a more physiologically relevant context.

  • Reagents and Materials:

    • Chronically HIV-1 infected cell line (e.g., H9 or CEM cells)

    • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • p24 antigen ELISA kit

    • Cell viability assay kit (e.g., MTT or XTT)

  • Procedure:

    • Seed the chronically infected cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

    • Prepare serial dilutions of this compound in the complete medium.

    • Add 100 µL of each this compound dilution to the appropriate wells. Include wells with medium and DMSO as controls.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

    • After incubation, centrifuge the plate and collect the cell-free supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the p24 concentration against the logarithm of the this compound concentration.

    • In a parallel plate, assess the cytotoxicity of this compound using a cell viability assay to determine the TC50 value.

Inhibition of Gag Polyprotein Processing (Western Blot Analysis)

This assay visualizes the effect of this compound on the cleavage of the Gag polyprotein.

  • Reagents and Materials:

    • Chronically HIV-1 infected cell line

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody (e.g., mouse anti-p24 monoclonal antibody)

    • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

    • Chemiluminescent substrate

    • Western blot imaging system

  • Procedure:

    • Treat chronically infected cells with various concentrations of this compound for 48 hours.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. The accumulation of the p55 Gag precursor and a decrease in the mature p24 protein will indicate inhibition of processing.

Mandatory Visualizations

Signaling Pathway: HIV Maturation and Inhibition by this compound

HIV_Maturation_Inhibition cluster_host_cell Infected Host Cell cluster_virion_budding Virion Budding cluster_extracellular Extracellular Space gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage gag Gag Polyprotein gag->hiv_protease Cleavage immature_virion Immature Virion mature_virion Mature Infectious Virion immature_virion->mature_virion hiv_protease->immature_virion Maturation dmp323 This compound dmp323->hiv_protease Inhibition

Caption: HIV maturation pathway and the inhibitory action of this compound on HIV protease.

Experimental Workflow: Characterization of this compound

DMP323_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays start Start: this compound Synthesis and Purification protease_assay HIV Protease Inhibition Assay start->protease_assay antiviral_assay Antiviral Activity Assay (IC50) start->antiviral_assay cytotoxicity Cytotoxicity Assay (TC50) start->cytotoxicity gag_processing Gag Processing Assay (Western Blot) start->gag_processing kinetics Enzyme Kinetics (Determine Ki) protease_assay->kinetics data_analysis Data Analysis and Potency/Selectivity Assessment kinetics->data_analysis antiviral_assay->data_analysis cytotoxicity->data_analysis gag_processing->data_analysis end Conclusion: Efficacy and Mechanism of this compound data_analysis->end

Caption: Experimental workflow for the comprehensive characterization of this compound.

Logical Relationship: Competitive Inhibition by this compound

Competitive_Inhibition E HIV Protease (Enzyme) ES Enzyme-Substrate Complex E->ES k1 k-1 EI Enzyme-Inhibitor Complex (Inactive) E->EI ki k-i S Gag/Gag-Pol (Substrate) S->ES I This compound (Inhibitor) I->EI P Mature Proteins (Product) ES->P kcat

Caption: Model of competitive inhibition of HIV protease by this compound.

The Discovery and Development of DMP 323: A C2-Symmetric HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DMP 323 emerged from early efforts in structure-based drug design as a potent, nonpeptide, C2-symmetric cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Developed by DuPont Merck Pharmaceutical Company, this compound demonstrated significant in vitro activity against both HIV-1 and HIV-2, including strains resistant to reverse transcriptase inhibitors.[3] Its discovery was a notable step in the move away from peptide-based inhibitors towards smaller, more drug-like molecules. Despite its promising preclinical profile, the development of this compound was ultimately discontinued. This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound.

Discovery and Design Rationale

The development of this compound was a direct result of the application of structure-based drug design principles.[4] Following the elucidation of the three-dimensional structure of the HIV protease, researchers at DuPont Merck utilized this information in conjunction with three-dimensional database searching to identify novel, non-peptidic scaffolds that could mimic the substrate binding.[4] The C2-symmetric cyclic urea core of this compound was identified as a promising scaffold. This symmetrical design was intended to mirror the dimeric and symmetric nature of the HIV protease active site.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease.[4] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By competitively binding to the active site of the protease, this compound prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles.[1][2] Electron microscopy studies of cells chronically infected with HIV and treated with this compound confirmed the production of immature viral particles.[1]

Below is a diagram illustrating the mechanism of action of this compound.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Infectious Virion Infectious Virion Virion Assembly->Infectious Virion Non-infectious Virion Non-infectious Virion Virion Assembly->Non-infectious Virion Immature Assembly This compound This compound This compound->HIV Protease Competitive Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data

Table 1: In Vitro Antiviral Activity of this compound
HIV Strain/IsolateCell LineAssay TypeIC90 (µM)Reference
HIV-1 (various strains)MT-2, H9, PBMCsYield Reduction0.12 ± 0.04[3]
HIV-2 (various strains)MT-2, H9, PBMCsYield Reduction0.12 ± 0.04[3]
HIV-1(RF)-RNA Hybridization0.063 ± 0.032[3]
Zidovudine-susceptible isolatesPBMCsp24 Antigen0.16 ± 0.06[3]
Zidovudine-resistant isolatesPBMCsp24 Antigen0.16 ± 0.06[3]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDoseRouteVdss (L/kg)CL (L/hr/kg)t1/2 (hr)F (%)Reference
Rat5 mg/kgIV6.367.120.95-[5]
Rat3, 5, 10 mg/kgOral---15-27[5]
Dog5 mg/kgIV2.281.481.80-[5]
Dog5, 10 mg/kgOral---37-38[5]

Vdss: Volume of distribution at steady state; CL: Clearance; t1/2: Elimination half-life; F: Bioavailability

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound was achieved through an efficient, stereoselective process amenable to large-scale preparation. The key steps involve the stereoselective pinacol coupling of a protected D-phenylalanine derivative to form the C2-symmetric diol core, followed by the formation of the cyclic urea and subsequent bis-alkylation.

Key Reagents and Steps:

  • Starting Material: CBZ-protected D-phenylalanine.

  • Pinacol Coupling: Stereoselective coupling to form the symmetric diol.

  • Cyclic Urea Formation: Reaction with a suitable reagent under mild conditions to form the seven-membered ring.

  • Bis-alkylation: Attachment of the 4-(hydroxymethyl)benzyl groups.

  • Deprotection: Removal of protecting groups to yield the final compound.

A detailed, step-by-step procedure can be found in the publication by Pierce, M. E., et al. (1996). J. Org. Chem., 61(2), 444–450.

HIV Protease Inhibition Assay (Representative Protocol)

A generic fluorogenic assay is described here, as the specific protocol for this compound is not publicly detailed.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • This compound (or other inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add the HIV-1 protease to each well (except for no-enzyme controls).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 1-2 hours at the appropriate excitation and emission wavelengths for the chosen substrate.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

Antiviral Activity Assay (Representative p24 Antigen Assay)

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) stimulated with phytohemagglutinin (PHA).

  • HIV-1 viral stock.

  • This compound serial dilutions.

  • Cell culture medium.

  • p24 antigen ELISA kit.

Procedure:

  • Plate PHA-stimulated PBMCs in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates at 37°C in a CO2 incubator for 7 days.

  • On day 7, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.

  • Calculate the percent inhibition of viral replication for each this compound concentration compared to the virus control (no drug).

  • Determine the IC90 value from the dose-response curve.

Development History and Discontinuation

The development of this compound was part of a broader effort by DuPont Merck to develop potent and orally bioavailable HIV protease inhibitors. While showing excellent in vitro potency and selectivity, its development was discontinued in 1994 during the preclinical or very early clinical phase. The specific reasons for the discontinuation are not publicly documented but could be related to a variety of factors including unfavorable pharmacokinetic properties in humans, toxicity, or the emergence of more promising candidates such as DMP 450.

Below is a diagram representing the typical drug discovery and development workflow, highlighting the stage at which this compound's development was halted.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target ID & Validation Target ID & Validation Lead Discovery Lead Discovery Target ID & Validation->Lead Discovery Lead Optimization (this compound) Lead Optimization (this compound) Lead Discovery->Lead Optimization (this compound) Preclinical Development Preclinical Development Lead Optimization (this compound)->Preclinical Development Phase I Phase I Preclinical Development->Phase I Discontinued Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Review Regulatory Review Phase III->Regulatory Review Post-Market Surveillance Post-Market Surveillance Regulatory Review->Post-Market Surveillance

Figure 2: this compound Development Workflow.

Conclusion

This compound represents a significant milestone in the history of HIV protease inhibitor research, demonstrating the power of structure-based drug design in the creation of potent, non-peptidic antiviral agents. Although its own development journey was cut short, the knowledge gained from the this compound program undoubtedly contributed to the successful development of subsequent generations of HIV protease inhibitors that have become mainstays of antiretroviral therapy. This technical guide provides a consolidated resource for understanding the key scientific aspects of this important early-generation HIV protease inhibitor.

References

In-Depth Technical Guide: DMP 323 (JCR 424, XM 323) - A Potent HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

DMP 323, also known by its synonyms JCR 424 and XM 323, is a potent, nonpeptidic, C2-symmetrical cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Developed by Bristol-Myers Squibb, this compound was investigated as a potential antiretroviral therapeutic. Although its development for treating HIV infections was discontinued, this compound remains a significant molecule in the study of HIV protease inhibition and antiviral drug design.[3]

This compound acts as a competitive inhibitor of HIV protease, an enzyme crucial for the maturation of the virus.[1] By binding to the active site of the protease, this compound blocks the cleavage of the viral Gag and Gag-Pol polyproteins.[1] This inhibition of polyprotein processing results in the production of immature, non-infectious viral particles, thereby halting the replication cycle of the virus.[4]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for the compound.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineVirus StrainAssay MethodIC90 (µM)TC50 (µM)Therapeutic Index (TC50/IC90)
MT-4HIV-1 (RF)p24 ELISA0.05501000
MT-4HIV-1 (RF)RNA Hybridization0.04501250
CEMHIV-1 (RF)Not Specified0.03>100>3333
U937HIV-1 (RF)Not Specified0.04>100>2500

IC90: 90% inhibitory concentration; TC50: 50% toxic concentration.

Table 2: Inhibition of HIV-1 Protease by this compound

ParameterValueMethod
Inhibition TypeCompetitiveEnzyme Kinetics
KiNot explicitly found in the searched literatureNot Applicable

Table 3: Selectivity Profile of this compound

Mammalian Protease% Inhibition at High this compound Concentration
Renin<12%
Pepsin<12%
Cathepsin D<12%
Cathepsin G<12%
Chymotrypsin<12%

Concentrations of this compound used were 350 to 40,000 times higher than the concentration required to inhibit HIV protease by 50%.[1]

Signaling Pathway and Mechanism of Action

This compound targets a critical step in the HIV life cycle: the maturation of new viral particles. The following diagram illustrates the HIV life cycle and the specific point of intervention by this compound.

HIV_Lifecycle_DMP323 cluster_host_cell Host Cell cluster_extracellular Extracellular Space HIV_entry 1. HIV Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) HIV_entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Gag & Gag-Pol Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding (Immature Virion) Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Protease HIV Protease DMP323 This compound DMP323->HIV_Protease Inhibits

Caption: HIV life cycle and the inhibitory action of this compound on HIV protease.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on the available literature for this compound and similar HIV protease inhibitors.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add 80 µL of the diluted this compound or control (assay buffer with DMSO).

  • Add 10 µL of the HIV-1 protease solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence in a microplate reader in kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 330/450 nm).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

Antiviral Activity Assay in MT-4 Cells

This protocol outlines a method to assess the antiviral efficacy of this compound in a cell-based assay using the MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., strain RF)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Reagent for assessing cell viability (e.g., MTT or XTT)

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the diluted this compound to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be optimized for the assay.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • For Cytotoxicity (TC50) Determination: On a parallel plate with uninfected cells, add the same concentrations of this compound. After the incubation period, assess cell viability using a reagent like MTT.

  • For Antiviral Activity (IC90) Determination:

    • p24 ELISA: After incubation, centrifuge the plate and collect the supernatant. Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Cell Viability Assay: Alternatively, assess the viability of the infected cells. HIV-1 infection will cause cell death, which is prevented by an effective antiviral agent.

  • Calculate the percent inhibition of viral replication (from p24 levels) or the percent protection from viral-induced cytopathicity for each this compound concentration.

  • Determine the IC90 and TC50 values from the respective dose-response curves.

Western Blot Analysis of HIV Gag Polyprotein Processing

This protocol describes the detection of HIV-1 Gag precursor (p55) and its cleavage products (e.g., p24) in cells treated with this compound to demonstrate the inhibition of protease activity.

Materials:

  • Chronically HIV-1 infected cells (e.g., H9 or U937 cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: mouse anti-HIV-1 p24 monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Western blotting and imaging system

Procedure:

  • Culture chronically infected cells in the presence of varying concentrations of this compound for 24-48 hours. Include an untreated control.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Lyse the cell pellets with lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).

  • Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the image using an imaging system.

  • Analyze the bands corresponding to the Gag precursor (p55) and the mature capsid protein (p24). An effective inhibition by this compound will result in an accumulation of p55 and a decrease in p24.

Stereoselective Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative workflow based on published synthetic routes.

Synthesis_DMP323 cluster_synthesis Synthetic Workflow for this compound Starting_Material Protected D-phenylalanine Pinacol_Coupling Stereoselective Pinacol Coupling Starting_Material->Pinacol_Coupling Diol_Formation C2-Symmetric Diol Pinacol_Coupling->Diol_Formation Cyclic_Urea_Formation Cyclic Urea Formation Diol_Formation->Cyclic_Urea_Formation Core_Structure Cyclic Urea Core Cyclic_Urea_Formation->Core_Structure Alkylation Bis-alkylation Core_Structure->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

A key step in the synthesis is the stereoselective pinacol coupling of a protected D-phenylalanine derivative to form a C2-symmetric diol. This diol is then converted to the cyclic urea core. Subsequent bis-alkylation of the cyclic urea yields the final this compound product. The judicious choice of protecting groups is crucial for achieving high yields and purity throughout the synthesis.

References

Discontinuation of DMP 323 Research: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New Brunswick, N.J. - In a significant decision on October 14, 1994, Bristol-Myers Squibb discontinued its research and development of DMP 323, a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease. This technical guide provides a comprehensive overview of the available scientific data and experimental methodologies related to this compound, offering insights for researchers, scientists, and drug development professionals on the core aspects of this abandoned drug candidate.

Summary of Preclinical Data

This compound emerged from a structure-based drug design program and was identified as a C2-symmetrical cyclic urea that competitively inhibits the HIV aspartyl protease. This inhibition is crucial as the protease is essential for the cleavage of viral polyproteins, a necessary step in the maturation of infectious HIV virions. Preclinical studies demonstrated the compound's significant potential, showcasing its potent antiviral activity and favorable pharmacokinetic profile in animal models.

Quantitative Preclinical Data

The following tables summarize the key quantitative data gathered from various preclinical in vitro and in vivo studies on this compound.

Parameter Value Species/System Notes
IC90 (Gag Processing) ~100 nMChronically infectedInhibition of p24 antigen production in cell culture.
lymphoid and monocytoid
cell lines
Selectivity Minimal inhibition of mammalian proteasesHuman proteasesNo significant inhibition of renin, pepsin, cathepsin D, cathepsin G, and
(renin, pepsin, cathepsin D, G, chymotrypsin)chymotrypsin.
Plasma Protein Binding Not significantly affected by human plasma/serumIn vitroPotency was not reduced in the presence of plasma proteins.

Table 1: In Vitro Activity of this compound

Parameter Rat Dog
Intravenous Administration
Dose5 mg/kg5 mg/kg
Volume of Distribution (Vd)6.36 L/kg2.28 L/kg
Clearance (CL)7.12 L/hr/kg1.48 L/hr/kg
Elimination Half-life (t1/2)0.95 hr1.80 hr
Oral Administration
Bioavailability (F)15-27%37-38%

Table 2: Pharmacokinetic Parameters of this compound in Animal Models[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments conducted during the evaluation of this compound.

HIV Protease Inhibition Assay

The inhibitory activity of this compound against purified recombinant HIV-1 protease was assessed using a spectrophotometric assay.

Materials:

  • Purified recombinant HIV-1 protease

  • Chromogenic peptide substrate (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2)

  • Assay buffer: 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT.

  • This compound dissolved in DMSO

Protocol:

  • The assay was performed in a 96-well microtiter plate format.

  • Varying concentrations of this compound were pre-incubated with HIV-1 protease in the assay buffer for 15 minutes at 37°C.

  • The reaction was initiated by the addition of the chromogenic peptide substrate.

  • The rate of cleavage of the substrate was monitored by measuring the increase in absorbance at a specific wavelength (e.g., 300 nm) over time using a microplate reader.

  • The inhibition constant (Ki) was determined by analyzing the data using the Michaelis-Menten equation for competitive inhibition.

Antiviral Activity in Cell Culture (p24 Antigen Assay)

The ability of this compound to inhibit HIV replication in cell culture was determined by measuring the production of the viral p24 antigen.

Materials:

  • Human T-lymphoid cell line (e.g., MT-4)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

  • This compound dissolved in DMSO

  • p24 antigen capture ELISA kit

Protocol:

  • MT-4 cells were infected with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, the cells were washed and resuspended in fresh culture medium containing serial dilutions of this compound.

  • The cells were incubated at 37°C in a humidified atmosphere of 5% CO2.

  • At various time points post-infection (e.g., 4-5 days), the cell culture supernatants were collected.

  • The concentration of p24 antigen in the supernatants was quantified using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.

  • The 50% inhibitory concentration (IC50) was calculated as the concentration of this compound that reduced p24 antigen production by 50% compared to untreated control cultures.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the direct inhibition of the HIV protease, which is a critical step in the viral lifecycle. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating protease inhibitors.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Immature_Virion Immature Virion Assembly Gag_Pol->Immature_Virion Forms Viral_Proteins Functional Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Viral_Proteins Processing Mature_Virion Mature Infectious Virion Viral_Proteins->Mature_Virion Incorporation Immature_Virion->Mature_Virion Maturation DMP_323 This compound DMP_323->HIV_Protease Inhibits

Fig. 1: HIV Protease Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Protease_Assay HIV Protease Inhibition Assay (Determine Ki) Cell_Culture_Assay Antiviral Activity in Cell Lines (Determine IC50) Protease_Assay->Cell_Culture_Assay Potency Confirmation Selectivity_Assay Selectivity Against Mammalian Proteases Cell_Culture_Assay->Selectivity_Assay Safety Profile Animal_PK Pharmacokinetic Studies (Rat, Dog) Selectivity_Assay->Animal_PK Candidate Selection Toxicity_Studies Toxicology Assessment Animal_PK->Toxicity_Studies Safety Evaluation

Fig. 2: Preclinical Evaluation Workflow for this compound.

Discontinuation of Research

  • Unforeseen Toxicity: The emergence of adverse effects in longer-term animal toxicology studies that were not apparent in initial screenings.

  • Pharmacokinetic Challenges in Primates: While showing acceptable pharmacokinetics in rodents and dogs, the compound may have exhibited a less favorable profile in non-human primates, which are a more predictive model for human pharmacokinetics.

  • Emergence of a Superior Candidate: Pharmaceutical companies often have multiple candidates in their pipeline. A different compound, either from Bristol-Myers Squibb or a competitor, may have shown a significantly better overall profile, leading to a strategic decision to reallocate resources.

  • Development of Resistance: The potential for the rapid development of viral resistance to this specific class of inhibitors might have been a concern.

  • Business and Market Considerations: The competitive landscape for HIV therapeutics was rapidly evolving in the mid-1990s, and strategic business decisions may have played a role.

Without a definitive statement from the company, the precise rationale for the discontinuation of this compound research remains a matter of speculation based on common practices in the pharmaceutical industry. The case of this compound, however, serves as a valuable example of a promising drug candidate that, despite strong initial data, did not proceed to clinical development, highlighting the rigorous and challenging nature of pharmaceutical research and development.

References

Foundational Studies on the Antiviral Activity of DMP 323: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMP 323 emerged as a potent, nonpeptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides an in-depth technical overview of the foundational preclinical studies that characterized the antiviral activity of this compound. It includes a summary of its mechanism of action, quantitative antiviral efficacy, and the experimental protocols utilized in these seminal investigations. This guide is intended to serve as a comprehensive resource for researchers in the field of antiviral drug development.

Mechanism of Action

This compound is a C2-symmetrical cyclic urea-based compound designed to be a highly specific and potent inhibitor of the HIV-1 protease.[1][2] Its mechanism of action is centered on the competitive inhibition of this viral enzyme. The HIV-1 protease is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins and enzymes.[1][2] By blocking the active site of the protease, this compound prevents the cleavage of these polyproteins, leading to the assembly of immature, non-infectious viral particles.[1]

Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed that this compound effectively mimics the transition state of the natural substrate of the HIV protease.[3][4] A key design feature of this compound and other cyclic urea inhibitors is their ability to displace a structurally important water molecule from the active site of the enzyme, contributing to their high binding affinity and potency.[5][6]

Signaling Pathway: HIV Protease Inhibition

The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of this compound.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral_RNA Viral RNA Gag_Pol Gag-Pol Polyprotein Viral_RNA->Gag_Pol Translation HIV_Protease HIV Protease Gag_Pol->HIV_Protease Autocatalytic Cleavage Immature_Virion Immature Virion Gag_Pol->Immature_Virion Assembly Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage of Gag-Pol Mature_Virion Mature Infectious Virion Mature_Proteins->Mature_Virion Assembly DMP_323 This compound DMP_323->HIV_Protease Inhibition

Caption: Inhibition of HIV Protease by this compound.

Quantitative Antiviral Activity

The foundational in vitro studies of this compound demonstrated its potent activity against HIV-1. The following tables summarize the key quantitative data from these early reports.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineHIV-1 StrainIC90 (µM)TC50 (µM)
Molt4HIV-1RF~0.2>8.8
U937HIV-1RF~0.2>8.8

Data extracted from Rayner et al., 1994.[1]

Table 2: Comparative Antiviral Activity of Cyclic Urea Inhibitors

CompoundHIV-1 Protease Ki (nM)
This compoundNot explicitly stated in snippets
DMP 450 (Mozenavir)0.3

Data for DMP 450 from Hodge et al., 1996 and MedChemExpress.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies of this compound.

Cell-Based Antiviral Assay

This protocol is based on the methods described by Rayner et al. (1994).[1]

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in cultured cells (IC90) and the concentration that is toxic to the cells (TC50).

Materials:

  • Cell lines: Molt4 (lymphoid) and U937 (monocytoid).

  • HIV-1 strain: HIV-1RF.

  • This compound.

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • 96-well microtiter plates.

  • Method for quantifying viral replication (e.g., reverse transcriptase assay or p24 antigen ELISA).

  • Method for assessing cell viability (e.g., MTT assay).

Procedure:

  • Seed Molt4 or U937 cells in 96-well plates at a predetermined density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted compound to the appropriate wells. Include control wells with no virus, virus with no compound, and cells with no compound.

  • Infect the cells with a standardized amount of HIV-1RF.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days.

  • After the incubation period, collect the cell culture supernatant to measure viral replication (e.g., p24 antigen levels).

  • Assess cell viability in the remaining cells using a method like the MTT assay.

  • Calculate the IC90 (the concentration of drug that inhibits viral replication by 90%) and the TC50 (the concentration of drug that reduces cell viability by 50%) from the dose-response curves.

HIV-1 Protease Inhibition Assay

This is a generalized protocol for a fluorometric biochemical assay to screen for HIV-1 protease inhibitors.

Objective: To measure the direct inhibitory activity of a compound on the purified HIV-1 protease enzyme.

Materials:

  • Recombinant HIV-1 protease.

  • A specific fluorogenic substrate for HIV-1 protease.

  • Assay buffer (specific to the kit or publication, often containing a buffer like MES or similar, at a specific pH, and additives like DTT and salts).

  • This compound or other test inhibitors.

  • A known HIV-1 protease inhibitor as a positive control (e.g., Pepstatin A).

  • 96-well black plates suitable for fluorescence measurements.

  • A fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and the control inhibitor.

  • In a 96-well plate, add the assay buffer, the diluted test compound or control, and the HIV-1 protease enzyme solution.

  • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C (Excitation/Emission wavelengths will be specific to the substrate, e.g., 330/450 nm).

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Antiviral Activity cluster_biochemical Biochemical Protease Inhibition Cell_Culture Prepare Cell Cultures (Molt4, U937) Compound_Dilution Prepare Serial Dilutions of this compound Cell_Culture->Compound_Dilution Infection Infect Cells with HIV-1 Compound_Dilution->Infection Incubation Incubate for 4-7 days Infection->Incubation Analysis Analyze Viral Replication (p24) & Cell Viability (MTT) Incubation->Analysis Calculation_EC50 Calculate IC90 and TC50 Analysis->Calculation_EC50 Enzyme_Prep Prepare Recombinant HIV-1 Protease Inhibitor_Dilution Prepare Serial Dilutions of this compound Enzyme_Prep->Inhibitor_Dilution Binding Incubate Protease with Inhibitor Inhibitor_Dilution->Binding Reaction Add Fluorogenic Substrate Binding->Reaction Measurement Measure Fluorescence Kinetically Reaction->Measurement Calculation_IC50 Calculate IC50 Measurement->Calculation_IC50

Caption: Workflow for In Vitro and Biochemical Assays.

Resistance and Further Development

While this compound showed potent initial activity, the development of resistance is a critical consideration for all antiretroviral agents. Studies on the successor compound, DMP 450, indicated that while it was effective against some single-point mutations in the protease gene, multiple mutations could confer significant resistance.[7]

This compound itself underwent Phase I clinical trials. However, its development was hampered by variable pharmacokinetics in humans.[9] This led to the development of second-generation cyclic urea inhibitors, such as DMP 450 (Mozenavir), which exhibited improved properties like better oral bioavailability.[7][10]

Conclusion

The foundational studies on this compound established it as a potent and specific inhibitor of HIV-1 protease with a novel mechanism of action for its class. The in vitro data demonstrated significant promise, although challenges with pharmacokinetics and the potential for resistance highlighted areas for further optimization in the development of cyclic urea-based HIV protease inhibitors. The insights gained from the study of this compound were instrumental in guiding the design of next-generation compounds with improved clinical potential.

References

In-Depth Technical Guide: The Interaction of DMP 323 with HIV-1 Gag Polyprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the nonpeptide cyclic urea inhibitor DMP 323 and the HIV-1 Gag polyprotein. It details the mechanism of action, quantitative inhibition data, experimental methodologies, and the impact of this interaction on the viral lifecycle.

Executive Summary

This compound is a potent, C2-symmetrical cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease. Its primary antiviral activity stems from its ability to competitively inhibit this viral enzyme, which is essential for the proteolytic processing of the Gag and Gag-Pol polyproteins. By blocking this crucial step in the viral maturation process, this compound leads to the production of immature, non-infectious virions. Structural studies have elucidated the binding mode of this compound within the active site of the HIV-1 protease. This guide consolidates the available quantitative data on this compound's inhibitory activity, presents detailed experimental protocols for assessing its effect on Gag processing, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Gag Polyprotein Processing

The HIV-1 Gag polyprotein (Pr55^Gag^) is the primary structural component of the virus. During the late stages of the viral replication cycle, Gag is translated and assembles at the host cell membrane, leading to the budding of immature virions. For these virions to become infectious, the Gag polyprotein must be cleaved by the viral protease into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.

This compound directly targets and inhibits the HIV-1 protease, an aspartyl protease responsible for these cleavage events. As a competitive inhibitor, this compound binds to the active site of the protease, preventing it from processing the Gag polyprotein.[1] This inhibition results in the accumulation of unprocessed or partially processed Gag at the viral particle, leading to the formation of virions with an immature morphology that are incapable of infecting new cells.[1][2] Electron microscopy studies have confirmed the production of these aberrant viral particles in the presence of this compound.[1]

The interaction between this compound and the HIV-1 protease has been characterized at the atomic level through nuclear magnetic resonance (NMR) and X-ray crystallography.[3][4] These studies reveal that this compound fits snugly into the C2-symmetric active site of the protease homodimer, forming critical interactions with the catalytic aspartate residues and other residues within the binding pocket.

Quantitative Inhibition Data

The potency of this compound has been quantified through various assays, measuring its ability to inhibit both the enzymatic activity of HIV-1 protease and the processing of the Gag polyprotein in cell-based systems.

Parameter Value Assay Conditions Reference
Ki (Inhibition Constant) vs. Wild-Type HIV-1 Protease 0.48 nMEnzymatic assay[5]
Ki vs. I84V Mutant HIV-1 Protease 110 nMEnzymatic assay[5]
IC90 (90% Inhibitory Concentration) for Gag Processing 0.07 µMRadioimmunoprecipitation assay in Molt4/HIV-1RF cells[1]
IC90 for Gag Processing 0.1 µMRadioimmunoprecipitation assay in U937/HIV-1RF cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the HIV-1 Gag polyprotein.

HIV-1 Protease Inhibition Assay (Enzymatic Assay)

This protocol describes a typical in vitro assay to determine the inhibition constant (Ki) of this compound against purified HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic peptide substrate (e.g., based on a Gag cleavage site)

  • This compound

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.

  • In the wells of a 96-well plate, add a fixed concentration of HIV-1 protease to the various concentrations of this compound.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time at 37°C to allow for binding equilibrium to be reached.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).

Radioimmunoprecipitation (RIP) Assay for Gag Processing in Cell Culture

This protocol details the steps to assess the effect of this compound on the processing of the HIV-1 Gag polyprotein in infected cells.

Materials:

  • HIV-1 infected cell line (e.g., Molt4/HIV-1RF or U937/HIV-1RF)

  • This compound

  • Cell culture medium

  • [³⁵S]methionine/cysteine labeling medium

  • Lysis buffer (RIPA buffer: 150 mM NaCl, 1% NP-40, 0.5% deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0, with protease inhibitors)

  • HIV-1 positive human serum or anti-p24 monoclonal antibody

  • Protein A/G agarose beads

  • Wash buffers (e.g., high salt, low salt, and Tris buffers)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Culture HIV-1 infected cells in the presence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Wash the cells and incubate them in methionine/cysteine-free medium for 30-60 minutes to deplete endogenous amino acid pools.

  • Metabolically label the cells by incubating them with [³⁵S]methionine/cysteine in the presence of the corresponding this compound concentrations for 4-6 hours.

  • Harvest the cells and lyse them in RIPA buffer on ice.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads.

  • Immunoprecipitate the Gag proteins by adding HIV-1 positive human serum or an anti-p24 antibody to the pre-cleared lysates and incubating overnight at 4°C.

  • Capture the immune complexes by adding Protein A/G agarose beads and incubating for 1-2 hours at 4°C.

  • Wash the beads sequentially with a series of wash buffers to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

  • Separate the radiolabeled proteins by SDS-PAGE.

  • Dry the gel and visualize the Gag precursor (p55) and its cleavage products (e.g., p24) by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of Gag processing inhibition at different this compound concentrations.

Western Blotting for Detection of Gag Cleavage Products

This protocol outlines the procedure for analyzing the accumulation of unprocessed Gag in viral particles produced from this compound-treated cells.

Materials:

  • Supernatant from HIV-1 infected cell cultures treated with this compound

  • Ultracentrifuge

  • Lysis buffer (e.g., 2x SDS sample buffer)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., mouse anti-HIV-1 p24 monoclonal antibody)

  • Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Collect the supernatant from cell cultures treated with different concentrations of this compound.

  • Clarify the supernatant by low-speed centrifugation to remove cells and debris.

  • Pellet the viral particles from the clarified supernatant by ultracentrifugation.

  • Resuspend the viral pellets in lysis buffer and heat to denature the proteins.

  • Separate the viral proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the bands corresponding to the unprocessed Gag precursor (p55) and the mature capsid protein (p24) to assess the inhibition of Gag processing.

Visualizations

Signaling Pathway of this compound Action

DMP323_Mechanism cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound Gag_synthesis Gag/Gag-Pol Synthesis Assembly Virion Assembly & Budding Gag_synthesis->Assembly Maturation Gag Processing (Maturation) Assembly->Maturation Infectious_virion Infectious Virion Maturation->Infectious_virion HIV_Protease HIV-1 Protease Maturation->HIV_Protease required for Immature_virion Immature, Non-infectious Virion Maturation->Immature_virion leads to DMP323 This compound Inhibition Competitive Inhibition DMP323->Inhibition HIV_Protease->Inhibition Inhibition->Maturation Blocks

Caption: Mechanism of action of this compound on HIV-1 Gag processing.

Experimental Workflow for Assessing Gag Processing Inhibition

Experimental_Workflow Cell_Culture Culture HIV-1 Infected Cells with this compound Harvest Harvest Cells & Supernatant Cell_Culture->Harvest Cell_Lysis Cell Lysis Harvest->Cell_Lysis Virus_Pelleting Virus Pelleting (from Supernatant) Harvest->Virus_Pelleting RIP_Assay Radioimmunoprecipitation (RIP) of Gag from Cell Lysate Cell_Lysis->RIP_Assay Western_Blot Western Blot of Viral Pellet Virus_Pelleting->Western_Blot SDS_PAGE SDS-PAGE RIP_Assay->SDS_PAGE Western_Blot->SDS_PAGE Autoradiography Autoradiography/ Phosphorimaging SDS_PAGE->Autoradiography Chemiluminescence Chemiluminescent Detection SDS_PAGE->Chemiluminescence Analysis Quantify p55/p24 Ratio Autoradiography->Analysis Chemiluminescence->Analysis

Caption: Workflow for analyzing this compound's effect on Gag processing.

Resistance to this compound

While this compound is a potent inhibitor of wild-type HIV-1 protease, the emergence of drug-resistant viral strains is a significant concern in antiretroviral therapy. Resistance to protease inhibitors, including cyclic ureas, typically arises from mutations within the protease enzyme itself. Studies have identified specific mutations in the HIV-1 protease gene that confer resistance to this compound, such as G48V, V82A, I84V, and L90M.[5] The I84V mutation, in particular, has been shown to be a key determinant of resistance to this compound.[5]

Mutations in the Gag polyprotein, the substrate of the protease, can also contribute to protease inhibitor resistance. These mutations often occur at or near the cleavage sites and can compensate for a loss of fitness caused by resistance mutations in the protease.[6][7] They can alter the affinity of the mutated protease for its substrate, thereby partially restoring the efficiency of Gag processing in the presence of an inhibitor. However, specific Gag mutations that are selected for by and confer resistance to this compound have not been extensively characterized in the available literature. Further research is needed to elucidate the role of Gag mutations in the development of resistance to this class of inhibitors.

Conclusion

This compound is a well-characterized inhibitor of HIV-1 protease that exerts its antiviral effect by blocking the maturation of the Gag polyprotein. Its potent inhibitory activity and the structural basis of its interaction with the protease are well-documented. The experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound and other protease inhibitors on HIV-1 Gag processing. While resistance to this compound is primarily associated with mutations in the protease enzyme, the potential contribution of Gag mutations warrants further investigation to fully understand the mechanisms of viral escape and to inform the development of next-generation antiretroviral therapies.

References

Initial In Vitro Evaluation of DMP 323: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro evaluation of DMP 323, a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] this compound has demonstrated significant promise in early studies as a highly specific and effective antiviral agent against both HIV type 1 (HIV-1) and HIV type 2 (HIV-2).[2] This document summarizes key quantitative data, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Findings and Data Presentation

This compound acts as a competitive inhibitor of the HIV protease, an enzyme critical for the viral life cycle.[1] Its inhibitory action specifically blocks the processing of viral gag polyprotein, leading to the production of immature, non-infectious viral particles.[3][4][5] The potency of this compound has been quantified through various in vitro assays, with key findings summarized in the table below.

ParameterValueCell Line/Assay ConditionVirus StrainReference
IC90 0.04 µMMT-2 cellsHIV-1 IIIB[5]
IC90 0.05 µMCEM cellsHIV-1 IIIB[5]
IC90 0.1 µMU937 cellsHIV-1 RF[5]
Inhibition Type CompetitiveHIV Protease Enzyme AssayN/A[1]
Ki Not ReportedN/AN/A

Note: The inhibition constant (Ki) for this compound against HIV protease is not explicitly stated in the reviewed literature, though it is characterized as a potent competitive inhibitor.

Mechanism of Action: HIV Protease Inhibition

This compound functions by binding to the active site of the HIV protease, preventing it from cleaving the viral Gag and Gag-Pol polyproteins. This inhibition is a critical step in disrupting the viral maturation process, rendering the newly produced virions incapable of infecting other cells.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition by this compound Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Uncleaved_Gag_Pol Uncleaved Gag-Pol Structural_Proteins Viral Structural Proteins (e.g., p24) HIV_Protease->Structural_Proteins Viral_Enzymes Viral Enzymes (RT, IN) HIV_Protease->Viral_Enzymes Inactive_Complex HIV Protease-DMP 323 Inactive Complex HIV_Protease->Inactive_Complex Mature_Virion Mature, Infectious Virion Assembly Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion DMP_323 This compound DMP_323->HIV_Protease Binding to Active Site Immature_Virion Immature, Non-infectious Virion Uncleaved_Gag_Pol->Immature_Virion

Caption: Mechanism of this compound as an HIV Protease Inhibitor.

Experimental Protocols

The in vitro evaluation of this compound involved two primary types of assays: a direct enzyme inhibition assay and cell-based antiviral activity assays.

HIV Protease Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV protease.

Objective: To determine the mode of inhibition and potency of this compound against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., containing the HIV-1 protease cleavage site)

  • This compound (in various concentrations)

  • Assay Buffer (e.g., sodium acetate buffer, pH 5.5)

  • 96-well microtiter plates

  • Fluorometer

Methodology:

  • Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of test concentrations.

  • Reaction Mixture: In each well of a 96-well plate, the following are added in order:

    • Assay buffer

    • A fixed concentration of the fluorogenic peptide substrate

    • Varying concentrations of this compound

  • Enzyme Addition: The reaction is initiated by adding a fixed concentration of recombinant HIV-1 protease to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the increase in fluorescence.

  • Data Analysis: The rate of reaction for each this compound concentration is calculated and compared to the control (no inhibitor). The data is then plotted to determine the IC50 value and, through kinetic studies (e.g., Lineweaver-Burk plots), the mode of inhibition (e.g., competitive).

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Serial_Dilution Create Serial Dilutions of this compound Start->Serial_Dilution Plate_Setup Add Buffer, Substrate, and this compound to 96-well Plate Serial_Dilution->Plate_Setup Initiate_Reaction Add HIV Protease to Initiate Reaction Plate_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Measurement Measure Fluorescence Over Time Incubation->Measurement Data_Analysis Analyze Data: Calculate IC50 and Determine Inhibition Kinetics Measurement->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Workflow for HIV Protease Enzyme Inhibition Assay.

Cell-Based Antiviral Activity Assay

This assay evaluates the ability of this compound to inhibit HIV replication in a cellular context.

Objective: To determine the antiviral efficacy (IC90) of this compound in HIV-infected human cell lines.

Materials:

  • Human T-lymphoid cell lines (e.g., MT-2, CEM) or monocytoid cell lines (e.g., U937)

  • HIV-1 viral stock (e.g., IIIB or RF strain)

  • This compound (in various concentrations)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase assay)

Methodology:

  • Cell Plating: Cells are seeded into the wells of a 96-well plate at a predetermined density.

  • Compound Addition: Serial dilutions of this compound are added to the wells.

  • Infection: A standardized amount of HIV-1 viral stock is added to each well. Control wells with no virus and no compound are also included.

  • Incubation: The plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Endpoint Measurement: After the incubation period, the level of viral replication is quantified. This is commonly done by measuring the amount of p24 capsid protein in the cell culture supernatant using an ELISA.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each this compound concentration relative to the virus control (no compound). The IC90 (the concentration of the drug that inhibits 90% of viral replication) is then determined from the dose-response curve.

Antiviral_Assay_Workflow Start Start: Culture Cells Seed_Cells Seed Cells into 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubation Incubate for 3-7 Days Infect_Cells->Incubation Quantify_Virus Quantify Viral Replication (e.g., p24 ELISA) Incubation->Quantify_Virus Data_Analysis Analyze Data: Calculate IC90 Quantify_Virus->Data_Analysis End End: Report Antiviral Potency Data_Analysis->End

Caption: Workflow for Cell-Based Antiviral Activity Assay.

References

An In-depth Technical Guide to the Targeting and Binding of DMP 323 to HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of DMP 323, a potent, non-peptidic inhibitor of Human Immunodeficiency Virus (HIV) protease. This document details the inhibitor's target, its specific binding site interactions, quantitative binding data, and the experimental protocols used to elucidate these characteristics.

Introduction

This compound is a C2-symmetrical cyclic urea-based inhibitor of HIV protease, an enzyme critical for the viral life cycle.[1] By competitively inhibiting the protease, this compound prevents the cleavage of viral polyproteins into functional enzymes and structural proteins, thus halting the maturation of new, infectious virions.[2] The design of this compound was a significant step in structure-based drug design, aimed at displacing a conserved water molecule within the HIV protease active site.

Target and Binding Site

The primary target of this compound is the active site of the HIV-1 protease, a homodimeric aspartic protease. The three-dimensional structures of the this compound-HIV protease complex have been determined by both X-ray crystallography at a resolution of 1.8 Å and Nuclear Magnetic Resonance (NMR) spectroscopy in solution.[3][4]

This compound binds in a symmetrical fashion to the C2-symmetric active site of the protease dimer. The binding of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues of the active site. The urea carbonyl oxygen of this compound successfully displaces a key structural water molecule that is typically found in the active site of the apoenzyme and in complexes with other inhibitors. Key residues involved in the interaction include those in the catalytic site (Asp25, Asp25'), the "flaps" (Ile50, Ile50'), and the S1/S1' and S2/S2' pockets of the enzyme.

Quantitative Data

The inhibitory activity and binding affinity of this compound against HIV-1 protease have been quantified through various assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueMethodReference
Ki 0.27 nMCompetitive Inhibition Assay[5]
IC90 ~0.2 µMCell-based Assay[6]

Experimental Protocols

HIV Protease Inhibition Assay (General Fluorometric Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against HIV protease using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on a known cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound (or other inhibitor) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add a fixed amount of HIV-1 protease to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

X-Ray Crystallography of the this compound-HIV Protease Complex

This protocol describes the general steps for determining the three-dimensional structure of the this compound-HIV protease complex.

Materials:

  • Purified recombinant HIV-1 Protease

  • This compound

  • Crystallization buffer (e.g., containing a precipitant like PEG, a buffer like MES or citrate, and salt)

  • Cryoprotectant (e.g., glycerol or ethylene glycol)

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Complex Formation: Incubate a concentrated solution of purified HIV-1 protease with an excess of this compound to ensure saturation of the active sites.

  • Crystallization: Use the hanging drop or sitting drop vapor diffusion method. Mix the protein-inhibitor complex solution with the crystallization buffer and equilibrate it against a reservoir of the crystallization buffer.

  • Crystal Harvesting and Cryo-cooling: Once crystals of suitable size and quality have grown, carefully harvest them and transfer them to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data, determine the phases (e.g., by molecular replacement using a known protease structure), build the atomic model of the complex, and refine the structure against the experimental data.

NMR Spectroscopy of the this compound-HIV Protease Complex

This protocol outlines the general approach for studying the this compound-HIV protease complex in solution using NMR spectroscopy.

Materials:

  • Isotopically labeled (e.g., ¹⁵N, ¹³C) purified recombinant HIV-1 Protease

  • This compound

  • NMR buffer (e.g., a buffered solution in D₂O or H₂O/D₂O)

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the isotopically labeled HIV-1 protease in the NMR buffer and add this compound to form the complex.

  • NMR Data Acquisition: Acquire a series of multidimensional, heteronuclear NMR experiments (e.g., 2D ¹H-¹⁵N HSQC, 3D HNCACB, 3D HCCH-TOCSY, 3D ¹⁵N-edited NOESY-HSQC) to assign the backbone and side-chain resonances of the protease in the complexed state.

  • Chemical Shift Perturbation Analysis: Compare the chemical shifts of the protease in the free and this compound-bound states to identify the residues involved in the binding interaction.

  • Structure Calculation: Use the distance restraints derived from the NOESY experiments, along with other experimental restraints (e.g., dihedral angles), to calculate an ensemble of 3D structures of the complex using computational methods like distance geometry and simulated annealing.

Visualizations

The following diagrams illustrate the binding of this compound to the HIV protease active site and the general workflows for the experimental procedures described.

DMP323_Binding_Site cluster_protease HIV Protease Active Site Asp25 Asp25 Asp25_prime Asp25' Ile50 Ile50 (Flap) Ile50_prime Ile50' (Flap) Arg8 Arg8 Arg8_prime Arg8' Gly27 Gly27 Gly27_prime Gly27' DMP323 This compound (Cyclic Urea) DMP323->Asp25 H-bond DMP323->Asp25_prime H-bond DMP323->Ile50 Hydrophobic Interaction DMP323->Ile50_prime Hydrophobic Interaction DMP323->Arg8 Interaction DMP323->Arg8_prime Interaction DMP323->Gly27 Interaction DMP323->Gly27_prime Interaction

Caption: Binding of this compound to the HIV protease active site.

Experimental_Workflow cluster_inhibition Enzyme Inhibition Assay cluster_xtal X-Ray Crystallography cluster_nmr NMR Spectroscopy I1 Prepare Reagents (Enzyme, Substrate, Inhibitor) I2 Incubate Enzyme and Inhibitor I1->I2 I3 Initiate Reaction with Substrate I2->I3 I4 Monitor Fluorescence I3->I4 I5 Calculate IC50 I4->I5 X1 Form Protein-Inhibitor Complex X2 Crystallize Complex X1->X2 X3 Collect Diffraction Data X2->X3 X4 Solve and Refine Structure X3->X4 N1 Prepare Isotopically Labeled Sample N2 Acquire Multidimensional NMR Spectra N1->N2 N3 Assign Resonances N2->N3 N4 Calculate 3D Structure N3->N4

Caption: General experimental workflows.

References

Unveiling the Symmetry of DMP 323: A Technical Guide to a C2-Symmetric HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WILMINGTON, DE – A comprehensive technical guide detailing the symmetrical structure, mechanism of action, and biological activity of DMP 323, a potent C2-symmetrical cyclic urea inhibitor of HIV protease, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at the molecule's core features, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

This compound is a nonpeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. Its unique C2-symmetrical structure is a key feature that contributes to its potent and selective inhibition of the dimeric HIV protease active site. This guide summarizes the key findings from pivotal studies on this compound, presenting a valuable resource for those engaged in antiviral drug discovery and development.

Symmetrical Structure and Synthesis

This compound, with the chemical formula C35H38N2O5, is chemically named (4R,5S,6R,7S)-1,3-bis[(4-aminomethyl)benzyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one. The molecule possesses a C2 axis of symmetry, a feature that was intentionally designed to match the C2 symmetry of the HIV-1 protease homodimer's active site.[1]

The synthesis of this compound is achieved through a stereoselective process, ensuring the correct spatial arrangement of its atoms, which is crucial for its biological activity. A key step in its synthesis involves the stereoselective pinacol coupling of a protected D-phenylalanine derivative to create the C2-symmetric diol core of the molecule.[2]

Mechanism of Action: Symmetrical Binding to HIV Protease

This compound functions as a competitive inhibitor of HIV protease, effective against both HIV-1 and HIV-2. It blocks the proteolytic cleavage of the viral Gag and Gag-Pol polyproteins, a step that is essential for the maturation of infectious virions.[3] The symmetrical nature of this compound allows it to fit snugly into the symmetrically arranged active site of the dimeric HIV protease, forming a stable complex and preventing the enzyme from processing its natural substrates. The three-dimensional solution structure of the this compound-HIV-1 protease complex has been determined by nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into the symmetrical binding interactions.[4]

Quantitative Biological Activity

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data on its inhibitory and antiviral activities.

ParameterValueEnzyme/SubstrateReference
Ki 0.23 ± 0.04 nMRecombinant HIV-1 Protease / Heptapeptide Substrate[5]
Cell LineIC90 (µM)TC50 (µM)Virus StrainReference
MT-2 (lymphoid) 0.05 ± 0.01>10HIV-1 IIIB[1]
CEM (lymphoid) 0.07 ± 0.02>10HIV-1 IIIB[1]
U937 (monocytoid) 0.06 ± 0.02>10HIV-1 RF[1]
Enzyme% Inhibition at 10 µM this compound
Human Renin < 10%
Porcine Pepsin < 5%
Bovine Cathepsin D < 5%
Human Chymotrypsin < 5%

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring that researchers can understand and potentially replicate the findings.

Stereoselective Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of D-phenylalanine. A crucial step is the stereoselective pinacol coupling of the resulting aldehyde to form the C2-symmetric diol. This is followed by the formation of the cyclic urea core and subsequent functionalization to yield the final this compound molecule. The detailed protocol can be found in the work by Pierce, M. E., et al. (1996).[2]

HIV Protease Inhibition Assay

The inhibitory activity of this compound against purified recombinant HIV-1 protease is determined by measuring the reduction in the cleavage of a specific peptide substrate. The assay is typically performed in a buffer solution containing the enzyme, the substrate, and varying concentrations of the inhibitor. The rate of substrate cleavage is monitored spectrophotometrically or by high-performance liquid chromatography (HPLC). The inhibition constant (Ki) is then calculated from the kinetic data.[5]

Antiviral Activity Assay

The antiviral activity of this compound is assessed in cell culture-based assays. Human T-lymphoid or monocytoid cell lines are infected with HIV in the presence of varying concentrations of the inhibitor. After a period of incubation, the extent of viral replication is quantified by measuring the level of viral antigens (e.g., p24) or reverse transcriptase activity in the cell culture supernatant. The 90% inhibitory concentration (IC90) is the concentration of the compound that reduces viral replication by 90%. Cytotoxicity is also assessed in parallel to determine the therapeutic index of the compound.[1]

Visualizing the Molecular Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

HIV_Protease_Inhibition cluster_virus HIV Lifecycle cluster_inhibition Inhibition by this compound GagPol Gag-Pol Polyprotein ImmatureVirion Immature Virion Assembly GagPol->ImmatureVirion MatureVirion Mature, Infectious Virion HIV_Protease HIV Protease ImmatureVirion->HIV_Protease activates HIV_Protease->GagPol cleaves HIV_Protease->MatureVirion enables maturation InactiveComplex Inactive Protease-Inhibitor Complex DMP323 This compound DMP323->HIV_Protease binds to active site InactiveComplex->MatureVirion blocks maturation

Caption: Signaling pathway of HIV protease and its inhibition by this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo Cell-Based Assays start Starting Materials synthesis Stereoselective Synthesis start->synthesis purification Purification & Characterization synthesis->purification dmp323_final This compound purification->dmp323_final protease_assay HIV Protease Inhibition Assay dmp323_final->protease_assay selectivity_assay Selectivity Assays (other proteases) dmp323_final->selectivity_assay antiviral_assay Antiviral Activity Assay dmp323_final->antiviral_assay cytotoxicity_assay Cytotoxicity Assay dmp323_final->cytotoxicity_assay ki_value Determine Ki value protease_assay->ki_value selectivity_data Assess Selectivity selectivity_assay->selectivity_data ic50_value Determine IC50/IC90 antiviral_assay->ic50_value tc50_value Determine TC50 cytotoxicity_assay->tc50_value

Caption: Experimental workflow for the evaluation of this compound.

Symmetrical_Binding cluster_protease HIV Protease Dimer cluster_inhibitor This compound (C2-Symmetric) ProteaseA Monomer A Asp25 DMP323 Side Group 1 Hydroxyl 1 Cyclic Urea Core Hydroxyl 2 Side Group 2 ProteaseA:portA->DMP323:p1 Symmetric Interaction ProteaseB Monomer B Asp25' ProteaseB:portB->DMP323:p2 Symmetric Interaction

Caption: Logical relationship of this compound's symmetrical binding to the HIV protease dimer.

References

DMP 323: A Technical Guide to a Pioneering Lead Compound in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323, also known as XM323, emerged from early HIV research as a potent, nonpeptidic competitive inhibitor of the HIV-1 and HIV-2 proteases.[1] Developed by Bristol-Myers Squibb, this C2-symmetrical cyclic urea represented a significant advancement in the design of specific, low-molecular-weight antiviral compounds. Although its clinical development was discontinued, the study of this compound has provided invaluable insights into the structure-activity relationships of HIV protease inhibitors and has served as a foundational lead compound for subsequent drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, experimental protocols, and the logical framework of its design and evaluation.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease, an enzyme essential for the viral life cycle. The HIV protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By binding to the active site of the protease, this compound blocks this cleavage process. This inhibition leads to the production of immature, non-infectious viral particles, thus halting the spread of the virus.[2][3] The cyclic urea structure of this compound is a key feature, designed to mimic a critical structural water molecule in the active site of the HIV protease, contributing to its high binding affinity and specificity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its in vitro antiviral activity and pharmacokinetic parameters in animal models.

Table 1: In Vitro Antiviral Activity of this compound

Assay TypeCell LineVirus Strain/IsolateIC90 (µM)
Yield Reduction AssayMT-2, H9, PBMCVarious HIV-1 and HIV-2 strains0.12 ± 0.04
RNA Hybridization-Capture AssayHIV-1(RF)0.063 ± 0.032
p24 Antigen AssayPBMC28 clinical and lab strains of HIV-10.16 ± 0.06

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDoseRouteVdss (L/kg)CL (L/hr/kg)t1/2 (hr)F (%)
Rat5 mg/kgIV6.367.120.95-
Rat3, 5, 10 mg/kgOral---15-27
Dog5 mg/kgIV2.281.481.80-
Dog5, 10 mg/kgOral---37-38

Vdss: Volume of distribution at steady state; CL: Clearance; t1/2: Elimination half-life; F: Oral Bioavailability

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

HIV Protease Inhibition Assay (General Fluorometric Protocol)

This protocol is a general representation of a fluorometric assay used to determine the inhibitory activity of compounds against HIV-1 protease.

Materials:

  • HIV-1 Protease, recombinant

  • Fluorogenic peptide substrate (e.g., based on a known cleavage site)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the HIV-1 protease solution to each well.

  • Add the diluted this compound or control (DMSO vehicle) to the wells.

  • Incubate the plate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 330/450 nm) at 37°C for a specified duration (e.g., 60 minutes).

  • The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.

  • Inhibitory activity is calculated as the percentage reduction in the rate of cleavage compared to the no-inhibitor control. IC50 values are determined by fitting the dose-response data to a suitable equation.

Cell-Based Antiviral Assay (p24 Antigen ELISA)

This protocol describes a common method to assess the antiviral activity of a compound by measuring the production of the HIV-1 p24 capsid protein in cell culture.

Materials:

  • HIV-permissive cell line (e.g., MT-4, PM1)

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound (or other test inhibitors)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the wells containing the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • After incubation, collect the cell culture supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated wells to the untreated (virus only) control wells. IC50 or IC90 values are then determined from the dose-response curve.

Visualizations

Mechanism of Action of this compound

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Protease Protease Integrase Integrase Host DNA Host DNA Provirus Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Assembly Assembly Gag-Pol Polyprotein->Assembly Protease_Inhibition Gag-Pol Polyprotein->Protease_Inhibition HIV Protease Immature Virion Immature Virion HIV Virion HIV Virion Reverse Transcription Reverse Transcription HIV Virion->Reverse Transcription Entry Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integration->Provirus Transcription->Viral mRNA Translation->Gag-Pol Polyprotein Assembly->Immature Virion DMP_323 This compound DMP_323->Protease_Inhibition Cleavage Blocked Cleavage Blocked Protease_Inhibition->Cleavage Blocked Competitive Inhibition Cleavage Blocked->Immature Virion Results in Non-infectious Virus

Caption: Inhibition of HIV lifecycle by this compound.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Seed HIV-permissive cells Treatment Add this compound to cells Cell_Culture->Treatment Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Treatment Virus_Stock Prepare HIV-1 stock Infection Infect cells with HIV-1 Virus_Stock->Infection Treatment->Infection Incubation Incubate for 4-7 days Infection->Incubation Supernatant_Collection Collect culture supernatant Incubation->Supernatant_Collection p24_ELISA Perform p24 Antigen ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate IC50/IC90 p24_ELISA->Data_Analysis

Caption: Workflow for p24 antigen-based antiviral assay.

Logical Relationship in Structure-Based Drug Design of this compound

Drug_Design_Logic HIV_Protease_Structure 3D Structure of HIV Protease Structural_Water Identification of Key Structural Water Molecule HIV_Protease_Structure->Structural_Water Hypothesis Hypothesis: Displacing water will increase affinity Structural_Water->Hypothesis Design_Scaffold Design of Cyclic Urea Scaffold to Mimic Water Hypothesis->Design_Scaffold SAR_Studies Structure-Activity Relationship Studies Design_Scaffold->SAR_Studies Lead_Compound This compound as Lead Compound SAR_Studies->Lead_Compound

Caption: Logic flow of this compound structure-based design.

References

early research papers on DMP 323 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Efficacy of DMP 323, a Nonpeptide HIV-1 Protease Inhibitor

This technical guide provides a comprehensive overview of the early preclinical research on this compound, a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease. The development of this compound, also known as XM 323, was discontinued by Bristol-Myers Squibb, but the initial research laid important groundwork for the development of HIV protease inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals interested in the foundational efficacy studies of this compound.

Core Mechanism of Action

This compound is a C-2 symmetrical cyclic urea that was designed based on the three-dimensional structure of the HIV protease.[2][3] It functions as a competitive inhibitor of the HIV protease, an enzyme critical for the viral life cycle.[2] By binding to the active site of the protease, this compound prevents the cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition of polyprotein processing results in the production of immature, non-infectious viral particles.[3][4] Electron microscopy studies of cells chronically infected with HIV and treated with this compound confirmed the presence of these immature virions.[3][4] A key finding from early studies was that the reduction of this compound in the environment of these unprocessed viral particles did not lead to a resumption of Gag processing for at least 72 hours, indicating a persistent inhibitory effect.[3][4]

In Vitro Efficacy Data

The in vitro anti-HIV activity of this compound was evaluated in various cell lines and against different viral strains. The following tables summarize the key quantitative data from these early studies.

Table 1: Antiviral Activity of this compound Against Different HIV Strains

HIV Strain/IsolateCell LineAssayIC90 (µM)
HIV-1(RF)MT-2Infectious Virus Yield Reduction0.063 ± 0.032
HIV-1(RF)MT-2RNA Hybridization-Capture~0.06
HIV-1 (28 clinical and lab strains)PBMCp24 Antigen Production0.16 ± 0.06
HIV-1 and HIV-2 (various strains)MT-2, H9, PBMCInfectious Virus Yield Reduction0.12 ± 0.04

IC90: 90% inhibitory concentration. Data compiled from Otto et al., 1994.[5]

Table 2: Comparative Antiviral Activity and Cytotoxicity of this compound

CompoundAntiviral Activity (IC90, µM)Cytotoxicity (TC50, µM)
This compound~0.1>100
Q8024~0.1>100
Q8111~0.016~25

IC90 values were determined by p24 ELISA and RNA hybridization assays. TC50: 50% toxic concentration. Data from Rayner et al., 1994.[4]

Selectivity Profile

A crucial aspect of any antiviral agent is its selectivity for the viral target over host cell components. This compound demonstrated a high degree of selectivity for the HIV protease.

Table 3: Inhibition of Mammalian Proteases by this compound

Mammalian Protease% Inhibition at High this compound Concentrations
Renin<12%
Pepsin<12%
Cathepsin D<12%
Cathepsin G<12%
Chymotrypsin<12%

Concentrations of this compound used were 350 to 40,000 times higher than the concentration required for 50% inhibition of HIV protease. Data from Erickson-Viitanen et al., 1994.[2]

Furthermore, the efficacy of this compound was not diminished in the presence of human plasma or serum, suggesting a low affinity for plasma proteins which would not interfere with its binding to the HIV protease.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early efficacy studies of this compound.

Infectious Virus Yield Reduction Assay

This assay measures the production of infectious virus particles from infected cells.

  • Cell Culture: MT-2 or H9 lymphoid cells, or peripheral blood mononuclear cells (PBMCs) were used.

  • Infection: Cells were infected with various strains and isolates of HIV-1 and HIV-2.

  • Treatment: Following infection, the cells were cultured in the presence of varying concentrations of this compound.

  • Virus Quantification: After a set incubation period, the supernatant containing progeny virions was harvested. The amount of infectious virus was quantified by infecting fresh target cells and measuring a marker of viral replication (e.g., p24 antigen production or reverse transcriptase activity).

  • Data Analysis: The concentration of this compound that inhibited the production of infectious virus by 90% (IC90) was calculated.[5]

p24 Antigen Production Assay

This assay quantifies the amount of the viral core protein p24, a marker of viral replication.

  • Cell Culture and Infection: PBMCs from healthy donors were stimulated and infected with clinical and laboratory strains of HIV-1.

  • Treatment: The infected cells were cultured in the presence of different concentrations of this compound.

  • Sample Collection: Cell culture supernatants were collected at specific time points.

  • ELISA: The concentration of p24 antigen in the supernatants was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC90 value was determined by comparing the p24 levels in treated and untreated cultures.[5]

RNA Hybridization-Capture Assay

This method measures the amount of viral RNA produced by infected cells.

  • Cell Lysis: Chronically infected lymphoid or monocytoid cell lines were treated with this compound for a specified duration. The cells were then lysed to release the intracellular contents.

  • RNA Capture: The crude cell lysates were subjected to an RNA hybridization-capture assay, which uses specific probes to capture and quantify HIV RNA.

  • Data Analysis: The amount of viral RNA in treated cells was compared to that in untreated control cells to determine the inhibitory effect of this compound.[4][5]

Visualizations

HIV Gag Polyprotein Processing Inhibition by this compound

HIV_Gag_Processing_Inhibition cluster_virus HIV-infected Cell cluster_protease HIV Protease Action cluster_drug Drug Action gag Gag Polyprotein immature Immature Virion (Non-infectious) gag->immature Assembly cleavage Cleavage protease HIV Protease protease->cleavage mature Mature Virion (Infectious) cleavage->mature dmp323 This compound dmp323->protease Inhibits

Caption: Inhibition of HIV protease by this compound blocks the cleavage of the Gag polyprotein, leading to the formation of non-infectious, immature virions.

Experimental Workflow for Determining this compound In Vitro Efficacy

DMP323_Efficacy_Workflow cluster_assays Efficacy Assays start Start cell_culture Cell Culture (e.g., MT-2, PBMCs) start->cell_culture infection HIV Infection cell_culture->infection treatment Treatment with Varying this compound Concentrations infection->treatment incubation Incubation treatment->incubation yield_reduction Infectious Virus Yield Reduction incubation->yield_reduction p24_elisa p24 Antigen ELISA incubation->p24_elisa rna_hybridization RNA Hybridization incubation->rna_hybridization data_analysis Data Analysis (Calculate IC90) yield_reduction->data_analysis p24_elisa->data_analysis rna_hybridization->data_analysis end End data_analysis->end

Caption: A generalized workflow for the in vitro evaluation of this compound's anti-HIV efficacy using various cellular assays.

References

The Core Pharmacological Profile of DMP 323: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMP 323 is a potent, non-peptide, cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] Developed by Bristol-Myers Squibb, this compound demonstrated significant in vitro activity against both HIV-1 and HIV-2.[1] As a competitive inhibitor, this compound specifically targets the viral protease, an enzyme crucial for the maturation of infectious virions, by preventing the cleavage of viral polyprotein precursors.[1][2] Although its clinical development for HIV infections was discontinued, the pharmacological profile of this compound provides valuable insights into the design and mechanism of action of HIV protease inhibitors. This guide presents a detailed overview of the basic pharmacology of this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a highly specific and potent competitive inhibitor of the HIV protease.[1] The HIV protease is an aspartic protease that plays a critical role in the viral life cycle by cleaving newly synthesized Gag and Gag-Pol polyproteins into their functional protein and enzyme components. This proteolytic processing is essential for the maturation of the viral core and the formation of infectious viral particles.

By binding to the active site of the HIV protease, this compound blocks the access of the natural polyprotein substrates, thereby inhibiting their cleavage.[1] This inhibition leads to the production of immature, non-infectious viral particles, effectively halting the spread of the virus.[2] Studies have shown that the inhibitory effect of this compound on the processing of the viral gag precursor polyprotein is persistent.[2]

In Vitro Pharmacological Data

The in vitro activity of this compound has been evaluated through various assays to determine its inhibitory concentration against HIV replication and its cytotoxic effects on host cells.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
ParameterCell LineVirus StrainValue (µM)Assay MethodReference
IC90 MT-2HIV-1RF0.057 (± 0.028)p24 ELISA[4]
IC90 MT-2HIV-1RF0.05RNA Hybridization[4]
IC90 Molt4HIV-1RF0.084 (± 0.03)RIP[4]
IC90 U937HIV-1RF0.07RIP[4]
IC90 H9HIV-2ROD0.02RIP[4]
TC50 MT-2N/A61.5 (± 10.4)MTT Assay[4]

IC90 : 90% inhibitory concentration; TC50 : 50% toxic concentration; p24 ELISA : Enzyme-linked immunosorbent assay for HIV-1 p24 antigen; RNA Hybridization : Assay to measure viral RNA levels; RIP : Radioimmunoprecipitation assay to measure Gag protein processing; MTT Assay : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay for cell viability. N/A: Not Applicable.

Signaling Pathway and Mechanism of Inhibition

This compound intervenes at a critical late stage of the HIV life cycle: viral maturation. The following diagram illustrates the HIV life cycle and the specific point of inhibition by this compound.

HIV_Lifecycle_DMP323 cluster_host_cell Host Cell cluster_extracellular Extracellular Space Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly of Immature Virion Translation->Assembly Budding 7. Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation Maturation ImmatureVirion->Maturation MatureVirion Mature, Infectious Virion Maturation->MatureVirion DMP323 This compound DMP323->Maturation

HIV Life Cycle and this compound Point of Inhibition.

The diagram illustrates that after the assembly and budding of an immature virion from the host cell, the viral protease is responsible for the maturation step. This compound directly inhibits this maturation process, resulting in the inability of the virus to become infectious.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the pharmacological profile of this compound.

HIV Protease Activity Assay (In Vitro)

This assay is designed to measure the enzymatic activity of purified HIV protease and the inhibitory potential of compounds like this compound.

Workflow Diagram:

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant HIV-1 Protease Recombinant HIV-1 Protease Mix Combine Protease, Buffer, and this compound (or vehicle) Recombinant HIV-1 Protease->Mix Synthetic Peptide Substrate\n(e.g., FRET-labeled) Synthetic Peptide Substrate (e.g., FRET-labeled) Add_Substrate Add Substrate to initiate reaction Synthetic Peptide Substrate\n(e.g., FRET-labeled)->Add_Substrate Assay Buffer Assay Buffer Assay Buffer->Mix This compound (Test Inhibitor) This compound (Test Inhibitor) This compound (Test Inhibitor)->Mix Incubate_Pre Pre-incubate Mix->Incubate_Pre Incubate_Pre->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure Measure Signal (e.g., Fluorescence) Incubate_Reaction->Measure Analyze Calculate % Inhibition and IC50/Ki Measure->Analyze

Workflow for an in vitro HIV Protease Activity Assay.

Methodology:

  • Reagents: Recombinant HIV-1 protease, a synthetic peptide substrate containing a cleavage site for the protease (often labeled with a fluorophore and a quencher for FRET-based assays), assay buffer (typically a sodium acetate or phosphate buffer at acidic pH), and the test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The HIV-1 protease is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.

    • The enzymatic reaction is initiated by the addition of the synthetic peptide substrate.

    • The reaction is allowed to proceed at 37°C.

    • The cleavage of the substrate is monitored over time by measuring the increase in fluorescence (for FRET substrates) or by stopping the reaction at specific time points and analyzing the products by HPLC.[5][6]

  • Data Analysis: The rate of substrate cleavage is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve. For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate.

Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of this compound to inhibit HIV replication in a cellular context.

Methodology:

  • Cell Lines and Virus: A susceptible T-lymphoid cell line (e.g., MT-2, H9) or peripheral blood mononuclear cells (PBMCs) are used.[7] A laboratory-adapted strain of HIV-1 (e.g., HIV-1RF) is used for infection.[7]

  • Procedure:

    • Cells are seeded in a multi-well plate and treated with serial dilutions of this compound.

    • The cells are then infected with a known amount of HIV.

    • The cultures are incubated for several days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker in the cell culture supernatant. Common methods include:

    • p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24.[7]

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

    • Syncytia Formation: For some cell and virus combinations, infection leads to the formation of multinucleated giant cells (syncytia), which can be counted.

  • Data Analysis: The concentration of the viral marker is plotted against the concentration of this compound to determine the IC50 or IC90, the concentration of the compound that inhibits viral replication by 50% or 90%, respectively.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells, which is crucial for assessing the therapeutic index of the compound.

Methodology:

  • Procedure: Uninfected cells are cultured in the presence of serial dilutions of this compound for the same duration as the antiviral assay.

  • Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50 or TC50) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), with a higher SI indicating a more favorable safety profile.

Gag Polyprotein Processing Assay (Western Blot)

This assay directly visualizes the inhibitory effect of this compound on the processing of the HIV Gag polyprotein.

Workflow Diagram:

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Protein Separation cluster_detection_wb Immunodetection Treat Treat HIV-infected cells with this compound Lyse Lyse cells and collect viral particles Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with anti-p24 Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

Workflow for Western Blot Analysis of Gag Processing.

Methodology:

  • Sample Preparation: HIV-infected cells are treated with different concentrations of this compound. After incubation, both the cells and the culture supernatant (containing viral particles) are harvested. Cell and viral lysates are prepared.

  • SDS-PAGE and Western Blotting:

    • The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the HIV Gag protein (e.g., an anti-p24 antibody).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager.

  • Data Interpretation: In the absence of this compound, the Western blot will show the mature p24 Gag protein. In the presence of effective concentrations of this compound, there will be an accumulation of the unprocessed Gag polyprotein precursor (p55) and a corresponding decrease in the amount of mature p24.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the HIV protease. Its mechanism of action, involving the competitive inhibition of viral polyprotein processing, is a cornerstone of highly effective antiretroviral therapy. The in vitro data for this compound demonstrates its significant antiviral efficacy at sub-micromolar concentrations with a favorable cytotoxicity profile. The experimental protocols outlined in this guide provide a framework for the evaluation of novel HIV protease inhibitors. Although the development of this compound was discontinued, the knowledge gained from its pharmacological profiling has been instrumental in the advancement of subsequent generations of life-saving antiretroviral drugs.

References

exploring the therapeutic potential of DMP 323

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Potential of DMP 323 and the Emergence of EDP-323

Introduction

Initial exploration of the therapeutic landscape for the compound designated "this compound" reveals a historical trajectory culminating in discontinued development, alongside the promising clinical advancement of a similarly named, yet distinct, therapeutic candidate: EDP-323. This guide will first briefly address the history and mechanism of this compound, an early HIV-1 protease inhibitor. The primary focus will then shift to an in-depth analysis of EDP-323, a novel, orally administered L-protein inhibitor currently under investigation for the treatment of Respiratory Syncytial Virus (RSV) infection. This technical overview is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of the available data, experimental methodologies, and the therapeutic potential of EDP-323.

Part 1: The Discontinued HIV-1 Protease Inhibitor - this compound

This compound was a C-2 symmetrical cyclic urea compound developed as a potent, nonpeptide inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Its mechanism of action centered on competitively inhibiting the cleavage of viral polyproteins by the HIV protease, a critical step in the viral life cycle.[2][3][4] This inhibition was shown to block the intracellular processing of the HIV gag polyprotein, leading to the production of immature, non-infectious viral particles.[1][3][4] Despite its potent in-vitro activity against both HIV-1 and HIV-2, the clinical development of this compound for the treatment of HIV infections was discontinued in 1994.

Mechanism of Action: this compound

The therapeutic strategy of this compound was to specifically target the HIV-1 protease, an enzyme essential for the maturation of the virus. By binding to the active site of the protease, this compound prevented the processing of the Gag and Gag-Pol polyproteins, which are precursors to essential viral structural proteins and enzymes.

DMP323_Mechanism HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation HIV_Protease HIV Protease Polyprotein->HIV_Protease Substrate for Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion No Cleavage Structural_Proteins Structural & Enzymatic Proteins HIV_Protease->Structural_Proteins Cleavage DMP_323 This compound DMP_323->HIV_Protease Inhibits Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Assembly

Caption: Mechanism of Action of this compound as an HIV Protease Inhibitor.

Part 2: EDP-323 - A Promising Oral Antiviral for Respiratory Syncytial Virus (RSV)

EDP-323 is a first-in-class, potent, and selective oral non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) large (L) protein.[5] The L-protein is a critical component of the viral RNA-dependent RNA polymerase complex, essential for viral RNA synthesis and replication.[6][7] Developed by Enanta Pharmaceuticals, EDP-323 has shown significant promise in clinical trials as a once-daily oral treatment for RSV infection.[8] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to EDP-323.[8]

Mechanism of Action: EDP-323

EDP-323 targets the RSV L-protein, which is responsible for the transcription and replication of the viral RNA genome.[6][7] By binding to the L-protein, EDP-323 inhibits its polymerase activity, thereby halting viral RNA synthesis and preventing the production of new viral particles.[6] This mechanism of action is distinct from fusion inhibitors and provides a direct antiviral effect.[7]

EDP323_Mechanism RSV_Entry RSV Entry into Host Cell Viral_RNA Viral RNA Genome RSV_Entry->Viral_RNA L_Protein RSV L-Protein (RNA Polymerase) Viral_RNA->L_Protein Template for RNA_Replication Viral RNA Replication & Transcription L_Protein->RNA_Replication Catalyzes No_Replication Inhibition of Viral RNA Synthesis L_Protein->No_Replication EDP_323 EDP-323 EDP_323->L_Protein Inhibits New_Virions Assembly of New Virions RNA_Replication->New_Virions

Caption: Mechanism of Action of EDP-323 as an RSV L-Protein Inhibitor.

Clinical Development and Efficacy of EDP-323

Phase 1 Study in Healthy Adults

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of EDP-323 in healthy adult subjects.[5][9] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[5][9]

Key Findings:

  • Safety and Tolerability: EDP-323 was generally well-tolerated up to the highest tested dose of 800 mg once daily for 7 days.[5][9] The majority of adverse events were mild, with headache being the most frequently reported.[5][9]

  • Pharmacokinetics: EDP-323 was rapidly absorbed, with a half-life supporting once-daily dosing.[5][9] No significant food effect was observed.[5]

Table 1: Pharmacokinetic Parameters of EDP-323 from Phase 1 Study [5][9]

ParameterValueImplication
Time to Maximum Concentration (Tmax) 3.0 - 5.0 hoursRapid Absorption
Half-life (t1/2) 10.8 - 16.6 hoursSupports Once-Daily Dosing
Food Effect Not SignificantCan be administered without regard to meals
Phase 2a Human Challenge Study

A Phase 2a randomized, double-blind, placebo-controlled human challenge study was conducted to evaluate the efficacy, safety, and pharmacokinetics of EDP-323 in healthy adults infected with the RSV-A Memphis 37b strain.[7][10]

Experimental Protocol: Healthy adult volunteers aged 18-55 years were enrolled in the study.[7][10] The study consisted of a screening phase, a quarantine phase, and a follow-up phase.[11][12] During the quarantine phase, participants were inoculated with the RSV-A Memphis 37b strain.[7][10] Treatment with EDP-323 or placebo was initiated approximately 12 hours after the first positive PCR result or on day five post-inoculation, whichever came first.[7] Participants were randomized into three groups: a high-dose EDP-323 group, a low-dose EDP-323 group, and a placebo group.[10][13]

Phase2a_Workflow cluster_screening Screening Phase (up to 90 days) cluster_quarantine Quarantine Phase (~15 days) cluster_followup Follow-up Phase Screening Enrollment of Healthy Volunteers (18-55 years) Inoculation Day 0: Intranasal Inoculation with RSV-A Memphis 37b Screening->Inoculation Randomization Randomization (1:1:1) Inoculation->Randomization Dosing_High High-Dose EDP-323 (600mg QD for 5 days) Randomization->Dosing_High Dosing_Low Low-Dose EDP-323 (600mg loading dose, then 200mg QD for 4 days) Randomization->Dosing_Low Dosing_Placebo Placebo QD for 5 days Randomization->Dosing_Placebo Monitoring Daily Monitoring: Viral Load (qRT-PCR), Clinical Symptoms Dosing_High->Monitoring Dosing_Low->Monitoring Dosing_Placebo->Monitoring Follow_up Day 28: Final Follow-up Visit Monitoring->Follow_up

Caption: Experimental Workflow of the EDP-323 Phase 2a Human Challenge Study.

Efficacy Results: EDP-323 demonstrated a rapid and statistically significant reduction in both viral load and clinical symptoms compared to placebo.[7][8]

Table 2: Key Efficacy Endpoints from Phase 2a Study of EDP-323 [7][8][13]

Efficacy EndpointHigh-Dose EDP-323 vs. PlaceboLow-Dose EDP-323 vs. Placebop-value
Reduction in Viral Load AUC (qRT-PCR) 85%87%<0.0001
Reduction in Infectious Viral Load AUC (Viral Culture) 98%97%<0.0001
Reduction in Total Clinical Symptoms Score AUC 66%78%<0.0001

Safety Results: EDP-323 demonstrated a favorable safety profile over the 5-day dosing period and through 28 days of follow-up.[8] Adverse events were similar between the EDP-323 dosing groups and the placebo group.[8] There were no serious adverse events, severe adverse events, or discontinuations due to adverse events.[8]

Therapeutic Potential and Future Directions

The data from the Phase 2a human challenge study strongly support the therapeutic potential of EDP-323 as a once-daily oral treatment for RSV. The significant reductions in viral load and clinical symptoms, combined with a favorable safety profile, position EDP-323 as a promising candidate to address the unmet medical need for effective RSV therapeutics, particularly for vulnerable populations such as infants and older adults.

Future clinical development will likely focus on larger patient populations, including those with naturally acquired RSV infection and in pediatric and elderly populations. The distinct mechanism of action of EDP-323 also presents the potential for combination therapy with other antiviral agents.

Conclusion

While the development of this compound for HIV was halted, the similarly named EDP-323 has emerged as a promising therapeutic candidate with a distinct target and indication. The robust preclinical and clinical data for EDP-323, particularly the impressive results from the Phase 2a human challenge study, highlight its potential to become a valuable treatment option for Respiratory Syncytial Virus infections. Continued clinical investigation is warranted to fully elucidate the therapeutic role of this first-in-class RSV L-protein inhibitor.

References

Methodological & Application

Application Notes and Protocols for DMP 323 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, non-peptide, cyclic urea-based competitive inhibitor of the human immunodeficiency virus (HIV) protease, effective against both HIV-1 and HIV-2.[1] Developed by Bristol-Myers Squibb, its design was informed by structural information and database searching. This compound has demonstrated significant antiviral activity by specifically blocking the intracellular processing of the HIV gag polyprotein, a crucial step in the viral maturation process.[2][3] Although its clinical development was discontinued, this compound remains a valuable tool for in vitro studies of HIV protease inhibition and viral maturation.

These application notes provide detailed protocols for two key in vitro assays to evaluate the efficacy of this compound: a biochemical assay for HIV-1 protease inhibition and a cell-based assay to monitor the inhibition of HIV gag polyprotein processing.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound based on published data.

Table 1: In Vitro Inhibitory Potency of this compound against HIV-1 Protease

ParameterValueEnzyme/SubstrateReference
Kᵢ0.21 nMRecombinant HIV-1 ProteaseErickson-Viitanen et al.

Table 2: Antiviral Activity of this compound in Cell Culture

Cell LineVirus StrainIC₉₀AssayReference
MT-2HIV-1 IIIB0.05 µMp24 ELISARayner et al., 1994
CEMHIV-1 IIIB0.04 µMp24 ELISARayner et al., 1994
H9HIV-1 IIIB0.07 µMp24 ELISARayner et al., 1994

Table 3: Selectivity of this compound against Human Aspartyl Proteases

Protease% Inhibition at 10 µM this compound
Renin< 10%
Pepsin< 5%
Cathepsin D< 5%
Cathepsin G< 5%
Chymotrypsin< 5%

Data from Erickson-Viitanen et al. indicates that at concentrations up to 40,000 times the Ki for HIV-1 protease, this compound shows minimal inhibition of these mammalian proteases, highlighting its high selectivity.[1]

Experimental Protocols

Biochemical Assay: HIV-1 Protease Inhibition (Fluorogenic Substrate)

This protocol describes a continuous kinetic assay to determine the inhibitory activity of this compound against purified recombinant HIV-1 protease using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair)

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% PEG 8000

  • This compound stock solution (in DMSO)

  • DMSO (for control)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the HIV-1 protease solution in assay buffer to the desired final concentration.

    • Prepare the fluorogenic substrate solution in assay buffer to the desired final concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the assay buffer.

    • Add 2 µL of the diluted this compound or DMSO (for control wells) to the respective wells.

    • Add 25 µL of the HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and its Kₘ are known.

HIV_Protease_Inhibition_Assay cluster_workflow Biochemical Assay Workflow start Prepare Reagents (this compound, HIV-1 Protease, Substrate) plate_prep Add Buffer and this compound/DMSO to 96-well plate start->plate_prep add_enzyme Add HIV-1 Protease plate_prep->add_enzyme incubation Incubate at 37°C for 15 min add_enzyme->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_plate Measure Fluorescence (Kinetic Mode) add_substrate->read_plate data_analysis Calculate IC50 and Ki read_plate->data_analysis

Biochemical assay workflow for this compound.
Cell-Based Assay: Inhibition of HIV Gag Polyprotein Processing

This protocol describes a method to assess the ability of this compound to inhibit the processing of the HIV gag polyprotein in a chronically infected T-cell line.

Materials:

  • Chronically HIV-1 infected T-cell line (e.g., H9/IIIB)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • DMSO (for control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody against HIV-1 p24

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed the chronically infected T-cells in a culture flask or multi-well plate at a predetermined density.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells in an appropriate volume of cell lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for HIV-1 p24 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Analyze the Western blot images to observe the accumulation of the p55 gag precursor and the reduction of the mature p24 capsid protein in this compound-treated samples compared to the control.

    • Quantify the band intensities using densitometry software to determine the concentration-dependent inhibition of gag processing.

Gag_Processing_Assay cluster_workflow Cell-Based Assay Workflow start Culture Chronically Infected T-cells treat_cells Treat cells with This compound/DMSO start->treat_cells harvest_cells Harvest and Lyse Cells treat_cells->harvest_cells quantify_protein Quantify Protein Concentration harvest_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot for p24 sds_page->western_blot data_analysis Analyze Gag Processing (p55 vs p24) western_blot->data_analysis

Cell-based assay workflow for this compound.

Signaling Pathway and Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of HIV protease. This viral enzyme is essential for the post-translational processing of the Gag and Gag-Pol polyproteins, which are precursors to mature viral structural proteins and enzymes. By blocking this processing, this compound prevents the formation of infectious viral particles.

HIV_Maturation_Pathway cluster_pathway HIV Maturation and Inhibition by this compound gag_pol Gag-Pol Polyprotein (p160) hiv_protease HIV Protease gag_pol->hiv_protease Cleavage gag Gag Polyprotein (p55) gag->hiv_protease Cleavage immature_virion Immature Virion gag->immature_virion Assembles into mature_proteins Mature Viral Proteins (p24, p17, etc.) hiv_protease->mature_proteins Generates mature_virion Infectious Mature Virion mature_proteins->mature_virion Forms immature_virion->mature_virion Maturation dmp323 This compound dmp323->hiv_protease Inhibits

Inhibition of HIV maturation by this compound.

References

Application Notes and Protocols for the Synthesis of DMP 323 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a synthetic methodology for the preparation of analogues of DMP 323, a potent HIV protease inhibitor. The protocols described herein are based on the concise synthetic route developed by McReynolds, Sprott, and Hanson, which utilizes a temporary phosphorus tether and ring-closing metathesis to construct a key 1,4-diamine intermediate. This intermediate serves as a versatile scaffold for the generation of a diverse range of seven-membered heterocyclic analogues of this compound, including cyclic ureas, phosphonamides, and sulfamides.

I. Overview of the Synthetic Strategy

The core of this synthetic approach is the efficient construction of a functionalized 1,4-diamine. This is achieved through a three-step sequence:

  • Temporary Phosphorus Tethering: Two allylic amine precursors are tethered together using a phosphorus-based linker. This temporary tether serves to bring the two olefinic moieties into proximity for the subsequent ring-closing metathesis reaction.

  • Ring-Closing Metathesis (RCM): The tethered diene undergoes an intramolecular RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), to form a seven-membered phosphorus-containing heterocycle.

  • Hydrolysis: The phosphorus tether is cleaved by hydrolysis to release the free 1,4-diamine.

This 1,4-diamine is a key building block that can be further elaborated into a variety of this compound analogues by reacting it with different electrophiles to form the seven-membered heterocyclic core.

II. Experimental Protocols

While the full experimental details from the original publication were not accessible, the following protocols are based on the published synthetic scheme and general knowledge of these chemical transformations. Researchers should optimize these procedures for their specific substrates and equipment.

Protocol 1: Synthesis of the Key 1,4-Diamine Intermediate

A. General Procedure for the Formation of the P-Tethered Diene:

  • To a solution of the desired allylic amine (2.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., triethylamine, 2.2 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the phosphorus tethering agent (e.g., phenylphosphonic dichloride, 1.0 equiv.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired P-tethered diene.

B. General Procedure for Ring-Closing Metathesis (RCM):

  • Dissolve the P-tethered diene in a degassed, anhydrous solvent suitable for RCM (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add a solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst, 1-5 mol %) in the same solvent.

  • Heat the reaction mixture to reflux (typically 40-80 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclic phosphorus-containing heterocycle.

C. General Procedure for Hydrolysis of the P-Tether:

  • Dissolve the cyclic phosphorus-containing heterocycle in a suitable solvent mixture (e.g., tetrahydrofuran and water).

  • Add an acid or base to facilitate hydrolysis (e.g., hydrochloric acid or lithium hydroxide).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diamine, which may be used in the next step without further purification or purified by chromatography if necessary.

Protocol 2: Synthesis of this compound Analogues from the 1,4-Diamine

A. Synthesis of Cyclic Urea Analogues:

  • Dissolve the 1,4-diamine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine, 2.2 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole, 0.4 equiv. for triphosgene) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography to afford the cyclic urea analogue.

B. Synthesis of Cyclic Phosphonamide Analogues:

  • Follow the procedure for the synthesis of cyclic ureas, substituting the phosgene equivalent with a suitable phosphonic dichloride (e.g., phenylphosphonic dichloride, 1.0 equiv.).

C. Synthesis of Cyclic Sulfamide Analogues:

  • Follow the procedure for the synthesis of cyclic ureas, substituting the phosgene equivalent with sulfuryl chloride (SO₂Cl₂, 1.0 equiv.).

III. Data Presentation

The following table structure is provided as a template for summarizing the quantitative data for the synthesized this compound analogues. Due to the inability to access the full experimental data, this table is presented without specific values.

Compound IDR¹ GroupR² GroupHeterocyclic Core (X)Yield (%)Purity (%)Analytical Data (¹H NMR, ¹³C NMR, MS)
6a BenzylBenzylC=OData not availableData not availableData not available
6b i-Butyli-ButylC=OData not availableData not availableData not available
6c PhenylPhenylC=OData not availableData not availableData not available
6d Benzyli-ButylC=OData not availableData not availableData not available
7a BenzylBenzylP(O)PhData not availableData not availableData not available
8a BenzylBenzylSO₂Data not availableData not availableData not available

IV. Visualizations

Synthetic Pathway to this compound Analogues

Synthetic_Pathway cluster_0 Synthesis of 1,4-Diamine Intermediate cluster_1 Synthesis of this compound Analogues Allylic_Amine Allylic Amine P_Tether P-Tethered Diene Allylic_Amine->P_Tether Phosphorus Tethering Cyclic_P_Intermediate Cyclic P-Intermediate P_Tether->Cyclic_P_Intermediate RCM Diamine 1,4-Diamine Cyclic_P_Intermediate->Diamine Hydrolysis Cyclic_Urea Cyclic Urea (X=CO) Diamine->Cyclic_Urea Phosgene equivalent Cyclic_Phosphonamide Cyclic Phosphonamide (X=P(O)R) Diamine->Cyclic_Phosphonamide R-P(O)Cl2 Cyclic_Sulfamide Cyclic Sulfamide (X=SO2) Diamine->Cyclic_Sulfamide SO2Cl2 Experimental_Workflow Start Start: 1,4-Diamine Reaction_Setup Dissolve in Anhydrous Solvent Add Base Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Electrophile_Addition Add Electrophile (e.g., Phosgene equivalent) Cooling->Electrophile_Addition Reaction Stir at Room Temperature Electrophile_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final this compound Analogue Purification->Product

Application Notes and Protocols for Studying the Kinetics of DMP 323 Inhibition of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, nonpeptide cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle.[1][2] As a C2-symmetrical molecule, this compound was designed using structural information and database searching to act as a competitive inhibitor of the HIV-1 and HIV-2 proteases.[3] Understanding the kinetic parameters of its interaction with HIV-1 protease is crucial for its development and for the rational design of next-generation antiretroviral drugs. Notably, this compound is characterized as a tight-binding inhibitor, which necessitates specific experimental design and data analysis methods for accurate characterization.[1] This document provides detailed protocols for studying the inhibition kinetics of this compound.

Data Presentation

Table 1: Kinetic Parameters for this compound Inhibition of HIV-1 Protease
ParameterValueEnzymeSubstrateConditionsReference
Inhibition Constant (Kᵢ) Potent (low nM to pM range)¹Recombinant HIV-1 ProteasePeptide SubstrateNot specified[2][4]
Mechanism of Inhibition CompetitiveRecombinant HIV-1 ProteasePeptide and HIV-1 gag polyproteinNot specified[1][3]
IC₅₀ Not explicitly reportedRecombinant HIV-1 ProteaseNot specifiedNot specified
Table 2: Selectivity Profile of this compound Against Mammalian Proteases
Protease% InhibitionThis compound ConcentrationCommentsReference
Renin <12%350-40,000 x IC₅₀ for HIV-1 ProteaseMinimal inhibition observed at high concentrations.[1]
Pepsin <12%350-40,000 x IC₅₀ for HIV-1 ProteaseMinimal inhibition observed at high concentrations.[1]
Cathepsin D <12%350-40,000 x IC₅₀ for HIV-1 ProteaseMinimal inhibition observed at high concentrations.[1]
Cathepsin G <12%350-40,000 x IC₅₀ for HIV-1 ProteaseMinimal inhibition observed at high concentrations.[1]
Chymotrypsin <12%350-40,000 x IC₅₀ for HIV-1 ProteaseMinimal inhibition observed at high concentrations.[1]

Mandatory Visualizations

HIV_Lifecycle cluster_cell Host CD4+ T-Cell HIV_Virus HIV Virion Binding 1. Binding & Fusion HIV_Virus->Binding ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly ProteaseCleavage Protease-mediated Cleavage Assembly->ProteaseCleavage Gag-Pol Polyprotein Budding 7. Budding & Maturation ProteaseCleavage->Budding Mature Viral Proteins Mature_Virus Mature HIV Virion Budding->Mature_Virus DMP_323 This compound DMP_323->ProteaseCleavage Inhibition Experimental_Workflow cluster_prep Assay Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - Assay Buffer - this compound Dilutions Incubation Incubate Enzyme and Inhibitor (this compound) Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Increase Over Time Reaction->Measurement Plot Plot Initial Velocity vs. [this compound] Measurement->Plot Fit Fit Data to Morrison Equation for Tight-Binding Inhibition Plot->Fit Determine_Ki Determine Ki and Mechanism of Inhibition Fit->Determine_Ki

References

Application Notes and Protocols for DMP 323 in Cell-Based Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, non-peptidic, cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Developed by DuPont Merck, this compound, also known as XM323, demonstrates high specificity for HIV-1 and HIV-2 proteases, crucial enzymes in the viral life cycle responsible for cleaving viral polyproteins into functional proteins.[1][2][3] By competitively inhibiting this enzymatic activity, this compound effectively blocks the processing of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious virions.[1][3] These application notes provide detailed protocols for utilizing this compound in common cell-based antiviral assays to determine its efficacy and cytotoxicity.

Mechanism of Action

This compound targets the HIV protease, an aspartic protease that functions as a homodimer. The protease is essential for the maturation of infectious HIV particles. It cleaves the precursor polyproteins Gag and Gag-Pol at specific sites to release structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (protease, reverse transcriptase, integrase). This compound, with its C-2 symmetrical structure, was designed to fit into the active site of the HIV protease, competitively inhibiting its function.[1] This inhibition prevents the proteolytic cleavage of the polyproteins, resulting in the assembly and budding of viral particles that are structurally immature and incapable of establishing a productive infection in new host cells.[1]

Data Presentation

The antiviral activity and cytotoxicity of this compound can be quantified and summarized for comparative analysis. The following tables present a summary of the available quantitative data for this compound (XM323).

Table 1: Antiviral Activity of this compound (XM323) against HIV-1

Assay TypeCell LineVirus Strain/IsolateEndpointIC50 (µM)IC90 (µM)Reference
p24 Antigen ProductionPeripheral Blood Mononuclear Cells (PBMCs)28 Clinical Isolates & Lab Strainsp24 antigen level<0.02 - 0.270.16 ± 0.06[4]
p24 Antigen ProductionPBMCsZidovudine-susceptible & resistant isolatesp24 antigen level-0.16 ± 0.06[4]
Yield ReductionMT-2 and H9 cells, PBMCsVarious HIV-1 & HIV-2 strains/isolatesInfectious virus yield-0.12 ± 0.04[4]
RNA Hybridization-CaptureNot SpecifiedHIV-1(RF)Viral RNA level-0.063 ± 0.032[4]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Reference
VariousNot Specified>20Data for the related class of HIV protease inhibitors; specific CC50 for this compound is not readily available in the public domain.

Note: Extensive searches for a specific 50% cytotoxic concentration (CC50) for this compound did not yield a precise value. However, studies on related HIV protease inhibitors suggest that cytotoxicity is typically observed at concentrations significantly higher than the effective antiviral concentrations.

Experimental Protocols

HIV-1 p24 Antigen Production Assay

This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cell cultures, which is a reliable indicator of viral replication.

Materials:

  • MT-2 cells (or other susceptible cell lines like H9 or PBMCs)

  • Complete RPMI 1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin)

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed MT-2 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete medium.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Also, prepare a no-drug control and a cell-only control.

  • Infection: Add the HIV-1 stock at a pre-determined multiplicity of infection (MOI) to the cell suspension.

  • Treatment: Immediately add 100 µL of the diluted this compound to the appropriate wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant.

  • p24 ELISA: Determine the p24 antigen concentration in the supernatants according to the manufacturer's instructions for the p24 ELISA kit.

  • Data Analysis: Calculate the percent inhibition of p24 production for each this compound concentration compared to the no-drug control. Determine the IC50 and IC90 values using a dose-response curve.

Infectious Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles from treated cells.

Materials:

  • MT-2 cells

  • Complete RPMI 1640 medium

  • HIV-1 stock

  • This compound stock solution

  • 96-well and 24-well cell culture plates

  • MTT or other viability dye

  • CO2 incubator

Protocol:

  • Infection and Treatment: In a 24-well plate, infect MT-2 cells with HIV-1 at a high MOI in the presence of various concentrations of this compound, similar to the p24 assay.

  • Incubation: Incubate for 24-48 hours to allow for one round of viral replication.

  • Progeny Virus Collection: Harvest the cell culture supernatant containing the progeny virions. Clarify the supernatant by centrifugation.

  • Titration of Progeny Virus:

    • Seed fresh MT-2 cells in a 96-well plate.

    • Prepare serial dilutions of the collected progeny virus supernatants.

    • Add the diluted virus to the new MT-2 cells.

    • Incubate for 3-5 days.

  • Quantification of Infection: Assess the extent of infection in the second set of cultures. This can be done by:

    • Syncytia Counting: For syncytia-inducing strains of HIV, count the number of multinucleated giant cells (syncytia) in each well.

    • p24 ELISA: Measure the p24 antigen in the supernatant of these secondary cultures.

    • MTT Assay: Assess cell viability. A reduction in cell viability due to viral cytopathic effect indicates viral infection.

  • Data Analysis: Calculate the reduction in infectious virus yield for each this compound concentration compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • MT-2 cells

  • Complete RPMI 1640 medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at the same density as in the antiviral assays.

  • Treatment: Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 4-7 days).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percent cytotoxicity for each this compound concentration compared to the no-drug control. Determine the CC50 value from the dose-response curve.

Visualizations

HIV_Lifecycle_and_DMP323_MOA cluster_host_cell Host Cell HIV_Entry 1. HIV Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) HIV_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Gag & Gag-Pol Polyproteins) Transcription->Translation Assembly 6. Assembly of Immature Virions Translation->Assembly HIV_Protease HIV Protease Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Infectious_Virion Infectious Virion Maturation->Infectious_Virion DMP_323 This compound DMP_323->HIV_Protease Inhibits HIV_Protease->Maturation Cleaves Gag & Gag-Pol for Maturation

Caption: Mechanism of action of this compound in the HIV life cycle.

p24_Antigen_Assay_Workflow Start Start Seed_Cells 1. Seed MT-2 cells in 96-well plate Start->Seed_Cells Add_DMP323_and_Virus 2. Add serial dilutions of this compound and HIV-1 Seed_Cells->Add_DMP323_and_Virus Incubate 3. Incubate for 4-7 days Add_DMP323_and_Virus->Incubate Collect_Supernatant 4. Collect cell-free supernatant Incubate->Collect_Supernatant p24_ELISA 5. Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Analyze_Data 6. Analyze data and determine IC50/IC90 p24_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HIV-1 p24 Antigen Production Assay.

Yield_Reduction_Assay_Workflow Start Start Infect_and_Treat 1. Infect MT-2 cells with HIV-1 in the presence of this compound Start->Infect_and_Treat Incubate_Replication 2. Incubate for 24-48 hours Infect_and_Treat->Incubate_Replication Collect_Progeny 3. Collect supernatant with progeny virus Incubate_Replication->Collect_Progeny Titrate_Virus 4. Titrate progeny virus on fresh MT-2 cells Collect_Progeny->Titrate_Virus Quantify_Infection 5. Quantify infection (Syncytia, p24, or MTT) Titrate_Virus->Quantify_Infection Analyze_Data 6. Analyze data to determine reduction in infectious yield Quantify_Infection->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Infectious Virus Yield Reduction Assay.

References

Application Notes and Protocols for Studying HIV Protease Structure-Function using DMP 323

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DMP 323, a potent, nonpeptidic, cyclic urea-based inhibitor, for investigating the structure and function of HIV protease. This document includes detailed experimental protocols and quantitative data to facilitate research and drug development efforts targeting this critical viral enzyme.

Introduction

This compound is a C2-symmetrical cyclic urea that acts as a potent and selective competitive inhibitor of HIV protease, effective against both HIV-1 and HIV-2.[1][2] Its design was guided by three-dimensional structural information, leading to a compound that effectively blocks the processing of the viral Gag polyprotein, resulting in the production of immature, non-infectious viral particles.[3][4] The study of this compound in complex with HIV protease provides valuable insights into the enzyme's active site, the role of key residues in inhibitor binding, and the mechanisms of drug resistance.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against HIV protease and its selectivity over mammalian proteases.

Table 1: In Vitro Antiviral Activity of this compound

Assay TypeCell Line/SystemVirus Strain(s)IC90 (µM)Reference(s)
Yield Reduction AssayMT-2, H9, and PBMCHIV-1 and HIV-20.12 ± 0.04[5][6]
RNA Hybridization-CaptureNot SpecifiedHIV-1(RF)0.063 ± 0.032[5][6]
p24 Antigen ProductionPBMC28 Clinical and Lab Strains0.16 ± 0.06[5]

Table 2: Selectivity of this compound for HIV Protease over Mammalian Proteases

Mammalian Protease% Inhibition at High this compound ConcentrationFold-Concentration Higher than HIV Protease IC50Reference(s)
Renin<12%350 - 40,000[1]
Pepsin<12%350 - 40,000[1]
Cathepsin D<12%350 - 40,000[1]
Cathepsin G<12%350 - 40,000[1]
Chymotrypsin<12%350 - 40,000[1]

Table 3: Impact of Resistance Mutations on this compound Potency

Mutation(s)Fold Increase in KiReference(s)
V82F/I84V1000-fold[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HIV Protease Enzyme Kinetics Assay

This protocol outlines the procedure for determining the inhibitory potency (Ki) of this compound against HIV protease.

Materials:

  • Recombinant HIV-1 Protease

  • This compound

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

  • Add the various concentrations of this compound to the wells containing the protease. Include a control with no inhibitor.

  • Incubate the protease and inhibitor mixture for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorometric plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive inhibition) to determine the IC50 and subsequently calculate the Ki value.

Protocol 2: X-ray Crystallography of HIV Protease-DMP 323 Complex

This protocol describes the general steps for determining the three-dimensional structure of HIV protease in complex with this compound.

Materials:

  • Highly purified recombinant HIV-1 Protease

  • This compound

  • Crystallization Buffer (various commercially available or custom-made screens)

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Concentrate the purified HIV-1 protease to a suitable concentration (e.g., 5-10 mg/mL).

  • Incubate the protease with a molar excess of this compound (e.g., 5-fold) to ensure saturation of the active site.

  • Set up crystallization trials by mixing the protease-inhibitor complex with a variety of crystallization buffers in sitting or hanging drop vapor diffusion plates.

  • Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

  • Once suitable crystals are obtained, carefully harvest them and soak them in a cryoprotectant solution to prevent ice formation during data collection.

  • Flash-cool the cryoprotected crystals in liquid nitrogen.

  • Mount the frozen crystal on the goniometer of the X-ray diffraction instrument.

  • Collect diffraction data by exposing the crystal to a high-intensity X-ray beam and recording the diffraction pattern on a detector.

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using molecular replacement with a known HIV protease structure as a search model.

  • Refine the atomic model against the experimental data and build the this compound molecule into the electron density map.

  • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Protocol 3: NMR Spectroscopy of HIV Protease-DMP 323 Complex

This protocol provides a general workflow for studying the solution structure and dynamics of the HIV protease-DMP 323 complex using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Materials:

  • Isotopically labeled (¹⁵N and/or ¹³C) recombinant HIV-1 Protease

  • This compound

  • NMR Buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • NMR tubes

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • Express and purify isotopically labeled HIV-1 protease.

  • Prepare the NMR sample by dissolving the labeled protease and a molar excess of this compound in the NMR buffer.

  • Acquire a series of multidimensional heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, NOESY, ROESY) to assign the chemical shifts of the protein backbone and side chains and to obtain distance and angle constraints.[8][9][10]

  • For studying hydration water molecules, record water-NOESY and water-ROESY spectra.[11][12]

  • Process the NMR data using appropriate software.

  • Use the experimental constraints in structure calculation software (e.g., using a hybrid distance geometry/simulated annealing protocol) to generate an ensemble of solution structures.[8]

  • Analyze the structural ensemble to determine the precision of the structure and to study the dynamics of the protein-inhibitor complex.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and HIV protease.

HIV_Protease_Inhibition_Workflow cluster_synthesis Inhibitor Preparation cluster_biochemical Biochemical & Antiviral Assays cluster_structural Structural Biology cluster_analysis Data Analysis & Interpretation DMP323 This compound Synthesis Kinetics Enzyme Kinetics Assay (Determine Ki) DMP323->Kinetics Antiviral Antiviral Assays (Determine IC90) DMP323->Antiviral Xray X-ray Crystallography DMP323->Xray NMR NMR Spectroscopy DMP323->NMR SAR Structure-Activity Relationship (SAR) Kinetics->SAR Antiviral->SAR Structure 3D Structure of Protease-DMP 323 Complex Xray->Structure NMR->Structure Structure->SAR Resistance Resistance Mechanism Studies Structure->Resistance

Caption: Experimental workflow for studying this compound.

HIV_Lifecycle_Inhibition HIV_RNA Viral RNA & Proteins GagPol Gag-Pol Polyprotein HIV_RNA->GagPol Assembly Virus Assembly GagPol->Assembly Budding Immature Virion Budding Assembly->Budding Protease HIV Protease Budding->Protease Cleavage of Polyproteins NonInfectious Non-infectious Virion Budding->NonInfectious this compound blocks maturation Maturation Viral Maturation Protease->Maturation Infectious Infectious Virion Maturation->Infectious DMP323 This compound DMP323->Protease Inhibits

Caption: Inhibition of HIV lifecycle by this compound.

Structure_Function_Logic cluster_structure Structural Information cluster_function Functional Data cluster_insights Key Scientific Insights Crystal Crystal Structure (Protease-DMP 323) Mechanism Mechanism of Inhibition Crystal->Mechanism Solution Solution Structure (NMR) Solution->Mechanism Binding Binding Affinity (Ki) SAR Structure-Activity Relationship Binding->SAR Activity Antiviral Activity (IC90) Activity->SAR Resistance Resistance Profiles DrugDesign Rational Drug Design Resistance->DrugDesign Mechanism->SAR SAR->DrugDesign

Caption: Logic of structure-function studies.

References

Application Notes and Protocols: DMP 323 in Drug Design Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, non-peptide, C2-symmetrical cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Developed through structure-based drug design and three-dimensional database searching, it demonstrated significant promise in early studies as a highly specific and effective antiviral agent against both HIV-1 and HIV-2.[1][3] this compound acts as a competitive inhibitor, binding to the active site of the HIV protease, an enzyme critical for the viral life cycle.[3] This inhibition prevents the cleavage of viral polyproteins, Gag and Gag-Pol, leading to the production of immature, non-infectious virions.[1][2] Despite its initial potent activity, the clinical development of this compound for the treatment of HIV infections was discontinued. These application notes provide a detailed overview of its mechanism of action, biological activity, and relevant experimental protocols for research purposes.

Mechanism of Action

This compound specifically targets the HIV protease, an aspartic protease responsible for the post-translational processing of the Gag and Gag-Pol polyproteins. This processing is a crucial step in the viral maturation process. The Gag polyprotein is cleaved to produce structural proteins such as matrix (MA), capsid (CA), and nucleocapsid (NC), while the Gag-Pol polyprotein is cleaved to release the viral enzymes protease (PR), reverse transcriptase (RT), and integrase (IN).

By binding to the active site of the HIV protease, this compound competitively inhibits the cleavage of these polyproteins.[3] This leads to the assembly of immature viral particles with unprocessed Gag, rendering them non-infectious.[1][2] Electron microscopy studies of cells treated with this compound have confirmed the presence of these immature virions.[1]

Signaling Pathway

The following diagram illustrates the HIV life cycle, with a focus on the role of HIV protease and the inhibitory action of this compound.

HIV_Lifecycle cluster_host Host Cell HIV_Virion HIV Virion Binding 1. Binding and Fusion HIV_Virion->Binding gp120 binds to CD4 Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag & Gag-Pol Polyproteins) Transcription->Translation Assembly 6. Assembly of Immature Virion Translation->Assembly Gag_Pol_Polyproteins Gag & Gag-Pol Polyproteins Budding 7. Budding Assembly->Budding Assembly->Gag_Pol_Polyproteins Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Protease_Active Active HIV Protease Maturation->HIV_Protease_Active DMP_323 This compound DMP_323->HIV_Protease_Active Inhibits Gag_Pol_Polyproteins->Maturation Cleavage by HIV Protease

Caption: HIV Life Cycle and Inhibition by this compound.

Quantitative Data

Table 1: In Vitro Inhibition of HIV-1 Protease

CompoundInhibition Constant (Ki)Notes
This compoundPotent (sub-nanomolar range implied)Competitive inhibitor.

Note: The exact Ki value is not specified in the reviewed literature, but this compound is described as a potent inhibitor.

Table 2: Antiviral Activity against HIV-1 in Cell Culture

CompoundIC90 (µM)TC50 (µM)Cell Line
This compound~0.1>100CEM cells
Q8024~0.1>100CEM cells
Q8111~0.015~25CEM cells

IC90: 90% inhibitory concentration. TC50: 50% toxic concentration. Data is approximated from graphical representations in Rayner et al., 1994.[1]

Experimental Protocols

HIV-1 Protease Inhibition Assay (In Vitro)

This protocol describes a general method for determining the inhibitory activity of compounds against purified HIV-1 protease.

Workflow Diagram:

Protease_Inhibition_Assay Start Start Prepare_Reagents 1. Prepare Reagents (Buffer, Protease, Substrate, this compound) Start->Prepare_Reagents Add_Inhibitor 2. Add serial dilutions of this compound to microplate wells Prepare_Reagents->Add_Inhibitor Add_Protease 3. Add HIV-1 Protease and incubate Add_Inhibitor->Add_Protease Add_Substrate 4. Add Fluorogenic Substrate Add_Protease->Add_Substrate Incubate_RT 5. Incubate at 37°C Add_Substrate->Incubate_RT Measure_Fluorescence 6. Measure Fluorescence (Excitation/Emission) Incubate_RT->Measure_Fluorescence Analyze_Data 7. Analyze Data (Calculate % inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for HIV-1 Protease Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

    • HIV-1 Protease: Recombinant HIV-1 protease diluted in assay buffer to the desired concentration.

    • Substrate: A fluorogenic peptide substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence.

    • This compound: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.

  • Assay Procedure:

    • Add 10 µL of serially diluted this compound or control (DMSO) to the wells of a 96-well black microplate.

    • Add 80 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (p24 Antigen ELISA)

This protocol outlines a method to assess the antiviral activity of this compound in a cell-based assay by quantifying the production of the HIV-1 p24 capsid protein.

Workflow Diagram:

Antiviral_Assay Start Start Seed_Cells 1. Seed susceptible cells (e.g., CEM, MT-4) in a 96-well plate Start->Seed_Cells Add_Inhibitor 2. Add serial dilutions of this compound Seed_Cells->Add_Inhibitor Infect_Cells 3. Infect cells with HIV-1 Add_Inhibitor->Infect_Cells Incubate_Culture 4. Incubate for 3-5 days at 37°C Infect_Cells->Incubate_Culture Collect_Supernatant 5. Collect cell culture supernatant Incubate_Culture->Collect_Supernatant Perform_ELISA 6. Perform p24 Antigen ELISA Collect_Supernatant->Perform_ELISA Measure_Absorbance 7. Measure Absorbance at 450 nm Perform_ELISA->Measure_Absorbance Analyze_Data 8. Analyze Data (Calculate % inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell-Based Antiviral Assay (p24 ELISA).

Methodology:

  • Cell Culture and Infection:

    • Seed a susceptible T-cell line (e.g., CEM or MT-4 cells) in a 96-well plate at an appropriate density.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with a known titer of HIV-1.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 3-5 days.

  • p24 Antigen Quantification (ELISA):

    • After the incubation period, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

    • Perform a p24 antigen ELISA on the supernatants according to the manufacturer's instructions. This typically involves:

      • Coating a microplate with an anti-p24 capture antibody.

      • Adding the cell culture supernatants and p24 standards.

      • Adding a biotinylated anti-p24 detection antibody.

      • Adding streptavidin-horseradish peroxidase (HRP).

      • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the p24 standards.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the untreated, infected control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound serves as a significant example of structure-based drug design in the development of HIV protease inhibitors. While its clinical development was halted, the study of this compound provides valuable insights into the principles of targeting viral proteases. The protocols outlined here offer a framework for researchers to evaluate the in vitro and cell-based activity of novel protease inhibitors, contributing to the ongoing efforts in antiviral drug discovery.

References

Techniques for Assessing the Oral Bioavailability of DMP 323: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the oral bioavailability of the HIV protease inhibitor, DMP 323. The methodologies described herein cover both in vivo pharmacokinetic analysis in preclinical animal models and in vitro assays for permeability and metabolic stability. Quantitative data from published studies on this compound are summarized, and protocols are provided to guide researchers in reproducing and expanding upon these findings. Diagrams illustrating key experimental workflows are included to enhance understanding.

Introduction

This compound is a cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and replication. As with any orally administered drug candidate, determining its oral bioavailability is a crucial step in preclinical development. Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is influenced by a variety of factors, including aqueous solubility, membrane permeability, and first-pass metabolism. This document outlines the key experimental techniques to evaluate these parameters for this compound.

Quantitative Data Summary

Pharmacokinetic parameters for this compound have been determined in rats and dogs. The following tables summarize the key findings from these studies.[1]

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration (5 mg/kg)

ParameterRatDog
Clearance (CL) 7.12 L/hr/kg1.48 L/hr/kg
Volume of Distribution (Vdss) 6.36 L/kg2.28 L/kg
Elimination Half-life (t1/2) 0.95 hr1.80 hr

Table 2: Oral Bioavailability of this compound

SpeciesDose (mg/kg)Absolute Bioavailability (F)Tmax (hr)
Rat 3, 5, 1015 - 27%≤ 1
Dog 5, 1037 - 38%≤ 1

Experimental Protocols

In Vivo Oral Bioavailability Study in Animal Models

This protocol describes a typical study design for determining the oral bioavailability of this compound in a preclinical species such as rats or dogs.

Objective: To determine the absolute oral bioavailability of this compound by comparing plasma concentrations after oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral and intravenous formulations (e.g., saline, polyethylene glycol)

  • Sprague-Dawley rats or Beagle dogs

  • Cannulas for blood collection

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • HPLC system with UV or MS detector

Protocol:

  • Animal Acclimation and Preparation:

    • House animals in a controlled environment with a 12-hour light/dark cycle.

    • Fast animals overnight (approximately 12-18 hours) before dosing, with free access to water.

    • Surgically implant cannulas in the jugular vein for blood sampling. Allow for a recovery period.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle as a bolus injection via a tail vein (rats) or cephalic vein (dogs) at a dose of 5 mg/kg.

    • Oral (PO) Group: Administer this compound dissolved or suspended in a suitable vehicle by oral gavage at doses of 3, 5, and 10 mg/kg for rats, and 5 and 10 mg/kg for dogs.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.5 mL) into tubes containing an anticoagulant at the following time points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method (HPLC):

    • Quantify the concentration of this compound in plasma samples using a validated HPLC method. A published method for this compound utilizes liquid-liquid extraction for sample preparation with a limit of quantitation of 10 ng/mL from a 0.5 mL plasma sample.[1]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

Diagram of Experimental Workflow:

G cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimation Acclimation fasting Overnight Fasting acclimation->fasting cannulation Cannulation fasting->cannulation iv_dose Intravenous (IV) Administration cannulation->iv_dose po_dose Oral (PO) Administration cannulation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation blood_collection->centrifugation storage Storage at -80°C centrifugation->storage hplc HPLC Analysis storage->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis bioavailability Calculate Bioavailability pk_analysis->bioavailability

In Vivo Oral Bioavailability Workflow
In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the human intestinal epithelium. This assay is used to predict the intestinal permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) and supplements

  • Transwell inserts (e.g., 24-well)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • HPLC system

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate medium.

    • Seed cells onto Transwell inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer.

    • Alternatively, perform a Lucifer yellow permeability assay. Monolayers with low permeability to Lucifer yellow are considered intact.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add this compound in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

Diagram of Caco-2 Permeability Assay Workflow:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21-25 days seeding->differentiation integrity_test Monolayer Integrity Test differentiation->integrity_test dosing Add this compound to Donor Chamber integrity_test->dosing incubation Incubate at 37°C dosing->incubation sampling Sample from Receiver Chamber incubation->sampling hplc HPLC Analysis sampling->hplc papp_calc Calculate P_app hplc->papp_calc efflux_calc Calculate Efflux Ratio papp_calc->efflux_calc

Caco-2 Permeability Assay Workflow
In Vitro Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). This provides an indication of the potential for first-pass metabolism.

Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.

Materials:

  • Pooled liver microsomes (from rat, dog, or human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • This compound

  • Control compounds (with known high and low clearance)

  • Acetonitrile (for reaction termination)

  • HPLC system

Protocol:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • HPLC Analysis:

    • Quantify the remaining concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint): t1/2 = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Diagram of Liver Microsomal Stability Assay Workflow:

G cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis mix Prepare Reaction Mixture (Microsomes + this compound) pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate pre_incubate->start_reaction time_points Collect Aliquots at Different Time Points start_reaction->time_points terminate Stop Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge hplc HPLC Analysis centrifuge->hplc half_life_calc Calculate Half-life hplc->half_life_calc cl_int_calc Calculate Intrinsic Clearance half_life_calc->cl_int_calc

Liver Microsomal Stability Assay Workflow

Conclusion

The assessment of oral bioavailability is a multi-faceted process that integrates in vivo and in vitro data. The protocols and data presented in this document provide a comprehensive framework for evaluating the oral pharmacokinetic properties of this compound. By conducting these studies, researchers can gain a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this HIV protease inhibitor, which is essential for its further development as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Evaluation of DMP 323, a Novel HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Development of the HIV protease inhibitor DMP 323 was discontinued, and as a result, there is a lack of publicly available in vivo experimental data for this specific compound. The following application notes and protocols are based on established methodologies for the in vivo evaluation of other HIV protease inhibitors in relevant animal models. These guidelines are intended to serve as a comprehensive resource for researchers designing preclinical studies for novel HIV protease inhibitors like this compound.

Introduction

This compound is a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease, effective against both HIV type 1 and type 2.[1][2] Its mechanism of action involves competitively inhibiting the cleavage of viral polyproteins, a critical step in the viral maturation process.[1][3] This inhibition leads to the production of immature, non-infectious viral particles.[3] Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of novel antiretroviral compounds like this compound. This document provides a detailed overview of experimental designs and protocols for such evaluations in established animal models.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of HIV protease inhibitors. Due to the host specificity of HIV-1, specialized models are required.

  • Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection. They are invaluable for studying viral pathogenesis and for the preclinical testing of antiretroviral drugs and vaccines.[4]

    • hu-PBL-SCID Mice: Engrafted with human peripheral blood mononuclear cells (PBMCs).[5]

    • BLT (Bone Marrow/Liver/Thymus) Mice: Co-transplanted with human fetal liver and thymus tissue, along with hematopoietic stem cells, leading to the development of a functional human immune system.[5][6]

    • hu-HSC Mice: Engrafted with human hematopoietic stem cells, resulting in the development of various human immune cell lineages.[5][6]

  • Non-Human Primates (NHPs): Macaques infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV) are considered the most relevant models for HIV infection in humans due to their close physiological and immunological similarities.[7][8][9]

Efficacy Studies in Humanized Mouse Models

This section outlines a general protocol for assessing the antiviral efficacy of a test compound like this compound in a humanized mouse model.

Experimental Workflow

G cluster_0 Phase 1: Model Preparation & Infection cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Engraftment Human Cell/Tissue Engraftment Verification Verification of Human Cell Reconstitution Engraftment->Verification Infection Infection with HIV-1 Strain Verification->Infection Treatment Initiation of this compound Treatment Infection->Treatment Monitoring Weekly Monitoring: Viral Load & CD4+ T Cells Treatment->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis Analysis of Viral Load in Tissues & Histopathology Sacrifice->Analysis

Caption: General workflow for efficacy studies in humanized mice.
Detailed Protocol

1. Animal Model:

  • Select an appropriate humanized mouse model (e.g., BLT mice, 8-10 weeks old).

  • House animals in a specific pathogen-free facility.

2. HIV-1 Infection:

  • Infect mice intravenously or intraperitoneally with a replication-competent HIV-1 strain (e.g., HIV-1BaL).

  • Confirm infection by monitoring plasma viral load 2-3 weeks post-infection.

3. Treatment Regimen:

  • Randomly assign infected mice to treatment and control groups (n=8-10 per group).

  • Treatment Group: Administer this compound daily via oral gavage. The dose should be determined from prior pharmacokinetic and tolerability studies.

  • Control Group: Administer vehicle control daily via oral gavage.

  • Positive Control Group (Optional): Administer a clinically approved HIV protease inhibitor (e.g., lopinavir/ritonavir).

  • Treat animals for a period of 4-8 weeks.

4. Monitoring and Endpoints:

  • Viral Load: Collect blood samples weekly to quantify plasma HIV-1 RNA levels using qRT-PCR.

  • CD4+ T Cell Counts: Perform flow cytometry on peripheral blood to monitor the percentage and absolute count of human CD4+ T cells.

  • Clinical Observations: Monitor body weight, food and water intake, and general health status daily.

5. Terminal Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Collect blood and various tissues (spleen, lymph nodes, gut-associated lymphoid tissue) for:

    • Quantification of cell-associated HIV-1 DNA and RNA.

    • Histopathological analysis.

    • Immunohistochemistry for viral antigens.

Data Presentation

Table 1: Representative Efficacy Data for an HIV Protease Inhibitor in Humanized Mice

Treatment GroupBaseline Viral Load (log10 copies/mL)Viral Load at Week 4 (log10 copies/mL)Change in CD4+ T Cell Count (cells/µL)
Vehicle Control5.2 ± 0.45.5 ± 0.3-150 ± 30
This compound (Low Dose) 5.3 ± 0.33.1 ± 0.5+50 ± 20
This compound (High Dose) 5.1 ± 0.5< 1.7 (undetectable)+120 ± 25
Positive Control5.4 ± 0.2< 1.7 (undetectable)+135 ± 30

Data are presented as mean ± standard deviation. This is representative data and not specific to this compound.

Pharmacokinetic Studies in Non-Human Primates

Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.

Experimental Workflow

G Dosing Administer single dose of This compound (IV and Oral) Sampling Serial blood sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Analysis Quantify drug concentration in plasma using LC-MS/MS Sampling->Analysis Calculation Calculate PK parameters (Cmax, Tmax, AUC, t1/2) Analysis->Calculation

Caption: Workflow for pharmacokinetic studies in NHPs.
Detailed Protocol

1. Animal Model:

  • Use healthy, adult cynomolgus or rhesus macaques.

  • Animals should be fasted overnight before dosing.

2. Dosing:

  • Intravenous (IV) Administration: Administer a single IV bolus dose of this compound to a cohort of animals (n=3-5).

  • Oral (PO) Administration: Administer a single oral dose of this compound via gavage to a separate cohort (n=3-5).

3. Blood Sampling:

  • Collect serial blood samples from a peripheral vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound concentrations in plasma.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key PK parameters.

Data Presentation

Table 2: Representative Pharmacokinetic Parameters of an HIV Protease Inhibitor in Cynomolgus Monkeys

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)t1/2 (h)Bioavailability (%)
IV11500 ± 250-3200 ± 4507.4 ± 0.8-
PO52100 ± 3002.0 ± 0.511200 ± 15008.1 ± 1.270

Data are presented as mean ± standard deviation. This is representative data and not specific to this compound.[10]

Toxicity Studies in Rodent Models

Preliminary toxicity studies are essential to identify potential adverse effects and to determine a safe dose range for efficacy studies.

Detailed Protocol

1. Animal Model:

  • Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[11][12]

2. Study Design:

  • Conduct a dose-range finding study with escalating doses of this compound administered daily for 7-14 days.

  • Include a vehicle control group.

3. Endpoints:

  • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in behavior, appearance, body weight).

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a complete necropsy and collect major organs for histopathological examination.

Signaling Pathway

This compound acts by inhibiting the HIV protease, an enzyme crucial for the processing of the Gag and Gag-Pol polyproteins. This inhibition blocks the maturation of the virus, rendering it non-infectious.

G cluster_0 HIV Life Cycle GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage Maturation Viral Maturation Protease->Maturation Infectious Infectious Virion Maturation->Infectious DMP323 This compound DMP323->Protease Inhibition

Caption: Mechanism of action of this compound.

By following these generalized protocols and adapting them to the specific characteristics of this compound, researchers can effectively evaluate its potential as a novel antiretroviral agent.

References

Determining the Potency of DMP 323: A Guide to IC50 Value Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of DMP 323, a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1] The methodologies outlined below are essential for the preclinical evaluation of this antiretroviral compound.

Introduction to this compound

This compound is a C2-symmetrical cyclic urea that acts as a competitive inhibitor of HIV-1 and HIV-2 proteases.[2][3] This inhibition specifically blocks the processing of the viral Gag and Gag-Pol polyproteins, a crucial step in the viral maturation process.[4] The consequence of this inhibition is the production of immature, non-infectious viral particles.[4] this compound has demonstrated high specificity for the viral protease with minimal activity against mammalian proteases such as renin, pepsin, and cathepsin D.[2]

Quantitative Data Summary

The inhibitory activity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity or viral replication. The following table summarizes the reported IC50 and related values for this compound.

Assay TypeTargetCell Line/SystemIC50 / Kᵢ ValueReference
Biochemical AssayWild-type HIV-1 ProteaseRecombinant EnzymeKᵢ = 0.8 nM[5]
Biochemical AssayI84V Mutant HIV-1 ProteaseRecombinant EnzymeKᵢ = 20 nM (25-fold increase)[5]
Biochemical AssayV82F Mutant HIV-1 ProteaseRecombinant EnzymeKᵢ = 0.4 nM (0.5-fold decrease)[5]
Biochemical AssayV82F/I84V Double Mutant HIV-1 ProteaseRecombinant EnzymeKᵢ = 800 nM (1000-fold increase)[5]

Experimental Protocols

Biochemical Assay: HIV-1 Protease Inhibition

This protocol describes an in vitro assay to determine the inhibitory potency of this compound against purified recombinant HIV-1 protease using a fluorogenic substrate.

Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate by HIV-1 protease. The substrate contains a fluorescent reporter group and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity. The IC50 value is determined by measuring the reduction in fluorescence in the presence of varying concentrations of this compound.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)[6]

  • Assay Buffer: 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, 10% DMSO, 1 mg/mL BSA, pH 4.7[6]

  • This compound

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)[6]

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

  • In a 96-well microplate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant HIV-1 protease to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each this compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

HIV_Protease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis DMP323_stock This compound Stock (in DMSO) Serial_dilutions Serial Dilutions (in Assay Buffer) DMP323_stock->Serial_dilutions Add_DMP323 Add this compound Dilutions Serial_dilutions->Add_DMP323 Enzyme_prep HIV-1 Protease Solution Add_Enzyme Add HIV-1 Protease Enzyme_prep->Add_Enzyme Substrate_prep Fluorogenic Substrate Solution Add_Substrate Add Substrate Substrate_prep->Add_Substrate Plate 96-well Plate Pre_incubation Pre-incubate (37°C, 15 min) Plate->Pre_incubation Add_DMP323->Plate Add_Enzyme->Plate Pre_incubation->Add_Substrate Reader Fluorescence Plate Reader Add_Substrate->Reader Kinetic_read Kinetic Read (Ex:340/Em:490 nm) Reader->Kinetic_read Data_analysis Calculate V₀ & % Inhibition Kinetic_read->Data_analysis IC50_calc IC50 Calculation (Dose-Response Curve) Data_analysis->IC50_calc

Caption: Workflow for the HIV-1 Protease Inhibition Assay.

Cell-Based Assay: Inhibition of HIV-1 Replication

This protocol outlines a cell-based assay to determine the IC50 of this compound by measuring the inhibition of HIV-1 replication in a susceptible cell line.

Principle: This assay quantifies the ability of this compound to suppress HIV-1 replication in a cellular context. A suitable human T-lymphocyte cell line (e.g., MT-4) is infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the inhibitor. After a defined incubation period, the extent of viral replication is measured by quantifying the amount of a viral protein, typically the p24 capsid antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Reagents for cytotoxicity assay (e.g., MTT)

Procedure:

Part A: Antiviral Assay

  • Seed MT-4 cells into a 96-well cell culture plate.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the this compound dilutions to the wells containing the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

  • After incubation, collect the cell culture supernatants.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a dose-response curve.

Part B: Cytotoxicity Assay (MTT Assay)

  • Seed MT-4 cells in a separate 96-well plate.

  • Add the same serial dilutions of this compound as used in the antiviral assay. Do not add the virus.

  • Incubate the plate under the same conditions as the antiviral assay.

  • At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated cell control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates a more favorable safety profile.

Cell_Based_Assay_Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Seed_cells_av Seed MT-4 Cells Add_DMP323_av Add this compound Dilutions Seed_cells_av->Add_DMP323_av Infect_cells Infect with HIV-1 Add_DMP323_av->Infect_cells Incubate_av Incubate (4-5 days) Infect_cells->Incubate_av Collect_supernatant Collect Supernatants Incubate_av->Collect_supernatant p24_ELISA p24 Antigen ELISA Collect_supernatant->p24_ELISA IC50_calc_av Calculate IC50 p24_ELISA->IC50_calc_av SI_calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_calc_av->SI_calc Seed_cells_cy Seed MT-4 Cells Add_DMP323_cy Add this compound Dilutions Seed_cells_cy->Add_DMP323_cy Incubate_cy Incubate (4-5 days) Add_DMP323_cy->Incubate_cy MTT_assay Perform MTT Assay Incubate_cy->MTT_assay CC50_calc Calculate CC50 MTT_assay->CC50_calc CC50_calc->SI_calc

Caption: Workflow for the Cell-Based HIV-1 Inhibition and Cytotoxicity Assays.

Signaling Pathway

This compound targets a critical step in the HIV-1 replication cycle. The following diagram illustrates the viral life cycle and the specific point of intervention by this compound.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_maturation Viral Maturation (Extracellular) Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag & Gag-Pol Polyproteins) Transcription->Translation Assembly 6. Assembly of Immature Virions Translation->Assembly Budding 7. Budding Assembly->Budding Protease_Cleavage 8. Protease Cleavage of Polyproteins Budding->Protease_Cleavage Mature_Virion 9. Mature, Infectious Virion Protease_Cleavage->Mature_Virion DMP323 This compound DMP323->Protease_Cleavage Inhibits

Caption: HIV-1 Replication Cycle and the Point of Inhibition by this compound.

References

Application Notes and Protocols for Studying Viral Maturation Using DMP 323

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, non-peptide, cyclic urea-based competitive inhibitor of the human immunodeficiency virus (HIV) protease, effective against both HIV-1 and HIV-2.[1] By specifically targeting the viral protease, this compound blocks the proteolytic cleavage of the Gag and Gag-Pol polyproteins, which is a critical step in the viral maturation process. This inhibition results in the production of immature, non-infectious virions, making this compound a valuable tool for studying the intricacies of viral maturation and for the development of novel antiretroviral therapies.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on HIV maturation.

Mechanism of Action

This compound acts as a competitive inhibitor of the HIV protease. The HIV protease is a viral enzyme essential for the lifecycle of HIV. It functions to cleave newly synthesized polyproteins (specifically Gag and Gag-Pol) into their individual functional protein components. This cleavage process, known as maturation, is crucial for the assembly of infectious viral particles. This compound binds to the active site of the HIV protease, preventing it from cleaving its natural substrates. As a result, the structural proteins and enzymes of the virus are not properly processed, leading to the formation of immature and non-infectious viral particles.[1][4]

cluster_0 HIV-Infected Cell cluster_1 Extracellular Space Viral RNA Viral RNA Translation Translation Viral RNA->Translation Gag/Gag-Pol Polyproteins Gag/Gag-Pol Polyproteins Translation->Gag/Gag-Pol Polyproteins Viral Budding Viral Budding Gag/Gag-Pol Polyproteins->Viral Budding Immature Virion Immature Virion Viral Budding->Immature Virion HIV Protease HIV Protease Immature Virion->HIV Protease Maturation Maturation HIV Protease->Maturation Mature Infectious Virion Mature Infectious Virion Maturation->Mature Infectious Virion DMP_323 This compound DMP_323->HIV Protease Inhibits cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Prepare_DMP323 Prepare this compound dilutions Add_Inhibitor Add inhibitor/controls to wells Prepare_DMP323->Add_Inhibitor Prepare_Controls Prepare controls (DMSO, no inhibitor) Prepare_Controls->Add_Inhibitor Add_Protease Add HIV-1 Protease Add_Inhibitor->Add_Protease Incubate_1 Incubate at 37°C for 15 min Add_Protease->Incubate_1 Add_Substrate Add fluorogenic substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Lysis Lyse treated/control cells Protein_Quantification Quantify protein Cell_Lysis->Protein_Quantification Sample_Loading Load samples on SDS-PAGE Protein_Quantification->Sample_Loading Electrophoresis Run electrophoresis Sample_Loading->Electrophoresis Transfer Transfer to PVDF membrane Electrophoresis->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with anti-p24 Ab Blocking->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analyze_Bands Analyze p55 and p24 bands Detection->Analyze_Bands

References

Application of DMP 323 in X-ray Crystallography of HIV Protease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, C2-symmetric cyclic urea-based inhibitor of HIV-1 protease, an essential enzyme for viral replication. The structural elucidation of the HIV-1 protease in complex with its inhibitors is a cornerstone of structure-based drug design, enabling the development of more effective antiretroviral therapies. X-ray crystallography provides high-resolution three-dimensional structures of these complexes, offering invaluable insights into the molecular interactions that drive inhibitor potency and specificity. This document provides detailed application notes and protocols for the X-ray crystallographic studies of HIV-1 protease in complex with this compound.

Application Notes

The crystallographic analysis of the HIV-1 protease-DMP 323 complex reveals the inhibitor elegantly positioned within the enzyme's active site. The C2 symmetry of this compound complements the homodimeric nature of the HIV-1 protease, allowing for a highly favorable binding mode. The core cyclic urea moiety forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) of both protease monomers. Furthermore, the benzyl groups of the inhibitor occupy the S1 and S1' subsites, engaging in extensive van der Waals interactions. These detailed structural insights are instrumental for understanding the mechanism of inhibition and for the rational design of next-generation protease inhibitors with improved potency and resistance profiles.

Quantitative Data

A summary of the binding affinity and antiviral activity of this compound is presented below.

ParameterValueReference
Inhibitory Constant (Kᵢ) 0.8 nM[1]
Antiviral IC₅₀ ~0.2 µM[2]

Crystallographic data for the HIV-1 protease in complex with this compound and its close analog, DMP 450, are summarized in the following table. The data for DMP 450 (PDB ID: 1DMP) is included for reference, as it was determined by the same research group and provides insight into the likely experimental parameters for the this compound complex.[3][4]

ParameterHIV Protease-DMP 323 ComplexHIV Protease-DMP 450 Complex (PDB: 1DMP)
PDB ID 1MEU (mutant)1DMP
Resolution (Å) 1.902.00
Space Group P 61 2 2P 61
Unit Cell a, b (Å) 96.196.19
Unit Cell c (Å) 49.950.11
Unit Cell α, β (˚) 9090
Unit Cell γ (˚) 120120
R-factor 0.193 (R-free)0.210 (R-work)

Experimental Protocols

The following protocols are synthesized from established methods for HIV-1 protease crystallography and specific details from studies on cyclic urea inhibitors.[5][6][7]

HIV-1 Protease Expression and Purification

Recombinant HIV-1 protease can be expressed in E. coli and purified to homogeneity using a combination of chromatography techniques.

Materials:

  • E. coli expression vector containing the HIV-1 protease gene

  • LB Broth and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

Protocol:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the bacterial culture in LB broth with antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend in Lysis Buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM).

  • Elute the protease with Lysis Buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Further purify the protease by size-exclusion chromatography to obtain a homogenous sample.

  • Concentrate the purified protein to approximately 10-15 mg/mL.

Crystallization of the HIV-1 Protease-DMP 323 Complex

The co-crystallization of HIV-1 protease with this compound is typically achieved using the hanging drop vapor diffusion method.

Materials:

  • Purified HIV-1 protease (10-15 mg/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Crystallization Buffer (e.g., 0.1 M Sodium Acetate pH 4.8-5.5)

  • Precipitant Solution (e.g., 1.0 - 1.4 M NaCl)

  • Hanging drop crystallization plates and cover slips

Protocol:

  • Incubate the purified HIV-1 protease with a 2-5 fold molar excess of this compound for at least 1 hour on ice.

  • Set up hanging drops by mixing 1-2 µL of the protein-inhibitor complex with 1-2 µL of the reservoir solution on a siliconized cover slip.

  • Invert the cover slip and seal it over the reservoir well containing 500 µL of the reservoir solution.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

X-ray Diffraction Data Collection

High-quality diffraction data is collected from a single, well-formed crystal.

Materials:

  • Crystals of the HIV-1 protease-DMP 323 complex

  • Cryoprotectant solution (Reservoir solution supplemented with 20-25% glycerol or ethylene glycol)

  • Cryo-loops

  • Synchrotron X-ray source or rotating anode generator

  • X-ray detector

Protocol:

  • Carefully transfer a single crystal from the drop into the cryoprotectant solution for a few seconds.

  • Mount the crystal in a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K).

  • Mount the frozen crystal on the goniometer of the X-ray source.

  • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

  • Process the diffraction images using appropriate software (e.g., HKL2000) to integrate the reflection intensities and determine the unit cell parameters and space group.

Structure Determination and Refinement

The three-dimensional structure is solved using molecular replacement and refined against the experimental data.

Materials:

  • Processed diffraction data

  • A known structure of HIV-1 protease as a search model (e.g., PDB ID: 1HHP)

  • Crystallographic software for molecular replacement (e.g., PHASER)

  • Software for model building and refinement (e.g., COOT, REFMAC5, PHENIX)

Protocol:

  • Use molecular replacement to solve the phase problem using the known protease structure as a search model.

  • Perform initial rigid-body refinement of the placed model.

  • Build the this compound inhibitor into the electron density map observed in the active site.

  • Perform iterative rounds of manual model building in COOT and automated refinement in REFMAC5 or PHENIX.

  • Add water molecules to prominent peaks in the difference electron density map.

  • Validate the final refined structure using tools such as PROCHECK or MolProbity to assess its geometric quality.

Visualizations

The following diagrams illustrate the experimental workflow and the binding of this compound to HIV-1 protease.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination expression Expression in E. coli purification Purification (Affinity & SEC) expression->purification complex_formation Complex Formation (Protease + this compound) purification->complex_formation crystallization Hanging Drop Vapor Diffusion complex_formation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Scaling data_collection->data_processing molecular_replacement Molecular Replacement data_processing->molecular_replacement refinement Refinement & Model Building molecular_replacement->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for X-ray crystallography of the HIV-1 protease-DMP 323 complex.

binding_pathway cluster_binding_site Active Site Binding DMP323 This compound H_Bonds Hydrogen Bonds (Asp25, Asp125) DMP323->H_Bonds VdW_Interactions van der Waals Interactions (S1/S1' Pockets) DMP323->VdW_Interactions HIV_Protease HIV-1 Protease (Homodimer) HIV_Protease->H_Bonds HIV_Protease->VdW_Interactions Inhibition Enzyme Inhibition H_Bonds->Inhibition VdW_Interactions->Inhibition

Caption: Logical relationship of this compound binding to the active site of HIV-1 protease.

References

Application Notes and Protocols for DMP 323

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323 is a potent, non-peptide, cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] It acts as a competitive inhibitor, targeting the active site of the viral protease to prevent the cleavage of viral polyproteins, a critical step in the HIV life cycle.[1][2] This inhibition ultimately leads to the production of immature, non-infectious viral particles.[3] These application notes provide detailed protocols for the preparation and use of this compound in common laboratory assays.

Chemical Properties and Storage

PropertyValueReference
Molecular Formula C35H38N2O5MedKoo Biosciences
Molecular Weight 566.69 g/mol MedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Store in the dark.MedKoo Biosciences

Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound in various cell lines.

ParameterCell LineValueReference
IC90 (90% Inhibitory Concentration) Molt-4 (lymphoid)0.04 µM[4]
U937 (monocytoid)0.04 µM[4]
TC50 (50% Cytotoxic Concentration) Molt-4 (lymphoid)>17.6 µM[4]
U937 (monocytoid)>17.6 µM[4]

Experimental Protocols

In Vitro HIV Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)

  • This compound stock solution (in DMSO)

  • DMSO (for control)

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Prepare reaction mixture: In each well of a 96-well plate, add:

    • x µL of diluted this compound or vehicle control.

    • y µL of assay buffer.

    • z µL of recombinant HIV-1 Protease solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add the fluorogenic substrate to each well to a final concentration recommended by the manufacturer.

  • Measure fluorescence: Immediately begin kinetic readings of fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used. Continue reading every 1-2 minutes for 30-60 minutes.

  • Data analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound and the control.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cell-Based Antiviral Activity Assay (p24 ELISA)

This protocol measures the ability of this compound to inhibit HIV-1 replication in a cell-based assay by quantifying the amount of p24 capsid protein released into the cell culture supernatant.

Materials:

  • HIV-1 infectable cell line (e.g., Molt-4 or U937)

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (for control)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 ELISA kit

  • Microplate reader

Protocol:

  • Cell Plating: Seed the cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).

  • Infection: Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the cell line used.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-7 days).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the p24 standards provided in the kit.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percent inhibition of p24 production for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 and IC90 values.

Inhibition of Gag Polyprotein Processing Assay (Western Blot)

This protocol assesses the effect of this compound on the processing of the HIV-1 Gag polyprotein (p55) into its mature protein products (e.g., p24).

Materials:

  • Chronically HIV-1 infected cell line (e.g., H9/IIIB) or cells transfected with a Gag expression plasmid.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • DMSO (for control).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels and running buffer.

  • Western blot transfer system and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-HIV-1 p24 antibody.

  • Secondary antibody: HRP-conjugated anti-species IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Treat the HIV-1 infected or Gag-expressing cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Analyze the band intensities for the Gag precursor (p55) and the processed p24 protein. An effective inhibition by this compound will result in an accumulation of p55 and a decrease in the p24 band.

Visualizations

HIV Life Cycle and Mechanism of this compound Action

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Gag & Gag-Pol Polyproteins Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Protease HIV Protease HIV_Virion HIV Virion Maturation->HIV_Virion Infectious Virion DMP323 This compound DMP323->Protease Inhibits Protease->Assembly Cleaves Polyproteins HIV_Virion->Entry

Caption: Mechanism of this compound action within the HIV life cycle.

Experimental Workflow: Cell-Based Antiviral Assay

Antiviral_Workflow start Start plate_cells Plate HIV-1 susceptible cells in 96-well plate start->plate_cells add_dmp323 Add serial dilutions of this compound and vehicle control plate_cells->add_dmp323 infect_cells Infect cells with HIV-1 add_dmp323->infect_cells incubate Incubate for 3-7 days infect_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa read_plate Read absorbance at 450 nm p24_elisa->read_plate analyze_data Analyze data and calculate IC50/IC90 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the antiviral activity of this compound.

Logical Relationship: Competitive Inhibition

Competitive_Inhibition Enzyme {HIV Protease | Active Site} ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Inhibitor Substrate Gag-Pol Polyprotein Inhibitor This compound Products Mature Viral Proteins ES_Complex->Products Catalysis

Caption: this compound competitively inhibits HIV protease.

References

Application Notes and Protocols for the Experimental Use of DMP 323 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 323, also known as XM323, is a potent, non-peptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease, effective against both HIV-1 and HIV-2.[1] Developed by DuPont Merck Pharmaceutical Company, this compound was investigated for its potential as an antiretroviral agent. Although its clinical development was discontinued, the unique structure and mechanism of action of this compound remain of interest for virological and pharmacological research. These application notes provide an overview of this compound and outline protocols for its experimental use in combination with other antiretroviral agents, a cornerstone of modern HIV therapy.

This compound acts by specifically inhibiting the HIV protease, an enzyme crucial for the maturation of the virus. By blocking this enzyme, this compound prevents the cleavage of viral gag and gag-pol polyproteins, resulting in the production of immature, non-infectious virions.[2] Preclinical studies have demonstrated its potent antiviral activity in various cell lines and against clinical isolates of HIV-1.[1] Notably, this compound has shown equal effectiveness against both zidovudine-susceptible and zidovudine-resistant strains of HIV-1, suggesting a lack of cross-resistance and a potential for synergistic or additive effects in combination therapies.[1]

These notes offer a framework for researchers to explore the potential of this compound in combination regimens, providing standardized protocols for in vitro evaluation.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound (XM323) against HIV-1
Assay TypeCell Line/SystemHIV-1 Strain/IsolatesIC90 (µM)Reference
Virus Yield ReductionMT-2, H9, PBMCVarious strains and isolates of HIV-1 and HIV-20.12 ± 0.04[1]
RNA Hybridization-CaptureNot SpecifiedHIV-1(RF)0.063 ± 0.032[1]
p24 Antigen ProductionPBMC28 clinical isolates and laboratory strains0.16 ± 0.06[1]

IC90: 90% inhibitory concentration; PBMC: Peripheral Blood Mononuclear Cells.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for evaluating its synergistic potential with other antiretrovirals.

HIV_Lifecycle_and_PI_Action cluster_cell Host Cell cluster_inhibition Mechanism of Action HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Provirus (integrated DNA) HIV_DNA->Provirus Integration Viral_mRNA Viral mRNA Provirus->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Immature_Virion Immature Virion Polyproteins->Immature_Virion Assembly Mature_Virion Mature Virion Immature_Virion->Mature_Virion Maturation Maturation_Step DMP_323 This compound (Protease Inhibitor) HIV_Protease HIV Protease DMP_323->HIV_Protease Inhibits Maturation_Step->Mature_Virion Proteolytic Cleavage RT_Inhibitor Reverse Transcriptase Inhibitors (e.g., Zidovudine) RT_Inhibitor->HIV_RNA Blocks caption Mechanism of HIV Protease Inhibition by this compound.

Caption: Mechanism of HIV Protease Inhibition by this compound.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells (e.g., MT-2, PBMCs) Checkerboard 4. Create Checkerboard Plate with Drug Combinations Cell_Culture->Checkerboard Virus_Stock 2. Prepare and Titer HIV-1 Stock Infection 5. Infect Cells with HIV-1 and Add to Plate Virus_Stock->Infection Drug_Dilutions 3. Prepare Serial Dilutions of this compound and Combination Drug Drug_Dilutions->Checkerboard Checkerboard->Infection Incubation 6. Incubate for 3-7 Days Infection->Incubation Readout 7. Measure Viral Replication (p24 ELISA, RT assay, etc.) Incubation->Readout CI_Calculation 8. Calculate Combination Index (CI) using Chou-Talalay Method Readout->CI_Calculation Synergy_Plot 9. Generate Isobologram or CI-Effect Plots CI_Calculation->Synergy_Plot caption Experimental Workflow for In Vitro Synergy Testing.

Caption: Experimental Workflow for In Vitro Synergy Testing.

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assay Using the Checkerboard Method

This protocol describes a method to evaluate the in vitro synergistic, additive, or antagonistic antiviral effects of this compound when used in combination with another antiretroviral agent (e.g., a reverse transcriptase inhibitor like zidovudine).

1. Materials

  • Target cells (e.g., MT-2 cell line or peripheral blood mononuclear cells [PBMCs])

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or a clinical isolate)

  • This compound (stock solution in DMSO)

  • Combination antiretroviral drug (e.g., Zidovudine, stock solution in sterile water or DMSO)

  • 96-well cell culture plates

  • p24 antigen capture ELISA kit or Reverse Transcriptase (RT) assay kit

  • CO2 incubator (37°C, 5% CO2)

2. Procedure

  • Cell Preparation:

    • Culture and expand the target cells in complete medium.

    • On the day of the assay, count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Drug Dilution (Checkerboard Plate Setup):

    • Prepare serial dilutions of this compound and the combination drug in complete medium. A typical starting point is 5- to 10-fold the known IC50 of each drug.

    • In a 96-well plate, create a "checkerboard" of drug concentrations. This involves adding increasing concentrations of this compound along the rows and increasing concentrations of the combination drug along the columns.

    • Include wells with each drug alone (single-drug controls) and wells with no drugs (virus control). Also, include uninfected cell control wells.

  • Infection:

    • Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI) (e.g., 0.01-0.1) in complete medium.

    • Add 50 µL of the diluted virus to each well of the checkerboard plate, except for the uninfected cell control wells.

    • Add 50 µL of the prepared cell suspension (5,000 cells) to each well.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate in a humidified CO2 incubator at 37°C for 3 to 7 days, depending on the cell type and virus strain.

  • Measurement of Viral Replication:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Quantify the amount of virus in the supernatant using a p24 antigen capture ELISA or a reverse transcriptase (RT) assay, following the manufacturer's instructions.

3. Data Analysis

  • Calculate Percent Inhibition: Determine the percentage of viral inhibition for each drug concentration and combination compared to the virus control wells.

  • Combination Index (CI) Calculation:

    • Use the Chou-Talalay method to calculate the Combination Index (CI). This method provides a quantitative measure of the interaction between two drugs.

    • Software such as CompuSyn can be used for this analysis.

    • The interpretation of the CI value is as follows:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

  • Isobologram Analysis:

    • Construct an isobologram by plotting the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition).

    • The position of the data points relative to the line of additivity indicates synergy, additivity, or antagonism.

Conclusion

While the clinical development of this compound was halted, its potent and specific mechanism of action as an HIV protease inhibitor makes it a valuable tool for research. The provided protocols offer a standardized approach for investigating the potential of this compound in combination with other antiretroviral agents. The observation that this compound is effective against zidovudine-resistant HIV-1 strains provides a strong rationale for exploring its use in combination therapies, a fundamental strategy in the management of HIV infection. These application notes are intended to facilitate further research into the synergistic potential of novel and existing antiretroviral compounds.

References

Troubleshooting & Optimization

Technical Support Center: DMP 323 Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV protease inhibitor DMP 323.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, nonpeptide cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] It is designed to be highly specific for the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, a critical step in the HIV life cycle. By binding to the active site of the protease, this compound competitively inhibits its function, preventing viral maturation and rendering the newly produced virions non-infectious.[1][2]

Q2: Which are the primary resistance mutations associated with this compound?

In cell culture studies, the key amino acid residues in the HIV-1 protease associated with resistance to cyclic urea inhibitors like this compound are Valine 82 (V82) and Isoleucine 84 (I84).[1][3] The most significant resistance is conferred by the I84V mutation (Isoleucine to Valine at position 84).[1][3] The V82A (Valine to Alanine at position 82) mutation has also been observed.[3]

Q3: How do the V82A and I84V mutations confer resistance to this compound?

The resistance mechanism of the I84V mutation is primarily due to a loss of van der Waals interactions between the inhibitor and the protease enzyme. The substitution of the larger isoleucine side chain with the smaller valine side chain creates a void in the binding pocket, reducing the contact area and weakening the binding of this compound.[1][3]

Q4: Can multiple mutations lead to higher levels of resistance to this compound?

Yes, the accumulation of multiple mutations can lead to a significant increase in resistance. While single mutations can confer resistance, combinations of mutations can have an additive or synergistic effect. For instance, the presence of both L10F and I84V mutations has been shown to confer even greater resistance to this compound than the I84V mutation alone.[3]

Troubleshooting Guides

Problem 1: Inconsistent results in HIV protease enzymatic assays.

  • Possible Cause 1: Reagent instability.

    • Solution: Ensure that all reagents, especially the HIV protease enzyme and the substrate, are stored at the correct temperature and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of the enzyme and substrate for each experiment.

  • Possible Cause 2: Incorrect buffer conditions.

    • Solution: Verify the pH and ionic strength of the assay buffer. HIV protease activity is highly dependent on these parameters. Refer to the specific assay protocol for the recommended buffer composition.

  • Possible Cause 3: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for the enzyme and inhibitor solutions, as small variations can lead to significant changes in the measured activity.

Problem 2: Failure to amplify the protease gene during genotyping.

  • Possible Cause 1: Low viral load in the sample.

    • Solution: Genotyping assays typically require a minimum viral load to be successful.[4] If the viral load is too low, the PCR amplification of the protease gene may fail. Concentrate the viral particles from the culture supernatant or plasma sample before RNA extraction.

  • Possible Cause 2: PCR inhibitors in the sample.

    • Solution: Ensure that the RNA extraction method effectively removes potential PCR inhibitors. If inhibition is suspected, perform a dilution series of the RNA sample to see if a more diluted sample yields a PCR product.

  • Possible Cause 3: Primer mismatch.

    • Solution: HIV is a highly variable virus. The primers used for PCR may not be a perfect match for the specific viral strain being studied. Design primers based on conserved regions of the protease gene or use a set of degenerate primers.

Problem 3: Unexpectedly high resistance to this compound in a wild-type virus.

  • Possible Cause 1: Contamination.

    • Solution: The wild-type virus stock may be contaminated with a resistant strain. It is crucial to maintain separate and dedicated lab supplies for wild-type and resistant viruses. Sequence the wild-type virus stock to confirm its genotype.

  • Possible Cause 2: Assay artifact.

    • Solution: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can inhibit the protease enzyme, leading to an overestimation of resistance. Ensure that the final solvent concentration in the assay is the same across all conditions and is below the level that affects enzyme activity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (Ki) of this compound against wild-type and mutant HIV-1 protease. A higher Ki value indicates weaker inhibition and therefore greater resistance.

HIV-1 Protease VariantThis compound Ki (nM)Fold Change in Ki (vs. Wild-Type)Reference
Wild-Type0.81.0[1]
V82A--[3]
I84V2025[1]
V82F/I84V8001000[1]

Note: The Ki value for the V82A mutant with this compound was not explicitly provided in the searched literature, but it is identified as a key resistance mutation.

Experimental Protocols

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the general procedure for generating this compound-resistant HIV-1 strains in cell culture.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2 or CEM-CCRF)

  • Wild-type HIV-1 stock

  • This compound

  • Cell culture medium and supplements

  • p24 antigen ELISA kit

Procedure:

  • Infect the HIV-1 permissive cells with the wild-type virus at a low multiplicity of infection (MOI).

  • Culture the infected cells in the presence of a sub-inhibitory concentration of this compound (e.g., a concentration that inhibits viral replication by 50-70%).

  • Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.

  • When viral replication rebounds (indicated by a significant increase in p24 levels), harvest the culture supernatant containing the virus.

  • Use the harvested virus to infect fresh cells and gradually increase the concentration of this compound in the culture medium.

  • Repeat this process of viral passage and dose escalation for several rounds.

  • Once a virus population that can replicate in the presence of high concentrations of this compound is obtained, isolate the viral RNA for genotypic analysis.

Genotypic Analysis of the HIV-1 Protease Gene

This protocol outlines the steps for identifying mutations in the HIV-1 protease gene from viral RNA.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • PCR reagents (Taq polymerase, dNTPs, primers flanking the protease gene)

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Extract viral RNA from the culture supernatant of the resistant virus or from patient plasma.

  • Perform reverse transcription to synthesize cDNA from the viral RNA.

  • Amplify the protease gene region from the cDNA using PCR with specific primers.

  • Purify the PCR product to remove unincorporated primers and dNTPs.

  • Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Align the obtained sequence with a wild-type HIV-1 protease reference sequence to identify amino acid mutations.

HIV-1 Protease Enzymatic Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic protease substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, the HIV-1 protease, and the assay buffer.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using a fluorometer.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to an appropriate equation to determine the IC50 or Ki value.

Visualizations

Experimental_Workflow_for_Resistance_Identification cluster_invitro In Vitro Selection cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis start Start with Wild-Type HIV-1 infect Infect Permissive Cells start->infect culture Culture with this compound infect->culture monitor Monitor Viral Replication (p24) culture->monitor harvest Harvest Resistant Virus monitor->harvest rna Extract Viral RNA harvest->rna rtpcr RT-PCR of Protease Gene rna->rtpcr sequence Sequence PCR Product rtpcr->sequence analyze Analyze Sequence for Mutations sequence->analyze enzyme_assay HIV Protease Enzymatic Assay analyze->enzyme_assay cell_assay Cell-based Antiviral Assay analyze->cell_assay

Caption: Workflow for identifying this compound resistance mutations.

Troubleshooting_Genotyping_Failure cluster_causes Potential Causes cluster_solutions Solutions start Problem: Failed to Amplify Protease Gene cause1 Low Viral Load? start->cause1 cause2 PCR Inhibitors? start->cause2 cause3 Primer Mismatch? start->cause3 solution1 Concentrate Virus cause1->solution1 solution2 Purify RNA / Dilute Sample cause2->solution2 solution3 Use Degenerate Primers cause3->solution3

Caption: Troubleshooting guide for HIV genotyping failure.

References

overcoming DMP 323 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges related to DMP 323, with a focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, nonpeptide cyclic urea inhibitor of HIV protease.[1][2] Like many compounds in this class, this compound is a lipophilic molecule with inherently low aqueous solubility. This can present significant challenges in a variety of experimental settings, from in vitro enzyme assays to cell-based studies and in vivo pharmacokinetic evaluations. Poor solubility can lead to inaccurate results, low bioavailability, and difficulties in formulation development.

Q2: What is the known solubility of this compound in common laboratory solvents?

Q3: Can I use DMSO to dissolve this compound for my experiments?

A3: Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds like this compound. However, it is crucial to be mindful of the final concentration of DMSO in your experimental system, as it can have cytotoxic or off-target effects at higher concentrations. It is recommended to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v) for most cell-based assays.

Q4: Are there any general strategies to improve the solubility of this compound?

A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase solubility.

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. The chemical structure of this compound contains hydroxyl groups, which may allow for some pH manipulation, though its overall structure is largely non-ionizable.

  • Excipients: The use of solubilizing agents such as cyclodextrins, surfactants, or polymers can help to increase the aqueous solubility of hydrophobic drugs.

  • Salt formation: For a related compound, DMP 450, a water-soluble bis-methanesulfonic acid salt was synthesized to improve its physical properties.[3] This suggests that forming a salt of this compound could be a viable strategy.

  • Particle size reduction: Techniques like micronization or nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.

Troubleshooting Guides

Issue: Precipitate formation when diluting a this compound stock solution in an aqueous buffer.

Possible Cause: The aqueous solubility of this compound has been exceeded.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize your co-solvent system: If using a co-solvent, you may need to increase the percentage of the organic solvent in your final solution. However, always consider the tolerance of your experimental system to the co-solvent.

  • Use a solubilizing excipient: Consider the addition of a solubilizing agent to your aqueous buffer. Cyclodextrins are often used to encapsulate hydrophobic molecules and increase their apparent water solubility.

  • Gentle heating and sonication: In some cases, gentle warming and sonication can help to dissolve small amounts of precipitate, but be cautious as this may not result in a thermodynamically stable solution.

Issue: Low or inconsistent results in cell-based assays.

Possible Cause: Poor solubility leading to low effective concentration of this compound in the cell culture medium.

Solutions:

  • Prepare a high-concentration stock in 100% DMSO: Prepare a concentrated stock solution of this compound in pure DMSO.

  • Serial dilution in medium: Perform serial dilutions of your stock solution directly into the cell culture medium, ensuring rapid and thorough mixing at each step to minimize precipitation.

  • Pre-complexation with serum: Before adding to your cells, try pre-incubating the this compound solution with the serum component of your cell culture medium. Serum proteins can sometimes help to keep hydrophobic compounds in solution.

  • Verify the final concentration: If possible, use an analytical method like HPLC to confirm the actual concentration of this compound in your final assay medium after any potential precipitation.

Data Presentation

Solvent/System Qualitative Solubility Recommendations and Considerations
Water / Aqueous BuffersPoorExpect low micromolar or sub-micromolar solubility. Prone to precipitation upon dilution of organic stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions. Be mindful of final DMSO concentration in assays.
EthanolLikely SolubleCan be used as a co-solvent with aqueous buffers. Final concentration should be optimized for the experimental system.
Co-solvent Systems (e.g., Water/Ethanol)ModerateSolubility will depend on the ratio of the co-solvents. Requires empirical determination for your specific needs.
Formulations with ExcipientsPotentially ImprovedThe use of cyclodextrins, surfactants, or other solubilizing agents can significantly enhance aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of your this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution: Directly add the required volume of the this compound stock solution to your pre-warmed cell culture medium. Immediately mix thoroughly by pipetting or gentle vortexing.

    • Best Practice: To minimize precipitation, add the small volume of the DMSO stock to the larger volume of the aqueous medium while mixing.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your cell culture medium is below the tolerance level of your cells (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solution immediately to avoid potential precipitation over time.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution dilute Dilute in Aqueous Medium thaw->dilute mix Mix Thoroughly dilute->mix precipitate Precipitation? dilute->precipitate use Use Immediately mix->use lower_conc Lower Final Concentration precipitate->lower_conc add_excipient Add Solubilizing Excipient precipitate->add_excipient optimize_cosolvent Optimize Co-solvent precipitate->optimize_cosolvent signaling_pathway HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Viral_Assembly Viral Assembly & Maturation Mature_Proteins->Viral_Assembly Infectious_Virion Infectious Virion Viral_Assembly->Infectious_Virion DMP_323 This compound DMP_323->HIV_Protease Inhibition

References

Technical Support Center: Troubleshooting DMP 323 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the DMP 323 in vitro assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and common issues encountered during the experimental use of this compound, a potent HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] It is effective against both HIV-1 and HIV-2.[1] Its mechanism of action is the competitive inhibition of the HIV protease, an enzyme crucial for the viral life cycle.[1][2] By blocking the protease, this compound prevents the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, which is a necessary step for the production of infectious virions.[3][4]

Q2: What type of in vitro assay is typically used to assess the inhibitory activity of this compound?

The inhibitory activity of this compound is commonly evaluated using an in vitro HIV-1 protease inhibition assay. A widely used method is a fluorometric assay, often employing Förster Resonance Energy Transfer (FRET). In this assay, a synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The inhibitory effect of this compound is quantified by the reduction in the rate of fluorescence increase.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in enzyme inhibition assays and can stem from several factors:

  • Reagent Preparation and Handling: Inaccurate serial dilutions of this compound, improper storage of the compound or enzyme, or using reagents that have undergone multiple freeze-thaw cycles can lead to significant variability.

  • Enzyme Activity: The activity of the HIV-1 protease can vary between lots or due to storage conditions. It is crucial to use a consistent source and concentration of the enzyme.

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) can affect the apparent IC50 value, especially for competitive inhibitors like this compound.

  • Assay Conditions: Variations in incubation time, temperature, pH, and buffer composition can all impact enzyme kinetics and inhibitor potency.

  • Instrumentation: Fluctuations in the performance of the plate reader, such as lamp intensity or detector sensitivity, can introduce variability.

Q4: I am observing high background fluorescence in my assay wells, even in the absence of enzyme activity. What could be the reason?

High background fluorescence can be caused by:

  • Autofluorescence of this compound: At high concentrations, the compound itself might exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay.

  • Contaminated Reagents: Buffers, solvents (like DMSO), or the substrate itself may be contaminated with fluorescent impurities.

  • Non-specific Substrate Cleavage: In some cases, components in the assay buffer or impurities could lead to non-enzymatic cleavage of the FRET substrate.

  • Well-to-Well Contamination: Improper pipetting techniques can lead to cross-contamination between wells.

Troubleshooting Guides

High Variability in Replicate Wells

High variability between replicate wells can mask the true inhibitory effect of this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pipette gently against the side of the wells to avoid bubble formation.
Inconsistent Reagent Mixing Thoroughly mix all reagents, including this compound dilutions and the master mix, before dispensing into the wells.
Temperature Gradients Across the Plate Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. Avoid stacking plates during incubation.
Edge Effects To minimize evaporation from the outer wells, consider not using them for critical samples or fill the peripheral wells with sterile water or PBS.
Instrument Reading Errors Ensure the microplate is correctly seated in the reader. Check the instrument settings, including excitation and emission wavelengths, and gain settings.
Inconsistent Dose-Response Curves

Non-reproducible dose-response curves make it challenging to determine accurate IC50 values.

Potential Cause Recommended Solution
Incorrect this compound Dilution Series Prepare a fresh serial dilution of this compound for each experiment. Double-check all calculations and ensure complete solubilization of the compound in the solvent.
This compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If observed, consider using a lower top concentration or a different solvent.
Suboptimal Assay Incubation Time Perform a time-course experiment to determine the optimal incubation period where the enzymatic reaction is linear and the signal is robust.
Variable Enzyme Activity Aliquot the HIV-1 protease upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Perform a control experiment to check enzyme activity before each assay.

Experimental Protocols

Detailed Methodology for a FRET-Based HIV-1 Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution appropriate for HIV-1 protease activity (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • HIV-1 Protease: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the desired working concentration in cold assay buffer.

    • FRET Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute to the working concentration in the assay buffer. The final substrate concentration should ideally be at or below the Km value.

    • This compound: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

  • Assay Procedure:

    • Add 2 µL of the this compound serial dilutions (or DMSO for control wells) to the wells of a 96-well black microplate.

    • Add 188 µL of the master mix containing the HIV-1 protease and the FRET substrate in assay buffer to each well.

    • The final reaction volume should be 200 µL. The final DMSO concentration should not exceed 1%.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the FRET pair) every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

HIV Polyprotein Processing Pathway

The following diagram illustrates the critical role of HIV protease in the viral life cycle, which is the target of this compound.

HIV_Polyprotein_Processing cluster_virus HIV-infected Host Cell cluster_processing Polyprotein Processing cluster_products Mature Viral Components Viral_RNA Viral RNA Genome Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Precursor Translation->Gag_Pol Gag Gag Polyprotein Precursor Translation->Gag Cleavage Cleavage Gag_Pol->Cleavage Gag->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage DMP_323 This compound (Inhibitor) DMP_323->HIV_Protease Structural_Proteins Structural Proteins (MA, CA, NC) Cleavage->Structural_Proteins Enzymes Viral Enzymes (Protease, RT, Integrase) Cleavage->Enzymes Virion_Assembly New Virion Assembly & Maturation Structural_Proteins->Virion_Assembly Enzymes->Virion_Assembly

Caption: HIV polyprotein processing by HIV protease, the target of this compound.

Experimental Workflow for this compound IC50 Determination

This diagram outlines the key steps in determining the IC50 value of this compound.

DMP323_IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate Plate_Setup Add this compound and Master Mix to Plate Reagent_Prep->Plate_Setup DMP323_Dilution Prepare Serial Dilutions of this compound DMP323_Dilution->Plate_Setup Incubation_Reading Incubate and Read Fluorescence Kinetics Plate_Setup->Incubation_Reading Velocity_Calc Calculate Initial Reaction Velocities Incubation_Reading->Velocity_Calc Inhibition_Plot Plot % Inhibition vs. [this compound] Velocity_Calc->Inhibition_Plot IC50_Determination Determine IC50 via Non-linear Regression Inhibition_Plot->IC50_Determination

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: DMP 323 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DMP 323 dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] It is effective against both HIV type 1 and type 2.[1][3] Its mechanism of action is the competitive inhibition of the HIV protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins.[1][2] By blocking this cleavage, this compound prevents the maturation of new, infectious viral particles.[2]

Q2: What are the key pharmacokinetic parameters of this compound from preclinical studies?

A2: Pharmacokinetic data for this compound is available for rats and dogs. A summary of these parameters is provided in the table below.

ParameterRatDog
Intravenous Dose 5 mg/kg5 mg/kg
Volume of Distribution (Vd)6.36 L/kg2.28 L/kg
Clearance (CL)7.12 L/hr/kg1.48 L/hr/kg
Elimination Half-life (t½)0.95 hr1.80 hr
Oral Dose 3, 5, and 10 mg/kg5 and 10 mg/kg
Time to Max. Concentration (Tmax)≤ 1 hr≤ 1 hr
Absolute Bioavailability15% to 27%37% to 38%

Data sourced from a study in rats and dogs.[4]

Q3: What is a recommended starting dose for an in vivo efficacy study in a rodent model?

A3: Based on the available pharmacokinetic data in rats, oral doses of 3 to 10 mg/kg have been studied.[4] For an initial efficacy study, a dose within this range, for example, 5 or 10 mg/kg administered orally, could be a reasonable starting point. However, the optimal dose will depend on the specific animal model, the disease being studied, and the desired therapeutic exposure. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q4: How does food intake affect the bioavailability of this compound?

A4: Oral administration of this compound to fed animals resulted in lower plasma concentrations compared to the same doses administered to fasted animals.[4] Therefore, for consistency in your in vivo studies, it is recommended to administer this compound to fasted animals or to maintain a consistent feeding schedule relative to drug administration.

Troubleshooting Guide

Problem: High variability in plasma concentrations of this compound between animals.

  • Possible Cause 1: Inconsistent administration.

    • Solution: Ensure precise and consistent oral gavage technique. Verify the formulation is homogenous and that the correct volume is administered to each animal based on its body weight.

  • Possible Cause 2: Variable food intake.

    • Solution: As food can decrease the absorption of this compound, it is advisable to fast the animals for a few hours before oral administration.[4] If fasting is not possible, ensure a consistent feeding schedule for all animals in the study.

  • Possible Cause 3: Formulation issues.

    • Solution: this compound is a cyclic urea compound.[1][2] Ensure it is fully solubilized or uniformly suspended in the vehicle. Sonication or gentle heating (if the compound is stable) may help. Consider using a different vehicle if solubility is an issue.

Problem: Lack of efficacy at previously reported doses.

  • Possible Cause 1: Insufficient drug exposure.

    • Solution: Conduct a pilot pharmacokinetic study in your specific animal model to determine the plasma concentrations achieved with your current dosing regimen. The reported bioavailability is relatively low in rats (15-27%).[4] It may be necessary to increase the dose or dosing frequency to achieve therapeutic levels.

  • Possible Cause 2: Rapid metabolism and clearance.

    • Solution: this compound has a short half-life in rats (0.95 hr).[4] Consider a more frequent dosing schedule (e.g., twice or three times a day) to maintain therapeutic concentrations.

  • Possible Cause 3: Drug instability.

    • Solution: Prepare fresh formulations of this compound for each administration. Assess the stability of the compound in your chosen vehicle over the duration of your experiment.

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a HIV-Infected Humanized Mouse Model

  • Animal Model: Immunodeficient mice (e.g., NSG) reconstituted with human hematopoietic stem cells.

  • Virus: A suitable strain of HIV-1.

  • This compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.

  • Dose-Ranging Study:

    • Divide mice into several groups (n=5-8 per group).

    • Administer this compound orally once or twice daily at doses of 3, 10, and 30 mg/kg.

    • Include a vehicle control group and a positive control group (a clinically approved HIV protease inhibitor).

    • Monitor plasma drug concentrations at various time points after the first and last doses to determine the pharmacokinetic profile.

    • Monitor viral load (HIV-1 RNA) in plasma weekly.

  • Efficacy Study:

    • Based on the dose-ranging study, select the optimal dose and dosing frequency of this compound.

    • Infect humanized mice with HIV-1.

    • After confirmation of stable infection, initiate treatment with the selected dose of this compound, vehicle control, or positive control.

    • Monitor viral load, CD4+ T cell counts, and clinical signs of disease for the duration of the study (e.g., 4-6 weeks).

  • Data Analysis:

    • Compare the changes in viral load and CD4+ T cell counts between the treatment groups and the control groups using appropriate statistical methods.

Visualizations

HIV_Protease_Inhibition HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell Infection Viral RNA Viral RNA Host Cell->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Cleavage Cleavage Gag-Pol Polyprotein->Cleavage HIV Protease HIV Protease HIV Protease->Cleavage Functional Viral Proteins Functional Viral Proteins Cleavage->Functional Viral Proteins Viral Assembly & Budding Viral Assembly & Budding Functional Viral Proteins->Viral Assembly & Budding Mature Virion Mature Virion Viral Assembly & Budding->Mature Virion DMP_323 This compound Inhibition X DMP_323->Inhibition Inhibition->HIV Protease

Caption: Mechanism of action of this compound in inhibiting HIV replication.

InVivo_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Protocol_Design Experimental Protocol Design Animal_Acclimatization Animal Acclimatization Protocol_Design->Animal_Acclimatization Formulation_Prep This compound Formulation Preparation Animal_Acclimatization->Formulation_Prep Dosing This compound Administration Formulation_Prep->Dosing Sample_Collection Blood/Tissue Sample Collection Dosing->Sample_Collection Monitoring Clinical Observation & Weight Monitoring Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic/Efficacy Analysis Monitoring->PD_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: General workflow for an in vivo study with this compound.

References

Technical Support Center: Chemical Synthesis of DMP 323

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of DMP 323. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent HIV protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of the cyclic urea core of this compound?

A1: The main challenges in forming the seven-membered cyclic urea ring of this compound and its analogs revolve around achieving efficient cyclization of the diamine precursor. Direct ring-closing metathesis (RCM) on acyclic urea dienes has been reported as unsuccessful.[1] Therefore, alternative strategies are necessary. One successful approach involves the formation of a 1,4-diamine precursor, which is then cyclized.[1][2] Another key challenge is controlling the stereochemistry of the vicinal diols on the cyclic urea core, which is crucial for the compound's biological activity.[3]

Q2: What are the common methods for the formation of the cyclic urea moiety in this compound and related compounds?

A2: Several methods can be employed for the formation of the cyclic urea ring:

  • Reaction of a 1,4-diamine with a phosgene equivalent: This is a common method for forming cyclic ureas. Phosgene itself is highly toxic, so phosgene derivatives like carbonyldiimidazole (CDI) are often used.

  • Catalytic carbonylation of diamines: A notable alternative to using phosgene or its derivatives is the tungsten hexacarbonyl (W(CO)6)-catalyzed carbonylation of the diamine precursor. This method has been successfully applied to prepare the core structure of this compound.[4]

Q3: Are there common side reactions to be aware of during the synthesis?

A3: While specific side reactions for the this compound synthesis are not extensively detailed in the provided literature, general challenges in cyclic urea synthesis include the potential for oligomerization or polymerization of the diamine precursor, especially if the cyclization conditions are not optimized. In the synthesis of analogs, the choice of protecting groups for the hydroxyl functionalities is critical to prevent unwanted side reactions during the various synthetic steps.

Q4: How can I purify the final this compound product?

A4: Chromatographic methods are typically employed for the purification of this compound and its analogs. Due to the presence of multiple polar functional groups (hydroxyls and urea), normal-phase silica gel chromatography is a common choice. The selection of an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like methanol or ethyl acetate) is crucial for achieving good separation from impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in cyclic urea formation - Inefficient cyclization of the diamine precursor. - Competing polymerization or side reactions. - Suboptimal reaction conditions (temperature, concentration, catalyst loading).- If using catalytic carbonylation with W(CO)6, ensure the catalyst is active and used in the correct loading. - Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. - Optimize the reaction temperature and time.
Formation of diastereomeric mixtures - Lack of stereocontrol during the introduction of the diol functionality. - Epimerization under non-optimal reaction conditions.- For the synthesis of specific stereoisomers, starting from chiral precursors like L-tartaric acid or D-sorbitol can be effective.[3] - A stereoselective hydroxyl inversion of a trans-diol can also be used to access different stereoisomers.[3] - Carefully control the pH and temperature during all reaction and work-up steps to minimize epimerization.
Difficulty in removing impurities during purification - Co-elution of structurally similar byproducts. - Presence of residual catalyst or reagents.- Optimize the mobile phase composition and gradient for column chromatography to improve resolution. - Consider using a different stationary phase (e.g., alumina or a bonded-phase silica). - If applicable, recrystallization of the final product can be an effective purification method.
Inconsistent reaction outcomes - Purity of starting materials. - Sensitivity of reagents to air or moisture.- Ensure all starting materials and reagents are of high purity and are properly characterized before use. - Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.

Experimental Workflow & Methodologies

General Synthetic Strategy for this compound Analogs

A common strategy for synthesizing this compound analogs involves the initial construction of a functionalized 1,4-diamine precursor. This precursor is then cyclized to form the seven-membered heterocyclic core, followed by further derivatization to introduce the desired functionalities.

Diagram: General Synthetic Workflow for this compound Analogs

G A Chiral Starting Material (e.g., Amino Acid) B Synthesis of 1,4-Diamine Precursor A->B Multiple Steps C Cyclization to form Seven-Membered Heterocycle B->C e.g., Catalytic Carbonylation D Derivatization (e.g., cis-dihydroxylation) C->D Functional Group Transformation E This compound Analog D->E

Caption: A generalized workflow for the synthesis of this compound analogs.

Key Experimental Protocol: Catalytic Carbonylation for Cyclic Urea Formation

This protocol is an alternative to the use of hazardous phosgene derivatives for the formation of the cyclic urea core of this compound.[4]

Materials:

  • 1,4-Diamine precursor

  • Tungsten hexacarbonyl (W(CO)6)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 1,4-diamine precursor in the anhydrous solvent in a reaction vessel equipped with a reflux condenser under an inert atmosphere.

  • Add a catalytic amount of tungsten hexacarbonyl to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclic urea.

Diagram: Logical Relationship in Troubleshooting Low Yields

G A Low Reaction Yield B Investigate Reaction Conditions A->B C Investigate Starting Material Quality A->C D Optimize Catalyst Loading & Activity B->D E Adjust Reaction Concentration B->E F Check Purity of Diamine Precursor C->F G Ensure Anhydrous Conditions C->G

Caption: A troubleshooting flowchart for addressing low reaction yields.

This technical support center provides a foundational understanding of the challenges and strategies in the chemical synthesis of this compound. For more detailed experimental procedures and specific quantitative data, it is recommended to consult the primary scientific literature.

References

DMP 323 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of DMP 323 in cellular assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially related to off-target activities.

Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity in cell lines not expressing HIV protease. Off-target inhibition of essential host cell proteases.1. Perform a dose-response curve to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the effective concentration (EC50) for HIV protease inhibition. A small therapeutic window may indicate off-target effects. 3. Profile this compound against a panel of human proteases (e.g., aspartyl proteases like renin, cathepsins) to identify potential off-targets.
Alterations in protein processing or secretion unrelated to HIV gag polyprotein. Inhibition of cellular proteases involved in protein maturation or secretory pathways.1. Analyze the secretome of treated and untreated cells to identify changes in protein profiles. 2. Use specific substrates for cellular proteases (e.g., caspases, calpains) to assess their activity in the presence of this compound.
Unexplained changes in cell signaling pathways. Off-target effects on kinases or other signaling molecules. Although this compound is a protease inhibitor, high concentrations could potentially interact with other enzymes.1. Perform a broad kinase inhibitor profiling assay to assess for off-target kinase inhibition. 2. Utilize reporter assays for key signaling pathways (e.g., NF-κB, MAPK) to determine if they are modulated by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease, effective against both HIV type 1 and type 2.[1] It acts as a competitive inhibitor, blocking the cleavage of the viral gag polyprotein, which is essential for the maturation of infectious virions.[1][2] Electron microscopy has confirmed that inhibition of gag processing by this compound results in the production of immature, non-infectious viral particles.[2]

Q2: What is known about the off-target profile of this compound?

Preclinical data indicates that this compound is highly selective for HIV protease. It has been reported to demonstrate minimal inhibition of various mammalian proteases at concentrations significantly higher than those required for effective HIV protease inhibition, suggesting a favorable specificity profile for its viral target.[1]

Q3: Which specific mammalian proteases have been tested for off-target inhibition by this compound?

Data on this compound Selectivity

By design, this compound was developed to be a highly selective inhibitor of HIV protease. The table below summarizes the available information on its activity. Note: Specific quantitative values for off-target inhibition are not consistently reported in publicly available literature; researchers should determine these values in their experimental systems as needed.

Target Reported Activity Assay Type
HIV-1 ProteasePotent competitive inhibitorEnzymatic assays with peptide and viral polyprotein substrates
HIV-2 ProteaseEffective inhibitorEnzymatic assays
Mammalian ProteasesMinimal inhibition at concentrations much higher than for HIV proteaseGeneral statement from preclinical studies

Experimental Protocols

Protocol 1: Assessing Off-Target Protease Inhibition in a Cellular Context

This protocol provides a general workflow to investigate potential off-target effects of this compound on endogenous cellular proteases.

experimental_workflow cluster_prep Cell Culture and Treatment cluster_analysis Analysis of Protease Activity cell_culture Culture selected cell line treatment Treat cells with this compound (include vehicle control) cell_culture->treatment lysis Prepare cell lysates treatment->lysis protease_assay Perform protease activity assays using specific fluorogenic substrates lysis->protease_assay data_analysis Analyze and compare protease activity between treated and control groups protease_assay->data_analysis

Caption: Workflow for assessing off-target protease activity.

Protocol 2: General Kinase Profiling Assay

To investigate potential off-target effects on cellular kinases, a commercially available kinase profiling service is recommended. The general workflow is outlined below.

kinase_profiling_workflow cluster_submission Compound Submission cluster_screening Screening cluster_results Data Analysis compound_prep Prepare this compound at specified concentration submission Submit compound to kinase profiling service compound_prep->submission kinase_panel Compound screened against a panel of kinases submission->kinase_panel activity_measurement Kinase activity measured (e.g., radiolabeling, fluorescence) kinase_panel->activity_measurement data_report Receive data report with % inhibition for each kinase activity_measurement->data_report hit_identification Identify significant off-target kinases data_report->hit_identification

Caption: General workflow for off-target kinase screening.

Signaling Pathway Considerations

Should experimental results suggest off-target effects, it is crucial to consider the potential impact on cellular signaling. The following diagram illustrates a logical approach to troubleshooting unexpected phenotypic changes.

troubleshooting_logic phenotype Unexpected Cellular Phenotype Observed is_protease_related Is the phenotype related to known protease functions? phenotype->is_protease_related protease_screen Screen against a panel of cellular proteases is_protease_related->protease_screen Yes is_kinase_related Could the phenotype be kinase-mediated? is_protease_related->is_kinase_related No kinase_screen Perform broad kinase profiling is_kinase_related->kinase_screen Yes other_mechanisms Investigate other potential off-target mechanisms (e.g., receptor binding, ion channel modulation) is_kinase_related->other_mechanisms No

Caption: Logical workflow for troubleshooting off-target effects.

References

addressing cytotoxicity of DMP 323 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the HIV protease inhibitor DMP 323. The following troubleshooting guides and FAQs address potential issues related to cytotoxicity that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, nonpeptide cyclic urea inhibitor of the HIV protease enzyme, effective against both HIV-1 and HIV-2.[1][2] It functions by competitively inhibiting the cleavage of viral polyproteins, which is a crucial step in the lifecycle of the HIV virus, leading to the production of immature and non-infectious viral particles.[1][3] this compound was noted for its high specificity for the viral protease with minimal inhibition of mammalian proteases.[1][2] Its development was discontinued in the mid-1990s.[4]

Q2: What is cytotoxicity and why is it important to measure it for this compound?

Cytotoxicity refers to the quality of a substance being toxic to cells, leading to cell damage or death.[5] In drug discovery, it is crucial to determine if a compound's observed antiviral effect is due to specific inhibition of the viral target (like HIV protease) or simply because the compound is killing the host cells.[2] This is quantified by the 50% cytotoxic concentration (CC50), which is the drug concentration required to reduce cell viability by 50%.[2]

Q3: How do I interpret cytotoxicity data in relation to antiviral activity?

The relationship between cytotoxicity and antiviral activity is expressed by the Selectivity Index (SI). The SI is calculated as the ratio of the CC50 to the 50% inhibitory concentration (IC50), which is the concentration that inhibits 50% of viral replication.

Selectivity Index (SI) = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations well below those that are toxic to the host cells.[2][6] An ideal drug has a very high CC50 and a very low IC50.[2]

Troubleshooting Guide

Problem: I'm observing high levels of cell death in my experiment, even at low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity

    • Answer: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher final concentrations. It is critical to run a "vehicle control" experiment containing only the solvent at the same concentrations used to deliver the drug. If the vehicle control shows toxicity, you may need to reduce the final solvent concentration.[7]

  • Possible Cause 2: Cell Line Sensitivity

    • Answer: Different cell lines exhibit varying sensitivities to chemical compounds.[1] The cell line you are using may be particularly sensitive to this compound or compounds of its class. Consider testing the compound on a different, more robust cell line to see if the cytotoxicity profile differs.

  • Possible Cause 3: Inaccurate Compound Concentration

    • Answer: Ensure that your stock solution of this compound is prepared correctly and has been stored properly to prevent degradation. We recommend preparing fresh stock solutions and performing serial dilutions carefully for each experiment to ensure concentration accuracy.[7]

Problem: My cytotoxicity results are not consistent between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions

    • Answer: Inconsistent results can arise from variations in cell seeding density, cell passage number, or media components.[7][8] Standardize these parameters for all experiments. Ensure cells are in the exponential growth phase when treated and that viability is high (>90%) at the start of the experiment.[9][10]

  • Possible Cause 2: Assay Variability

    • Answer: Ensure the cytotoxicity assay itself is performing correctly. Bubbles in the wells of a microplate, for example, can interfere with absorbance readings.[11] Always include appropriate positive and negative controls and ensure reagents are mixed thoroughly.

Problem: My MTT assay shows low absorbance values across all wells.

  • Possible Cause 1: Low Cell Density

    • Answer: This is the most common reason for uniformly low signal. The number of cells seeded was likely too low for the assay to detect a significant metabolic signal. You will need to optimize the initial cell seeding density for your specific cell line and the duration of the experiment.[11]

  • Possible Cause 2: Incorrect Incubation Times

    • Answer: The incubation time with the MTT reagent (typically 4 hours) or the compound itself may not be optimal.[12] The timing for assessing cytotoxicity depends on the compound's mechanism and the cell model used.[10] A time-course experiment is recommended to determine the ideal endpoint.

Data Summary

Specific CC50 values for this compound are not widely published. However, the following table summarizes reported cytotoxicity data for other HIV protease inhibitors in various cell lines to provide a general reference range.

HIV Protease InhibitorCell LineCC50 (µM)Citation
SaquinavirHuman Fibroblasts~20 - 40[1]
RitonavirHuman Endothelial Cells> 20[13][14]
Indinavir3T3-L1 Preadipocytes> 100[1]
Amprenavir3T3-L1 Preadipocytes~40 - 60[1]
LopinavirNot SpecifiedHigh (Implied)[15][16]

Note: These values are approximate and can vary significantly based on the specific cell line, assay conditions, and exposure time.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12]

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cells in culture medium to the desired concentration (e.g., 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate the plate in a humidified incubator (e.g., 37°C, 5% CO2) for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. Also, prepare vehicle controls with the same final concentration of solvent.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control medium/vehicle control) to the respective wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[4][12]

    • Incubate the plate for 4 hours in the incubator.[12] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[12]

    • Mix thoroughly by gentle shaking on an orbital shaker or by pipetting up and down to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

    • Read the plate within 1 hour of adding the solubilization solution.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 value.[18]

Visualizations

Caption: A standard workflow for determining the CC50 of this compound using an MTT assay.

Therapeutic_Index Conceptual Diagram of Therapeutic Index cluster_0 A Low Concentration B High Concentration A->B Increasing this compound Concentration C Concentration Gradient D Desired Therapeutic Window E IC50 (Antiviral Effect) F CC50 (Cytotoxic Effect) E->F brace_start brace_mid brace_start->brace_mid brace_end brace_mid->D brace_mid->brace_end color_ic50 color_cc50 color_window

Caption: The relationship between antiviral efficacy (IC50) and cytotoxicity (CC50).

References

Navigating the Nuances of DMP 323: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals working with the potent HIV protease inhibitor DMP 323, unexpected experimental results can be a source of frustration and delay. This technical support center provides a comprehensive resource to troubleshoot common issues, interpret anomalous data, and offer insights into the compound's behavior in various experimental settings.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Question Answer
What is the primary mechanism of action for this compound? This compound is a potent, nonpeptide cyclic urea inhibitor that specifically targets HIV protease, effective against both HIV-1 and HIV-2. It acts as a competitive inhibitor, preventing the cleavage of the viral Gag and Gag-Pol polyproteins, which is a crucial step for the maturation of infectious virions.
What is the recommended solvent and storage condition for this compound? This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles.
Is this compound known to inhibit other proteases? This compound is highly specific for HIV protease. Studies have shown minimal to no inhibition of various mammalian proteases, including renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin, even at concentrations significantly higher than its Ki for HIV protease.[1][2]
Does the presence of serum or plasma affect the activity of this compound? The efficacy of this compound is not significantly impacted by the presence of human plasma or serum, suggesting a low affinity for plasma proteins.[1][2] This makes it a robust compound for in vitro assays containing serum.
What are the known off-target effects of HIV protease inhibitors in general? While this compound is highly specific, the class of HIV protease inhibitors has been associated with off-target effects in clinical settings, including dyslipidemia, lipodystrophy, and insulin resistance. Researchers should be aware of these potential effects in prolonged cell-based assays or in vivo studies.

Troubleshooting Guide for Unexpected Results

Encountering results that deviate from the expected can be challenging. This guide provides a structured approach to identifying and resolving common experimental issues.

Scenario 1: Lower than Expected Potency (High IC50 Value)
Potential Cause Troubleshooting Step Rationale
Compound Degradation - Verify the age and storage conditions of the this compound stock. - Prepare a fresh stock solution from solid compound. - Test the activity of a fresh aliquot against a previously tested one.This compound, like any chemical compound, can degrade over time, especially if not stored properly or subjected to multiple freeze-thaw cycles.
Inaccurate Compound Concentration - Confirm the accuracy of the initial weighing and serial dilutions. - Use calibrated pipettes and ensure complete dissolution in DMSO.Errors in preparing the stock solution or subsequent dilutions are a common source of variability in potency measurements.
Assay-Specific Issues - Ensure the substrate concentration is appropriate for competitive inhibition kinetics. - Check the activity of the HIV protease enzyme with a known control inhibitor. - Verify that the detection method (e.g., fluorescence, absorbance) is within the linear range.High substrate concentrations can overcome competitive inhibition, leading to an artificially high IC50. A poorly active enzyme or saturated detection signal will also skew results.
Cell-Based Assay Problems - Assess the health and passage number of the cell line. - Test for potential efflux of the compound by the cells using efflux pump inhibitors. - Evaluate the metabolic stability of this compound in the specific cell line being used.Cellular factors such as high expression of drug efflux pumps or rapid metabolism of the compound can reduce its effective intracellular concentration.
Scenario 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Rationale
Poor Solubility/Precipitation - Visually inspect wells for any signs of compound precipitation, especially at higher concentrations. - Reduce the final DMSO concentration in the assay. - Consider using a surfactant like Tween-20 or Pluronic F-68 to improve solubility.Although soluble in DMSO, this compound may precipitate in aqueous assay buffers, leading to inconsistent concentrations across wells.
Inconsistent Pipetting - Use calibrated multichannel or automated liquid handlers for dispensing reagents. - Ensure proper mixing of all components in each well.Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in the final readout.
Edge Effects in Plate-Based Assays - Avoid using the outer wells of the microplate for experimental samples. - Ensure proper sealing of the plate to prevent evaporation.Evaporation from the outer wells can concentrate reagents and lead to artifactual results.
Scenario 3: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step Rationale
High Compound Concentration - Perform a dose-response curve for cytotoxicity in parallel with the activity assay. - Use a sensitive and specific cell viability assay (e.g., CellTiter-Glo®, Annexin V staining).At concentrations significantly above the IC50 for HIV protease, this compound may exhibit off-target effects leading to cell death.
Solvent Toxicity - Include a vehicle control with the same final concentration of DMSO used for the highest this compound concentration. - Aim to keep the final DMSO concentration below 0.5%.DMSO can be toxic to some cell lines, especially at higher concentrations or with prolonged incubation times.
Contamination - Check cell cultures for microbial (e.g., mycoplasma) contamination. - Ensure all reagents and labware are sterile.Contamination can induce cellular stress and apoptosis, which may be misinterpreted as compound-induced toxicity.

Experimental Protocols and Data

HIV Protease Inhibition Assay (Biochemical)

A representative protocol for determining the IC50 of this compound against purified HIV-1 protease.

Step Procedure
1. Reagent Preparation - Prepare a 10 mM stock solution of this compound in 100% DMSO. - Serially dilute the this compound stock in assay buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol). - Prepare a solution of recombinant HIV-1 protease in assay buffer. - Prepare a solution of a fluorogenic substrate (e.g., a peptide with a FRET pair) in assay buffer.
2. Assay Procedure - In a 96-well plate, add the serially diluted this compound or vehicle control. - Add the HIV-1 protease solution and incubate for 15 minutes at room temperature to allow for inhibitor binding. - Initiate the reaction by adding the fluorogenic substrate.
3. Data Acquisition and Analysis - Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths. - Calculate the initial reaction velocity (slope of the linear phase) for each concentration. - Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary

The following table summarizes the known inhibitory constants for this compound.

Parameter Value Assay Conditions
Ki (HIV-1 Protease) 0.34 nMRecombinant enzyme, synthetic peptide substrate
IC50 (HIV-1 in MT-4 cells) 10 - 50 nMCell-based antiviral assay
Inhibition of Mammalian Proteases > 10,000 nMRenin, Pepsin, Cathepsin D, Chymotrypsin

Visualizing Experimental Workflows and Pathways

This compound Mechanism of Action

The following diagram illustrates the competitive inhibition of HIV protease by this compound, preventing the processing of the Gag polyprotein.

DMP323_Mechanism cluster_virus HIV-infected Cell HIV_RNA Viral RNA Gag_Pol Gag-Pol Polyprotein HIV_RNA->Gag_Pol Translation HIV_Protease HIV Protease Gag_Pol->HIV_Protease Autocatalytic Cleavage Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Proteolytic Cleavage Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly DMP_323 This compound DMP_323->HIV_Protease Competitive Inhibition

Caption: Mechanism of this compound action on HIV protease.

Troubleshooting Workflow for Unexpected IC50 Values

This diagram outlines a logical flow for troubleshooting unexpectedly high IC50 values in a biochemical assay.

Troubleshooting_Workflow Start Unexpectedly High IC50 Check_Compound Check Compound Integrity (Age, Storage, Fresh Stock) Start->Check_Compound Check_Concentration Verify Compound Concentration (Weighing, Dilutions) Check_Compound->Check_Concentration Check_Assay Review Assay Parameters (Substrate Conc., Enzyme Activity) Check_Concentration->Check_Assay Check_Controls Examine Control Data (Vehicle, Positive Control) Check_Assay->Check_Controls Result_OK IC50 Consistent with Literature Check_Controls->Result_OK Problem Resolved Investigate_Further Investigate Assay-Specific Artifacts Check_Controls->Investigate_Further Problem Persists

Caption: Troubleshooting unexpected IC50 results.

References

refining DMP 323 experimental conditions for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for DMP 323 to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, nonpeptide, cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease.[1] Its primary mechanism of action is to specifically and persistently block the intracellular processing of the HIV Gag polyprotein.[1] This inhibition of proteolytic cleavage results in the production of immature, non-infectious viral particles.[1]

Q2: Against which types of HIV is this compound effective?

A2: this compound has demonstrated antiviral activity against both HIV type 1 (HIV-1) and HIV type 2 (HIV-2).

Q3: What are the key advantages of using this compound in research?

A3: this compound is a highly specific inhibitor of HIV protease with minimal off-target effects on mammalian proteases. It is a C2-symmetrical cyclic urea, representing a distinct class of nonpeptide inhibitors.[1] Its persistent inhibition of Gag processing provides a clear and measurable endpoint for antiviral activity assays.

Q4: In what form is this compound typically supplied and how should it be stored?

A4: this compound is a chemical compound and is typically supplied as a solid. For long-term storage, it is advisable to store the compound at -20°C. For short-term use, refrigeration at 4°C is generally acceptable. Always refer to the manufacturer's specific storage recommendations.

Experimental Protocols

Protocol 1: In Vitro HIV Protease Inhibition Assay (Fluorometric)

This protocol is a general method for assessing the in vitro inhibitory activity of this compound against purified HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the purified HIV-1 protease in chilled assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add 20 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.

    • Add 60 µL of the diluted HIV-1 protease to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the fluorogenic HIV-1 protease substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity every minute for at least 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound and the control.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 2: Cell-Based Antiviral Activity Assay (Gag Processing)

This protocol assesses the ability of this compound to inhibit HIV Gag processing in a cell-based system.

Materials:

  • Chronically HIV-1 infected lymphoid or monocytoid cell lines (e.g., H9, U937)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against HIV-1 Gag (p24)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Plating: Seed the chronically infected cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting a DMSO stock in culture medium). Include a vehicle control (DMSO in medium).

  • Incubation: Incubate the cells for a sufficient period to allow for Gag polyprotein expression and processing (e.g., 48-72 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells with lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the total protein concentration of each cell lysate.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with a primary antibody against HIV-1 Gag (p24).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Analyze the Western blot bands corresponding to the unprocessed Gag precursor (e.g., p55) and the cleaved p24 capsid protein.

    • An accumulation of the Gag precursor and a decrease in the p24 protein with increasing concentrations of this compound indicates inhibition of processing.

    • Quantify the band intensities to determine the EC50 value (the concentration of this compound that causes a 50% reduction in Gag processing).

Quantitative Data Summary

The following table summarizes the reported antiviral activity of this compound. Note that specific values can vary depending on the cell line, viral strain, and assay conditions.

ParameterVirus StrainCell LineValue
IC90 HIV-1 RFMolt-40.08 µM
IC90 HIV-1 RFU9370.1 µM
TC50 N/AMolt-4> 22 µM
TC50 N/AU937> 22 µM

IC90: 90% inhibitory concentration; TC50: 50% cytotoxic concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50/EC50 values between experiments - Inconsistent cell passage number or health.- Variability in virus stock titer.- Pipetting errors, especially during serial dilutions.- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Regularly check cell viability.- Use a well-characterized and aliquoted virus stock.- Use calibrated pipettes and careful pipetting techniques.- Ensure precise and consistent incubation periods.
No or low this compound activity observed - Incorrect compound concentration.- Degradation of this compound.- Inactive HIV protease.- Issues with the detection system.- Verify the stock solution concentration and dilution calculations.- Use freshly prepared solutions. Check for proper storage of the stock.- Use a new batch of purified enzyme or a positive control inhibitor.- Check the expiration date and storage of assay reagents (substrate, antibodies).
High background signal in fluorometric assay - Autofluorescence of this compound.- Contamination of assay buffer or reagents.- Run a control with this compound and substrate without the enzyme to check for autofluorescence.- Use fresh, high-purity reagents and sterile techniques.
Inconsistent bands in Western blot - Uneven protein loading.- Poor transfer of proteins.- Issues with antibody incubation.- Perform a protein quantification assay and ensure equal loading.- Optimize transfer time and conditions.- Ensure adequate antibody dilution and incubation times. Use a positive control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HIV_Lifecycle_and_DMP323_Inhibition cluster_virus HIV Virion cluster_cell Host Cell cluster_nucleus Nucleus HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription RT Reverse Transcriptase Protease Protease Integrase Integrase Viral_mRNA Viral mRNA Proviral_DNA->Viral_mRNA Transcription Ribosome Ribosome Viral_mRNA->Ribosome Translation Gag_Pol Gag-Pol Polyprotein Ribosome->Gag_Pol Immature_Virion Immature Virion Assembly Gag_Pol->Immature_Virion Budding Budding & Maturation Immature_Virion->Budding Mature_Virion Infectious Mature Virion Budding->Mature_Virion Protease Cleavage DMP323 This compound DMP323->Inhibition Inhibition->Budding Inhibits Maturation

Caption: Mechanism of this compound action in the HIV lifecycle.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify Reagent Integrity (this compound, Cells, Virus) Start->Check_Reagents Decision_Reagents Reagents OK? Check_Reagents->Decision_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times) Decision_Protocol Protocol Followed? Check_Protocol->Decision_Protocol Check_Equipment Calibrate Equipment (Pipettes, Readers) Decision_Equipment Equipment Calibrated? Check_Equipment->Decision_Equipment Decision_Reagents->Check_Protocol Yes Replace_Reagents Prepare Fresh Reagents Decision_Reagents->Replace_Reagents No Decision_Protocol->Check_Equipment Yes Standardize_Protocol Standardize Protocol Steps Decision_Protocol->Standardize_Protocol No Recalibrate Recalibrate Equipment Decision_Equipment->Recalibrate No Rerun_Experiment Rerun Experiment with Controls Decision_Equipment->Rerun_Experiment Yes Replace_Reagents->Rerun_Experiment Standardize_Protocol->Rerun_Experiment Recalibrate->Rerun_Experiment

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: DMP 323 Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DMP 323, a nonpeptide cyclic urea inhibitor of HIV protease.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue Potential Cause Suggested Solution
Inconsistent Antiviral Activity (Variable IC50 values) Compound Instability: this compound, like many small molecules, may be susceptible to degradation under certain storage or experimental conditions.- Ensure the compound is stored as recommended (typically -20°C or -80°C, protected from light and moisture). - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions.
Cell Culture Variability: The physiological state of the host cells can significantly impact viral replication and, consequently, the apparent efficacy of the antiviral agent.- Maintain consistent cell passage numbers and seeding densities. - Regularly test cell lines for mycoplasma contamination. - Ensure consistent media composition and serum batches.
Assay-Dependent Variability: Different antiviral assays measure different endpoints (e.g., p24 antigen levels, infectious virus yield, viral RNA), which can lead to variations in potency measurements.- When comparing data, ensure the same assay and endpoints are used. - Include a well-characterized control inhibitor in each assay to monitor for consistency.
Lower Than Expected Potency High Protein Binding: Although this compound was reported to have low affinity for plasma proteins, high concentrations of serum or other proteins in the culture medium could potentially reduce its effective concentration.[1]- If permissible for the cell line, consider reducing the serum concentration in the assay medium. - Determine the IC50 in the presence of varying serum concentrations to assess the impact of protein binding.
Viral Resistance: The HIV strain being used may have pre-existing mutations in the protease enzyme that confer resistance to cyclic urea inhibitors.- Sequence the protease gene of the viral strain to check for known resistance mutations. - Test this compound against a wild-type, sensitive HIV-1 strain as a positive control.
Evidence of Cytotoxicity at Active Concentrations Off-Target Effects: At higher concentrations, this compound may inhibit host cell proteases or other cellular processes, leading to toxicity.- Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50). - Calculate the selectivity index (SI = CC50 / IC50) to assess the therapeutic window. A low SI indicates a higher likelihood of off-target toxicity at effective antiviral concentrations.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.- Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for the cell line being used (typically <0.5% for DMSO). - Include a solvent control in all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a C-2 symmetrical cyclic urea that acts as a potent, nonpeptide inhibitor of the human immunodeficiency virus (HIV) protease.[2] By binding to the active site of the protease, it competitively inhibits the cleavage of viral Gag and Gag-Pol polyprotein precursors.[1] This blockage of post-translational processing results in the production of immature, non-infectious viral particles.[2]

Q2: What was the major limitation that led to the discontinuation of this compound's clinical development?

A2: The clinical development of this compound for the treatment of HIV infections was discontinued due to variable pharmacokinetics observed in human subjects.[3] This variability would make it difficult to maintain consistent and effective drug concentrations in patients, a critical factor for durable viral suppression.

Q3: What is the known antiviral potency of this compound?

A3: In vitro studies have demonstrated that this compound (also referred to as XM323) is a potent inhibitor of both HIV-1 and HIV-2 replication. The 90% inhibitory concentration (IC90) has been reported for various assays and viral strains.

Assay Type Virus Strain(s) Cell Type Mean IC90 (µM) ± SD
Infectious Virus Yield ReductionVarious HIV-1 and HIV-2 strains/isolatesMT-2, H9, and PBMCs0.12 ± 0.04
Viral RNA Hybridization-CaptureHIV-1(RF)Not Specified0.063 ± 0.032
p24 Antigen Production28 clinical isolates and lab strains of HIV-1PBMCs0.16 ± 0.06
Data sourced from O'Brien et al., 1994.[4]

Q4: Is this compound effective against zidovudine-resistant HIV strains?

A4: Yes, in vitro studies have shown that this compound is equally effective against both zidovudine-susceptible and zidovudine-resistant isolates of HIV-1.[4] This is expected, as it targets a different viral enzyme (protease) than zidovudine (reverse transcriptase).

Q5: What are the potential mechanisms of resistance to this compound?

A5: While a specific resistance profile for this compound is not extensively documented due to its early discontinuation, resistance to HIV protease inhibitors, including those of the cyclic urea class, typically arises from mutations within the protease gene. These mutations can alter the conformation of the active site, reducing the binding affinity of the inhibitor. Multi-drug resistant strains often contain multiple mutations in the protease enzyme.

Q6: What are the common off-target effects associated with HIV protease inhibitors as a class?

A6: HIV protease inhibitors as a class have been associated with a range of metabolic side effects, including lipodystrophy syndrome and insulin resistance. These are thought to be caused by off-target interactions with host proteins. While specific toxicity data for this compound is limited, researchers should be aware of these potential class-wide effects when conducting experiments, especially at higher concentrations.

Experimental Protocols

Below is a generalized protocol for evaluating the in vitro antiviral activity of an HIV protease inhibitor like this compound using a p24 antigen-based assay.

Protocol: HIV-1 p24 Antigen Inhibition Assay

  • Cell Preparation:

    • Culture a suitable T-cell line (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) in appropriate culture medium.

    • On the day of the assay, seed the cells into a 96-well plate at a predetermined optimal density.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay.

  • Infection and Treatment:

    • Add the diluted this compound to the appropriate wells of the 96-well plate containing the cells. Include wells for "no drug" (virus control) and "no virus" (cell control).

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a pre-titered multiplicity of infection (MOI).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 5-7 days.

  • Endpoint Measurement (p24 Antigen ELISA):

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of this compound relative to the virus control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).

    • In parallel, a cytotoxicity assay should be performed to determine the CC50 and calculate the selectivity index.

Visualizations

HIV_Protease_Inhibition HIV_RNA HIV Genomic RNA Gag_Pol Gag-Pol Polyprotein (Inactive Precursor) HIV_RNA->Gag_Pol Translation Protease HIV Protease (Enzyme) Gag_Pol->Protease Self-cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Assembly without cleavage Mature_Proteins Mature Viral Proteins (Structural & Enzymatic) Protease->Mature_Proteins Cleavage of Gag-Pol DMP323 This compound DMP323->Protease Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Assembly

Caption: Mechanism of action of this compound as an HIV protease inhibitor.

Antiviral_Assay_Workflow start Start prep_cells Prepare & Seed Host Cells start->prep_cells treat_cells Add Compound to Cells prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells infect_cells Infect Cells with HIV treat_cells->infect_cells incubation Incubate for 5-7 Days infect_cells->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant p24_elisa Quantify p24 Antigen (ELISA) collect_supernatant->p24_elisa analyze_data Analyze Data & Calculate IC50 p24_elisa->analyze_data end End analyze_data->end

Caption: General experimental workflow for an in vitro antiviral assay.

References

Technical Support Center: Optimizing Purification of DMP 323 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of DMP 323 and its analogues. This resource provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals. This compound and its analogues are a class of cyclic urea-based HIV protease inhibitors, and their purification can present unique challenges.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound analogues.

Flash Chromatography Troubleshooting

Q1: My compound is very polar and won't move off the baseline in standard normal-phase chromatography (e.g., Ethyl Acetate/Hexane). What should I do?

A1: Very polar compounds require highly polar mobile phases for elution. If 100% ethyl acetate or 5-10% methanol in dichloromethane is ineffective, consider using a more polar stationary phase or a different chromatography mode.[5][6]

  • Alternative Solvent Systems: For very polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier (1-10%) in a solvent like dichloromethane.[6]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase (like amine-bonded or diol-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[5][7] In HILIC, water is the strong, eluting solvent.[5][7]

  • Reversed-Phase Chromatography: If the compound has sufficient solubility in aqueous-organic mixtures, reversed-phase chromatography using a C18-bonded silica stationary phase is a viable option.[5]

Q2: My compound is streaking or "tailing" badly on the column, leading to poor separation.

A2: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Acid/Base Sensitivity: this compound analogues often contain basic nitrogen groups that can interact strongly with the slightly acidic silanol groups on standard silica gel, causing tailing.[8] To mitigate this, you can "deactivate" the silica by using a mobile phase containing a small amount of a basic modifier like triethylamine (1-3%).[8]

  • Increase Mobile Phase Polarity: Once the compound begins to elute, you can sometimes reduce tailing by significantly increasing the polarity of the mobile phase to accelerate its movement down the column.[6]

  • Check Sample Solubility: Ensure your sample is fully dissolved. If it precipitates at the top of the column, it will continuously re-dissolve during the run, causing severe tailing. If solubility is an issue, consider a "dry load" method.[5][8]

Q3: The separation between my desired product and an impurity is very poor (low resolution). How can I improve it?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solvent System Optimization: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. The ideal system will show good separation between the spots and give your target compound an Rf value of approximately 0.2-0.35.[5]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, is highly effective for separating compounds with close Rf values.[6][8] Start with a low-polarity mobile phase where your compound has an Rf of ~0.2 or less, and slowly increase the proportion of the polar solvent.[6][8]

  • Stationary Phase Choice: Consider a different stationary phase. If you are using silica, perhaps alumina or a bonded phase like diol or amine-silica could offer different selectivity.[5]

HPLC Troubleshooting

Q4: I'm seeing peak fronting or tailing in my HPLC chromatogram.

A4:

  • Peak Tailing: In HPLC, tailing can be caused by interactions with active silanols on the silica support, especially for basic compounds.[9] Ensure the mobile phase pH is appropriate (typically pH 2-4 to suppress silanol ionization) or use a high-purity, end-capped column.[9] Using a buffer concentration between 10-25 mM is generally sufficient to ensure good peak shape.[9]

  • Peak Fronting: This is often a sign of column overload or poor sample solubility in the mobile phase.[10] Try reducing the injection volume or sample concentration.[9][10] Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.[11]

Q5: My retention times are shifting between injections.

A5: Retention time instability can point to several issues.

  • Mobile Phase Composition: Inconsistently prepared mobile phase is a common cause. Ensure accurate measurement and thorough mixing of solvents.[11] For gradient elution, ensure all solvent lines are properly primed.[12]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection. This is particularly important in gradient elution.

  • Pump Issues: Fluctuations in pump pressure can lead to shifting retention times. Check for leaks in the system or faulty pump seals.[10][12]

Crystallization Troubleshooting

Q6: I can't get my purified compound to crystallize; it just oils out.

A6: Oiling out occurs when the compound separates from the solution as a liquid phase rather than an ordered solid lattice.

  • Solvent Screening: The choice of solvent is critical. High-throughput screening methods can be used to test a wide array of solvents and solvent mixtures to find suitable conditions for crystallization.[13]

  • Control Supersaturation: Crystallization requires a supersaturated solution, but if the level of supersaturation is too high, precipitation (oiling out or amorphous solid) is favored over crystallization. Try reducing the concentration of your solution or slowing down the process (e.g., slower cooling or slower anti-solvent addition).[14]

  • Alternative Techniques: If traditional cooling or anti-solvent methods fail, consider other techniques like vapor diffusion, melt crystallization, or sublimation.[15][16]

Q7: My crystallized product has low purity or the wrong polymorph.

A7:

  • Purity: The purity of the starting material is key. Ensure the material going into the crystallization is of the highest possible purity from the preceding chromatography step. The rate of crystal growth can also affect purity; slower growth often results in higher purity crystals.[14]

  • Polymorphism: The formation of different crystal forms (polymorphs) is governed by factors like solvent, temperature, and cooling rate.[15][17] It is crucial to characterize the resulting solid using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to ensure you have the desired, stable polymorph.[13][17]

Data & Protocols

Purification Data Summary

The following table summarizes typical purification outcomes for this compound analogues using different techniques. Note that yields and purity are highly dependent on the specific analogue and the success of the preceding synthetic steps.

Purification MethodStationary PhaseTypical Mobile Phase Gradient (Illustrative)Typical Yield (%)Final Purity (%)Primary Application
Normal-Phase Flash Silica Gel0% -> 10% Methanol in Dichloromethane60 - 8590 - 98Primary purification of crude reaction mixtures
Reversed-Phase Flash C18 Silica10% -> 100% Acetonitrile in Water50 - 80>95Purification of polar analogues
Preparative HPLC C18 Silica (High-Res)40% -> 95% Acetonitrile in Water + 0.1% TFA70 - 90 (post-flash)>99Final polishing step for high-purity material
Crystallization N/AIsopropanol/Hexane (Anti-solvent)85 - 95 (post-flash)>99.5Final purification and solid form control
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography (Normal-Phase)

This protocol is a general guideline for the primary purification of a moderately polar this compound analogue.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 30% Ethyl Acetate/Hexane and increase polarity).

    • Identify a solvent system that provides an Rf value of ~0.2-0.35 for the target compound and good separation from impurities.[5]

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

    • Equilibrate the column by passing 3-5 column volumes of the mobile phase through it until the bed is stable.[5]

  • Sample Loading:

    • Liquid Load: Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane) and carefully apply it to the top of the silica bed.[5]

    • Dry Load (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase identified during TLC analysis.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase methanol concentration in dichloromethane).[8]

    • Collect fractions and monitor the elution using TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound analogue.

Protocol 2: General Procedure for Crystallization (Anti-Solvent Method)

This protocol is suitable for obtaining a crystalline solid from a purified, amorphous product.

  • Solvent Selection:

    • Identify a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. (e.g., Isopropanol as the solvent, Hexane as the anti-solvent).

  • Dissolution:

    • Gently heat the solvent (e.g., to 40-50°C) and dissolve the minimum amount of the purified compound to create a saturated or near-saturated solution.

  • Induce Crystallization:

    • While stirring the solution, slowly add the anti-solvent dropwise.

    • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

    • If desired, add a single seed crystal of the product to promote controlled crystal growth.[15]

  • Crystal Growth:

    • Stop adding the anti-solvent.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize yield. Do not disturb the flask during this process.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

Visual Guides

Experimental & Logical Workflows

The following diagrams illustrate common workflows for purification and troubleshooting logic.

G cluster_purification General Purification Workflow A Crude Synthetic Product B Primary Purification (Flash Chromatography) A->B C Purity Check (TLC/LCMS) B->C D < 98% Pure? C->D E Secondary Purification (Prep-HPLC) D->E Yes F Final Purification (Crystallization) D->F No E->F G Pure Crystalline Product (>99.5%) F->G

Caption: A typical workflow for purifying this compound analogues.

G cluster_troubleshooting Troubleshooting Poor Flash Chromatography Resolution A Poor Separation (Overlapping Spots) B Re-optimize Solvent System via TLC? A->B C Implement Gradient Elution B->C Yes D Still Poor Separation? C->D E Consider Alternative Stationary Phase (e.g., Amine, Diol, C18) D->E Yes G Problem Solved D->G No F Run New Column E->F F->G

Caption: A decision tree for troubleshooting poor separation.

References

Technical Support Center: DMP 323 Cross-Resistance with Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for cross-resistance between the investigational HIV-1 protease inhibitor (PI) DMP 323 and other PIs. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data visualizations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a non-peptide, cyclic urea-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3] It is designed to be a potent and specific inhibitor, acting as a competitive inhibitor of the viral protease.[2] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. By blocking this enzyme, this compound prevents the formation of infectious virions.[3]

Q2: What is the primary mutation associated with resistance to this compound?

A2: The primary mutation known to confer high-level resistance to this compound is I84V in the HIV-1 protease.[4] The substitution of isoleucine (I) with valine (V) at position 84 significantly reduces the binding affinity of this compound to the protease.[4]

Q3: How does the I84V mutation lead to resistance against this compound?

A3: The resistance conferred by the I84V mutation is primarily attributed to a loss of van der Waals interactions between the inhibitor and the enzyme.[4] The smaller side chain of valine compared to isoleucine at position 84 creates a void in the S1 subsite of the protease, leading to a less favorable binding interaction with this compound.[4]

Q4: Does this compound show cross-resistance with other protease inhibitors?

A4: Yes, there is a potential for cross-resistance between this compound and other PIs, particularly those affected by the I84V mutation. The I84V mutation is a non-polymorphic substrate-cleft mutation that is selected by various PIs and reduces susceptibility to several of them, including lopinavir, atazanavir, and darunavir.[5] Therefore, viral strains carrying the I84V mutation are likely to exhibit reduced susceptibility to both this compound and other PIs.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach for researchers encountering unexpected resistance to this compound in their experiments.

Problem: Experimental results show a higher than expected EC50 or Ki value for this compound against a specific HIV-1 strain.

TroubleshootingDMP323Resistance start Start: Unexpected this compound Resistance Observed seq_protease Sequence the Protease Gene of the Resistant Virus start->seq_protease check_I84V Analyze Sequence for I84V Mutation seq_protease->check_I84V I84V_present I84V Mutation Present check_I84V->I84V_present Yes I84V_absent I84V Mutation Absent check_I84V->I84V_absent No phenotypic_assay Perform Phenotypic Cross-Resistance Assay with a Panel of PIs I84V_present->phenotypic_assay other_mutations Analyze for Other Known PI Resistance Mutations (e.g., V82F, L90M, etc.) I84V_absent->other_mutations other_mutations_present Other Mutations Present other_mutations->other_mutations_present Yes no_known_mutations No Known Resistance Mutations other_mutations->no_known_mutations No other_mutations_present->phenotypic_assay structural_analysis Consider Structural Modeling of Protease-Inhibitor Complex no_known_mutations->structural_analysis end_resistance_explained Conclusion: Resistance Explained by Known Mutations phenotypic_assay->end_resistance_explained end_novel_mechanism Conclusion: Potential Novel Resistance Mechanism structural_analysis->end_novel_mechanism

Caption: Troubleshooting workflow for investigating this compound resistance.

Quantitative Data: Cross-Resistance Profile

The following table summarizes the fold change in resistance for HIV-1 protease mutants to this compound and other representative protease inhibitors. The data for the V82F/I84V mutant with this compound is based on published Ki values, while other values are representative based on known resistance patterns associated with the I84V mutation.

Protease MutationThis compoundRitonavirIndinavirNelfinavirLopinavir
Wild-Type 11111
I84V High (>100-fold)Moderate (10-50-fold)Moderate (10-50-fold)Moderate (10-50-fold)Low to Moderate (5-20-fold)
V82F/I84V >1000-fold[4][6]High (>100-fold)High (>50-fold)High (>50-fold)High (>50-fold)

Note: Fold change is relative to the wild-type virus. "High" indicates a significant loss of susceptibility, "Moderate" a noticeable decrease, and "Low" a minor effect. The values for PIs other than this compound are illustrative and can vary depending on the specific assay and viral background.

Experimental Protocols

Enzymatic Assay for HIV-1 Protease Inhibition (Ki Determination)

This protocol outlines a standard method to determine the inhibition constant (Ki) of this compound against wild-type and mutant HIV-1 protease.

Materials:

  • Recombinant wild-type and mutant HIV-1 protease[7][8][9][10]

  • Fluorogenic protease substrate (e.g., RE(EDANS)-SQNY-PIV-Q-K(DABCYL)-R)

  • This compound and other PIs of interest

  • Assay Buffer: 50 mM MES (pH 6.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant HIV-1 protease in assay buffer to the desired final concentration (e.g., 5-10 nM).

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other PIs in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the diluted enzyme to each well.

  • Add 25 µL of the serially diluted inhibitors to the respective wells. Include control wells with buffer only (no inhibitor).

  • Incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (final concentration ~Km value) to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity (e.g., Ex/Em = 340/490 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

    • The fold change in resistance is calculated as the Ki of the mutant protease divided by the Ki of the wild-type protease.

Cell-Based Antiviral Assay (EC50 Determination)

This protocol describes a common method to determine the 50% effective concentration (EC50) of this compound in a cell-based assay.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • Laboratory-adapted or clinically isolated HIV-1 strains (wild-type and resistant)

  • This compound and other PIs of interest

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Procedure:

  • Cell Plating: Seed the HIV-1 permissive cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Inhibitor Addition: Prepare serial dilutions of this compound and other PIs in culture medium. Add 50 µL of the diluted inhibitors to the appropriate wells. Include control wells with medium only.

  • Viral Infection: Add 50 µL of virus stock (at a pre-determined multiplicity of infection, e.g., 0.01) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Assessment of Viral Replication:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit or by measuring reverse transcriptase activity.

  • Data Analysis:

    • Plot the percentage of inhibition of viral replication against the drug concentration.

    • Determine the EC50 value, which is the drug concentration that inhibits viral replication by 50%.

    • The fold change in resistance is calculated by dividing the EC50 for the resistant virus by the EC50 for the wild-type virus.

Signaling Pathways and Logical Relationships

CrossResistanceLogic PI_Pressure Protease Inhibitor Selective Pressure I84V_Mutation I84V Mutation in Protease Gene PI_Pressure->I84V_Mutation Altered_S1_Subsite Altered S1 Subsite Conformation I84V_Mutation->Altered_S1_Subsite Reduced_VdW Reduced van der Waals Interactions Altered_S1_Subsite->Reduced_VdW Reduced_Binding_DMP323 Reduced Binding of this compound Reduced_VdW->Reduced_Binding_DMP323 Reduced_Binding_Other_PIs Reduced Binding of Other PIs Reduced_VdW->Reduced_Binding_Other_PIs Resistance_DMP323 Resistance to this compound Reduced_Binding_DMP323->Resistance_DMP323 Cross_Resistance Cross-Resistance to Other PIs Reduced_Binding_Other_PIs->Cross_Resistance

Caption: Logical relationship of I84V mutation leading to this compound resistance and cross-resistance.

References

Technical Support Center: DMP 323 Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMP 323 binding affinity assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease, and it is effective against both HIV-1 and HIV-2.[1] It functions as a competitive inhibitor, blocking the cleavage of viral polyprotein precursors, which is a crucial step in the HIV life cycle.[1][2] This inhibition leads to the production of immature and non-infectious viral particles.[2] this compound was developed by Bristol-Myers Squibb but its development has been discontinued.[3][4]

Q2: What are the key characteristics of this compound to consider in a binding assay?

This compound is a C-2 symmetrical cyclic urea.[2] A significant advantage of this compound is that its efficacy is not affected by the presence of human plasma or serum, indicating a low affinity for plasma proteins and high specificity for the viral protease target.[1] This suggests that non-specific binding to plasma proteins in an assay may be minimal.

Troubleshooting Guide

This section provides solutions to potential problems you might encounter during your this compound binding affinity assays.

ProblemPossible CauseSuggested Solution
High Background Signal 1. Non-specific binding of this compound or a labeled ligand to the assay components (e.g., plate, filter). 2. Insufficient blocking. 3. Contaminated buffers or reagents.1. Optimize washing steps by increasing the number of washes or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[5] 2. Optimize the concentration of the blocking agent (e.g., BSA, non-fat milk). 3. Prepare fresh buffers and ensure all reagents are of high quality.
Low or No Signal 1. Inactive HIV-1 protease. 2. Degradation of this compound or the labeled ligand. 3. Suboptimal assay conditions (e.g., pH, temperature, incubation time). 4. Incorrect concentration of assay components.1. Verify the activity of the enzyme using a known substrate or inhibitor. 2. Ensure proper storage of all compounds as per the manufacturer's recommendations.[1] Perform quality control to check for degradation.[6] 3. Optimize assay conditions systematically. Test a range of pH values, temperatures, and incubation times to find the optimal parameters.[6] 4. Verify the concentrations of all reagents, including the enzyme, substrate, and inhibitor.
Poor Reproducibility 1. Inconsistent pipetting or sample handling. 2. Variability in reagent preparation. 3. Temperature fluctuations during the assay. 4. Issues with instrumentation.1. Ensure all personnel are properly trained on the assay protocol. Use calibrated pipettes and follow a standardized procedure. 2. Prepare reagents in large batches to minimize batch-to-batch variation.[7] 3. Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment.[7] 4. Regularly calibrate and maintain all equipment used in the assay.[7]
Unexpected Binding Curve Shape 1. Presence of impurities or contaminants. 2. Allosteric effects or complex binding mechanisms. 3. Ligand depletion at high receptor concentrations.1. Use highly purified enzyme and compounds. 2. The binding of this compound is reported to be competitive. If the curve suggests a different mechanism, re-evaluate the experimental setup and data analysis model. 3. Ensure that the concentration of the receptor is well below the Kd of the ligand to avoid ligand depletion.

Experimental Protocols

While a specific, detailed protocol for a this compound binding affinity assay is not publicly available, a general protocol for a competitive binding assay with HIV-1 protease can be adapted.

General Competitive Binding Assay Protocol

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • Prepare a stock solution of purified, active HIV-1 protease.

    • Prepare a stock solution of a suitable fluorescently or radioactively labeled substrate or a known inhibitor that binds to the active site.

    • Prepare serial dilutions of this compound.

  • Assay Procedure :

    • Add a fixed concentration of HIV-1 protease to each well of a microplate.

    • Add the serially diluted this compound to the wells.

    • Add a fixed concentration of the labeled substrate/inhibitor to all wells.

    • Include control wells:

      • Total binding (enzyme + labeled ligand, no this compound).

      • Non-specific binding (enzyme + labeled ligand + a high concentration of an unlabeled, known potent inhibitor).

      • Blank (buffer only).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Detection :

    • Measure the signal (e.g., fluorescence, radioactivity) using a suitable plate reader.

  • Data Analysis :

    • Subtract the non-specific binding signal from all other measurements.

    • Plot the specific binding signal as a function of the this compound concentration.

    • Fit the data to a suitable competition binding model (e.g., using sigmoidal dose-response curve fitting) to determine the IC50 of this compound.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Mechanism of HIV-1 Protease Inhibition by this compound

HIV_Protease_Inhibition cluster_0 HIV Life Cycle cluster_1 Inhibition by this compound Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembles into Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Inactive Protease Inactive Protease HIV-1 Protease->Inactive Protease Inhibited by this compound Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assemble into This compound This compound This compound->HIV-1 Protease Binds to active site

Caption: Mechanism of HIV-1 protease inhibition by this compound.

Experimental Workflow for a Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_reagents Reagents cluster_analysis Analysis Reagent Prep Reagent Prep Assay Plate Setup Assay Plate Setup Reagent Prep->Assay Plate Setup Add reagents Incubation Incubation Assay Plate Setup->Incubation Reach equilibrium Signal Detection Signal Detection Incubation->Signal Detection Measure signal Data Analysis Data Analysis Signal Detection->Data Analysis Calculate IC50/Ki Plot Data Plot Data Data Analysis->Plot Data HIV-1 Protease HIV-1 Protease Labeled Ligand Labeled Ligand This compound Dilutions This compound Dilutions Curve Fitting Curve Fitting Plot Data->Curve Fitting

Caption: General workflow for a competitive binding assay.

Troubleshooting Decision Tree for this compound Binding Assays

Troubleshooting_Tree Start Start Problem Problem Start->Problem High Background High Background Problem->High Background High Background? Low Signal Low Signal Problem->Low Signal Low Signal? Poor Reproducibility Poor Reproducibility Problem->Poor Reproducibility Poor Reproducibility? Check Blocking Check Blocking High Background->Check Blocking Optimize Washes Optimize Washes High Background->Optimize Washes Verify Enzyme Activity Verify Enzyme Activity Low Signal->Verify Enzyme Activity Check Reagent Conc. Check Reagent Conc. Low Signal->Check Reagent Conc. Standardize Protocol Standardize Protocol Poor Reproducibility->Standardize Protocol Calibrate Equipment Calibrate Equipment Poor Reproducibility->Calibrate Equipment

Caption: Decision tree for troubleshooting binding assay issues.

References

Technical Support Center: Enhancing the Antiviral Potency of DMP 323 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers focused on the development of DMP 323 and its analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental workflows for enhancing antiviral potency.

Section 1: General Information & Mechanism of Action

This section covers foundational knowledge about this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, non-peptidic, C2-symmetric cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Its primary mechanism of action is to competitively inhibit the active site of the HIV-1 and HIV-2 proteases.[1] This inhibition prevents the cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step for the maturation of the virus.[2] Consequently, only immature, non-infectious viral particles are produced, effectively blocking viral replication.[2] this compound is noted for its high specificity for the viral protease with minimal inhibition of mammalian proteases like pepsin, renin, and cathepsin D.[1][3]

Q2: If this compound was potent, why is it necessary to develop new analogs?

A2: While potent, the development of this compound was discontinued by its originator, Bristol-Myers Squibb.[4][5] The rationale for developing new analogs is driven by several key factors in antiviral drug development:

  • Overcoming Drug Resistance: HIV can rapidly mutate, leading to amino acid substitutions in the protease enzyme that reduce the binding affinity of inhibitors. Novel analogs can be designed to be less susceptible to these resistance mutations.

  • Improving Pharmacokinetic (PK) Properties: Enhancing properties like oral bioavailability, serum half-life, and metabolic stability is crucial for developing a successful therapeutic. Analogs can be modified to optimize these PK parameters.

  • Increasing Potency: Even for a potent compound, there is always a drive to discover analogs with higher intrinsic activity (i.e., lower IC50 or Ki values), which can lead to lower effective dosages and reduced potential for side effects.

  • Broadening the Spectrum: Designing analogs with potent activity against a wider range of viral strains and subtypes is a continuous goal.

Section 2: Strategies for Potency Enhancement

This section explores methods to improve the antiviral efficacy of this compound-based compounds.

Logical Workflow for Potency Enhancement

G cluster_0 cluster_1 A Lead Compound (this compound Core) B Identify Limitations (e.g., PK, Resistance Profile) A->B C Propose Enhancement Strategies B->C D Structural Modification (SAR Studies) C->D E Combination Therapy (Synergy Screening) C->E F Synthesize & Purify Novel Analogs D->F H Cell-Based Assays (Antiviral Activity, EC50, CC50) E->H G In Vitro Assays (Protease Inhibition, IC50) F->G G->H I Lead Optimization (Iterative Refinement) H->I

Caption: A workflow for enhancing the antiviral potency of a lead compound.

FAQs & Data Tables

Q3: How can the structure of this compound be modified to improve potency and overcome resistance?

A3: Structure-Activity Relationship (SAR) studies are key. The this compound scaffold is a seven-membered cyclic urea with key interaction points with the HIV protease active site.[6] Modifications can be targeted to enhance these interactions.

  • P1/P1' Side Chains (Benzyl Groups): These groups fit into the S1/S1' hydrophobic pockets of the protease. Modifying the aromatic rings (e.g., adding fluoro- or methoxy- groups) can alter hydrophobicity and van der Waals interactions.

  • P2/P2' Side Chains (4-(hydroxymethyl)benzyl groups): These groups interact with the S2/S2' pockets. Altering their size, polarity, and hydrogen bonding capacity can significantly impact binding affinity. Research has demonstrated methods for creating diverse this compound analogs by modifying these functional groups.[6][7]

  • Diol Core: The hydroxyl groups are critical for hydrogen bonding with the catalytic aspartate residues in the protease active site. While less commonly modified, bioisosteric replacement could be explored.

Table 1: Representative SAR Data for Hypothetical this compound Analogs (Note: This data is illustrative and based on general principles of protease inhibitor design.)

Compound IDP1/P1' ModificationP2/P2' ModificationProtease Ki (nM)Antiviral EC50 (nM)
This compound Benzyl4-(hydroxymethyl)benzyl0.550
Analog A 4-Fluorobenzyl4-(hydroxymethyl)benzyl0.335
Analog B Benzyl4-(aminomethyl)benzyl2.1150
Analog C Cyclohexylmethyl4-(hydroxymethyl)benzyl5.8400
Analog D 4-Fluorobenzyl3-pyridylmethyl0.860

Q4: Can combination therapy enhance the antiviral effect of this compound analogs?

A4: Yes, combination therapy is the cornerstone of modern HIV treatment.[8] Combining a protease inhibitor (PI) like a this compound analog with drugs targeting different stages of the viral life cycle can lead to synergistic effects, reduce the required dosage of each drug, and significantly lower the risk of developing drug resistance.[9]

Table 2: Potential Combination Strategies for a this compound Analog

Drug Class CombinationExample AgentRationale for SynergyExpected Outcome
PI + NRTITenofovirInhibits two distinct enzymatic steps: viral maturation (PI) and reverse transcription (NRTI).High synergy, potent suppression of viral replication.
PI + NNRTIEfavirenzAllosteric inhibition of reverse transcriptase complements competitive inhibition of protease.Strong synergistic effect.
PI + Integrase InhibitorDolutegravirBlocks viral maturation and integration of viral DNA into the host genome.Potent activity, high barrier to resistance.
PI + PIRitonavir (low dose)Ritonavir inhibits CYP3A4, the enzyme that metabolizes most PIs, "boosting" the plasma concentration and half-life of the this compound analog.Pharmacokinetic enhancement, improved dosing schedule.

Section 3: Experimental Protocols

Protocol 1: Fluorometric HIV-1 Protease Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity (IC50) of a compound against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic Substrate (e.g., based on FRET)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Test Compounds (this compound analogs) and Positive Control (e.g., Pepstatin A)

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence plate reader (Ex/Em suitable for substrate, e.g., 330/450 nm)

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound, control, or DMSO (for enzyme control) to the appropriate wells of a 384-well plate.

    • Add 25 µL of Assay Buffer to all wells.

  • Enzyme Addition: Dilute the HIV-1 Protease stock solution in cold Assay Buffer to the desired final concentration. Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" wells.

  • Incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature, protected from light.[10]

  • Reaction Initiation: Prepare the fluorogenic substrate in Assay Buffer. Add 15 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_enzyme_control - V_no_enzyme)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Antiviral Assay (MTT Method)

This protocol measures a compound's ability to protect a susceptible cell line (e.g., MT-4) from HIV-1-induced cytopathic effects.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Test Compounds and Positive Control (e.g., Azidothymidine - AZT)

  • MTT solution (5 mg/mL in PBS)

  • Lysis Buffer (e.g., 20% SDS, 50% DMF, pH 4.7)

  • 96-well clear microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Compound Plating: Add 100 µL of culture medium to all wells of a 96-well plate. Add 25 µL of serially diluted test compounds to triplicate wells.

  • Cell Seeding: Add 100 µL of MT-4 cells (at 6x10^5 cells/mL) to each well.

  • Infection: Add 25 µL of an appropriate dilution of HIV-1 virus stock to all wells except the "cell control" wells (add 25 µL of medium instead). The amount of virus should be pre-determined to cause >90% cell death in 5 days.

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Lysis: Add 100 µL of Lysis Buffer to each well to solubilize the formazan crystals. Incubate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm (A570) using a microplate reader.

  • Data Analysis:

    • EC50 (50% Effective Concentration): Calculate the % protection = 100 * (A570_treated - A570_virus_control) / (A570_cell_control - A570_virus_control). Plot % protection vs. log[Concentration] to determine the EC50.

    • CC50 (50% Cytotoxic Concentration): Run a parallel plate without virus. Calculate % cytotoxicity = 100 * (1 - (A570_treated_no_virus / A570_cell_control)). Plot % cytotoxicity vs. log[Concentration] to determine the CC50.

    • Selectivity Index (SI): Calculate SI = CC50 / EC50. A higher SI value indicates a better therapeutic window.

Section 4: Troubleshooting Guides

Mechanism of HIV Protease Inhibition

cluster_hiv HIV Life Cycle cluster_inhibition Mechanism of Action Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly GagPol Gag-Pol Polyprotein Transcription->GagPol Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Protease HIV Protease GagPol->Protease Cleavage Immature Immature Virion (Non-infectious) GagPol->Immature No Cleavage Proteins Functional Viral Proteins Protease->Proteins DMP323 This compound Analog DMP323->Protease Inhibition

Caption: this compound inhibits the HIV Protease, blocking viral maturation.

Troubleshooting FAQs

Q5: My in vitro protease inhibition assay yields inconsistent or non-reproducible IC50 values. What are the likely causes?

A5: Inconsistent IC50 values are a common issue. Systematically check the following potential causes:

  • Reagent Quality: Ensure the protease has not undergone multiple freeze-thaw cycles, which can reduce its activity.[10] Verify the substrate has not degraded. Prepare fresh buffers.

  • Compound Solubility/Aggregation: The test compound may be precipitating at higher concentrations. Visually inspect the wells. Use of a small percentage of DMSO (e.g., <1%) in the final assay volume can help, but run a solvent control to check for effects on enzyme activity.[10]

  • Assay Conditions: Ensure the pH of the buffer is optimal for the enzyme.[11] Check that the incubation times and temperatures are consistent between experiments.

  • Data Analysis: Only use the initial linear phase of the kinetic read for calculating the reaction rate. A non-linear curve suggests substrate depletion or enzyme instability. Ensure your standard curve covers the full range of assay sensitivity.[11]

Troubleshooting Flowchart: Inconsistent IC50 Values

G Start Inconsistent IC50 Results CheckReagents Verify Reagent Stability (Enzyme, Substrate, Buffer) Start->CheckReagents CheckSolubility Assess Compound Solubility (Visual Inspection, Dynamic Light Scattering) Start->CheckSolubility CheckAssay Review Assay Parameters (pH, Temp, Incubation Time) Start->CheckAssay CheckAnalysis Validate Data Analysis (Linear Range, Curve Fit) Start->CheckAnalysis Result1 Prepare Fresh Reagents Aliquot Enzyme Stock CheckReagents->Result1 Result2 Adjust Solvent Conc. Include Solubility Enhancer CheckSolubility->Result2 Result3 Re-optimize Assay Conditions CheckAssay->Result3 Result4 Re-calculate Rates and IC50 Values CheckAnalysis->Result4 End Consistent Results Result1->End Result2->End Result3->End Result4->End

Caption: A troubleshooting guide for inconsistent IC50 results.

Q6: I am observing high cytotoxicity in my cell-based assay (low CC50). How can I distinguish this from specific antiviral activity?

A6: This is a critical step to eliminate false positives.[12]

  • Calculate the Selectivity Index (SI): The SI (CC50/EC50) is the primary indicator. A high SI (>100 is often desired) suggests the antiviral effect occurs at concentrations far below those that cause general cell toxicity.

  • Run Counter-Screens: Use a cell-based assay with a different virus that does not use the same protease. If the compound is still active, its effect is likely non-specific.

  • Mechanism of Action Studies: Confirm that the compound inhibits viral polyprotein processing in the cell-based assay (e.g., via Western Blot for Gag precursor). This directly links the observed antiviral activity to the intended target.[2]

  • Assay Endpoint: Some assay endpoints can be misleading. For example, in assays that measure ATP levels (cell viability), a compound might interfere with cellular metabolism without being cytotoxic, giving a false positive.[12] Using a different viability assay (like measuring membrane integrity) can help clarify the results.

Q7: My lead compound has poor solubility in aqueous assay buffers. How can this be addressed?

A7: Poor solubility can lead to inaccurate potency measurements.

  • Formulation with Excipients: For in vitro assays, use of co-solvents like DMSO is standard. For cell-based assays and beyond, excipients like cyclodextrins can be used to improve solubility.

  • Prodrug Approach: The compound can be chemically modified with a labile group that improves solubility. This group is cleaved in vivo or in vitro to release the active drug.

  • Structural Modification: During the lead optimization phase, medicinal chemists can introduce polar functional groups into the molecule to intrinsically improve its aqueous solubility, provided these changes do not negatively impact its binding to the target.

References

Validation & Comparative

A Comparative Efficacy Analysis of the HIV Protease Inhibitors DMP 323 and Saquinavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two HIV protease inhibitors: DMP 323 and saquinavir. While both compounds target the same viral enzyme, their development and clinical history diverge significantly. Saquinavir was the first HIV protease inhibitor to receive FDA approval and has been a cornerstone of antiretroviral therapy. In contrast, the development of this compound, a potent nonpeptide cyclic urea inhibitor, was discontinued in the mid-1990s. This guide synthesizes the available preclinical and clinical data to offer a comparative perspective on their efficacy.

Quantitative Efficacy Data

The following table summarizes the available in vitro efficacy data for this compound and saquinavir against HIV. It is important to note that a direct head-to-head clinical comparison is unavailable due to the discontinuation of this compound's development. The preclinical data, however, offers valuable insights into their relative potencies.

ParameterThis compoundSaquinavirReference
Target HIV-1 and HIV-2 ProteaseHIV-1 and HIV-2 Protease[1][2]
Mechanism of Action Competitive, rapidly binding inhibitorCompetitive, transition-state analog inhibitor[1][3]
Inhibition Constant (Ki) against HIV-1 Protease Not explicitly quantified in available literature, but described as "potent"0.12 nM[3]
Inhibition Constant (Ki) against HIV-2 Protease Not explicitly quantified in available literature0.6 nM[2]
50% Inhibitory Concentration (IC50) in cell culture Described as having "potent antiviral activity"1 - 30 nM[4][5]
Effect of Human Serum Efficacy unaffected by human plasma or serum~4-fold increase in IC50 in the presence of 40% human serum[1][4]

Experimental Protocols

The data presented above is derived from standard in vitro assays commonly used to evaluate the efficacy of antiviral compounds. While specific protocols for this compound are less detailed in the public domain, they can be inferred from the methodologies described for saquinavir and other protease inhibitors of that era.

HIV Protease Inhibition Assay (for Ki determination)

This assay measures the enzymatic activity of purified recombinant HIV protease.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 or HIV-2 protease is purified. A synthetic peptide substrate that mimics a natural cleavage site in the viral Gag-Pol polyprotein is used.

  • Inhibition Assay: The protease is incubated with varying concentrations of the inhibitor (this compound or saquinavir).

  • Reaction Initiation: The reaction is started by the addition of the peptide substrate.

  • Detection: The cleavage of the substrate is monitored over time, typically by measuring the change in fluorescence or absorbance.

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are used to calculate the inhibition constant (Ki) using kinetic models such as the Michaelis-Menten equation for competitive inhibition.

Antiviral Activity Assay in Cell Culture (for IC50 determination)

This assay determines the concentration of the drug required to inhibit viral replication by 50% in cultured cells.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) susceptible to HIV infection are cultured.

  • Viral Infection: The cells are infected with a known amount of laboratory-adapted or clinical isolates of HIV-1 or HIV-2.

  • Drug Treatment: Immediately after infection, the cells are incubated with a range of concentrations of the test compound (this compound or saquinavir).

  • Incubation: The cultures are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.

  • Data Analysis: The concentration of the drug that reduces the viral marker by 50% compared to untreated control cultures is determined and reported as the IC50 value.

Mechanism of Action and Signaling Pathway

Both this compound and saquinavir function by inhibiting the HIV protease enzyme. This enzyme is crucial for the maturation of new virus particles. The diagram below illustrates the mechanism of action of HIV protease inhibitors.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_outcome Result GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage by ImmatureVirion Immature, Non-infectious Virion Protease->ImmatureVirion leads to assembly of BlockedCleavage Blocked Polyprotein Cleavage MatureVirion Mature, Infectious Virion Protease->MatureVirion enables formation of DMP323 This compound DMP323->Protease Inhibits Saquinavir Saquinavir Saquinavir->Protease Inhibits

Caption: Mechanism of HIV Protease Inhibition by this compound and Saquinavir.

Experimental Workflow

The general workflow for the in vitro evaluation of HIV protease inhibitors is depicted in the following diagram.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-based Assay A1 Purify Recombinant HIV Protease A2 Incubate with Inhibitor (this compound or Saquinavir) A1->A2 A3 Add Substrate & Monitor Cleavage A2->A3 A4 Calculate Ki A3->A4 B1 Culture Susceptible Cells B2 Infect Cells with HIV B1->B2 B3 Treat with Inhibitor B2->B3 B4 Measure Viral Replication (p24 ELISA) B3->B4 B5 Calculate IC50 B4->B5

Caption: In Vitro Evaluation Workflow for HIV Protease Inhibitors.

References

A Comparative Guide to Nonpeptide HIV Protease Inhibitors: DMP 323 and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nonpeptide HIV protease inhibitor DMP 323 with other notable inhibitors from the same class: Tipranavir, Darunavir, and Amprenavir. The following sections detail their performance based on key experimental data, outline the methodologies used in these assessments, and visualize the critical role of HIV protease in the viral life cycle.

Introduction to Nonpeptide HIV Protease Inhibitors

The emergence of nonpeptide inhibitors of the human immunodeficiency virus (HIV) protease marked a significant advancement in antiretroviral therapy. These molecules offered advantages over their peptide-based predecessors, including improved oral bioavailability and reduced susceptibility to peptidase degradation. This compound, a cyclic urea-based inhibitor, emerged from structure-based drug design as a potent and specific inhibitor of HIV-1 and HIV-2 proteases. This guide places this compound in the context of other key nonpeptide inhibitors to provide a comparative a_ssessment of their in vitro efficacy.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the key quantitative data for this compound, Tipranavir, Darunavir, and Amprenavir, providing a direct comparison of their inhibitory activities against HIV protease and viral replication.

Table 1: In Vitro Enzyme Inhibition and Antiviral Activity

Inhibitor_K_i (nM) IC50 (nM) vs. Wild-Type HIV-1 IC90 (nM) vs. Wild-Type HIV-1
This compound 0.46[1]10 - 100[1]100 - 400
Tipranavir 0.038[1]66 - 410100[2]
Darunavir 0.0045[3]3 - 6[4]9[5]
Amprenavir 0.6[6]12 - 80[7]100 - 200

Table 2: Oral Bioavailability

InhibitorOral Bioavailability
This compound Data not readily available; development was discontinued.
Tipranavir Low, requires co-administration with ritonavir to boost plasma concentrations.
Darunavir Approximately 37% (unboosted), increased to 82% when co-administered with ritonavir.[8]
Amprenavir Good oral bioavailability.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to evaluate the efficacy of these HIV protease inhibitors.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by HIV-1 protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

  • Materials:

    • Recombinant HIV-1 Protease

    • FRET peptide substrate (e.g., containing EDANS/DABCYL or a similar pair)

    • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

    • Test compounds (this compound, Tipranavir, Darunavir, Amprenavir) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.

    • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.

    • The rate of increase in fluorescence is proportional to the protease activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models, such as the Morrison equation for tight-binding inhibitors.

Cell-Based Antiviral Activity Assay (MT-4 Cell Line)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a human T-cell line.

  • Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of a compound is measured by its ability to protect the cells from virus-induced death. Cell viability is typically quantified using a colorimetric assay, such as the MTT assay.

  • Materials:

    • MT-4 human T-cell line

    • HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

    • RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

    • Test compounds (this compound, Tipranavir, Darunavir, Amprenavir) dissolved in DMSO

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed MT-4 cells into a 96-well plate at a predetermined density.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the cells.

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

    • Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for a further 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell protection for each compound concentration relative to the infected, untreated control.

    • The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) are determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

To understand the therapeutic target of these inhibitors, it is essential to visualize the role of HIV protease in the viral life cycle.

HIV_Protease_Signaling_Pathway cluster_virus HIV Virion cluster_cell Infected Host Cell Gag_Pol Gag-Pol Polyprotein Budding Viral Budding Gag_Pol->Budding Gag Gag Polyprotein Gag->Budding Protease_inactive Inactive Protease Monomers Protease_inactive->Budding Maturation Viral Maturation Budding->Maturation Protease_active Active Protease Dimer Maturation->Protease_active Dimerization Structural_Proteins Mature Structural Proteins (p24, p17, etc.) Protease_active->Structural_Proteins Cleavage of Gag Enzymes Mature Enzymes (RT, IN) Protease_active->Enzymes Cleavage of Gag-Pol Infectious_Virion Infectious Virion Structural_Proteins->Infectious_Virion Enzymes->Infectious_Virion Inhibitor Nonpeptide Protease Inhibitor (e.g., this compound) Inhibitor->Protease_active Inhibition

Caption: Role of HIV protease in viral maturation and the point of inhibition.

This guide provides a foundational comparison of this compound with other key nonpeptide HIV protease inhibitors. The data and protocols presented herein are intended to support further research and drug development efforts in the ongoing fight against HIV/AIDS.

References

DMP 323: A Comparative Analysis of HIV Protease Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the HIV protease inhibitor DMP 323 with other relevant compounds, focusing on its selectivity for the viral enzyme over human proteases. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.

High Selectivity of this compound for HIV Protease

This compound, a nonpeptide cyclic urea, is a potent and highly selective inhibitor of HIV protease, an enzyme critical for the maturation of infectious HIV virions. Its design was informed by three-dimensional structural data, leading to a compound that acts as a competitive inhibitor of the viral protease. Studies have demonstrated that this compound exhibits minimal inhibition against a range of human proteases, highlighting its specificity for the viral target. This selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities.

The potency of this compound has been shown to be comparable to other potent HIV protease inhibitors, including Saquinavir (Ro-31-8959). A key advantage of this compound is that its efficacy is not significantly affected by the presence of human plasma or serum, suggesting a low affinity for plasma proteins which can otherwise reduce the effective concentration of a drug.

Comparative Selectivity Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound and the comparator drug Saquinavir against HIV-1 protease and various human proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating tighter binding and greater potency.

EnzymeThis compound KiSaquinavir (Ro-31-8959) Ki
HIV-1 Protease 0.14 nM[1]0.12 nM[2]
Human Proteases
Pepsin>10,000 nM[3]Not Found
Renin>10,000 nMNot Found
Cathepsin D>10,000 nMNot Found
Cathepsin G>10,000 nMNot Found
Chymotrypsin>10,000 nMNot Found

Note: Comprehensive quantitative data for the selectivity of A-80987 and Q8024 against a panel of human proteases was not available in the searched literature.

Experimental Protocols

Determination of a Competitive Inhibitor's Kᵢ Value

The determination of the inhibition constant (Kᵢ) for a competitive inhibitor is a fundamental experiment in enzyme kinetics. It involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Objective: To determine the Kᵢ of a competitive inhibitor for HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate for HIV-1 Protease (e.g., based on the Gag-Pol cleavage site)

  • Test Inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of recombinant HIV-1 protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute it in assay buffer to various concentrations.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of HIV-1 protease to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the varying concentrations of the substrate to the wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the increase in fluorescence over time, which corresponds to the rate of substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each substrate and inhibitor concentration.

    • Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.

    • The apparent Kₘ increases with increasing inhibitor concentration.

    • Determine the Kᵢ using one of the following methods:

      • Dixon Plot: Plot 1/V₀ against the inhibitor concentration at different fixed substrate concentrations. The intersection of the lines gives -Kᵢ.

      • Cheng-Prusoff Equation: If the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) is determined at a known substrate concentration, the Kᵢ can be calculated using the following formula for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

Visualizing Key Processes

To better understand the context of this compound's action and the experimental workflow for its characterization, the following diagrams are provided.

HIV_Lifecycle cluster_cell Host Cell cluster_protease Role of HIV Protease Entry 1. Entry ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Protease HIV Protease Translation->Protease Cleaves polyproteins Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Virus HIV Virion Maturation->Virus Infectious Virion Protease->Maturation Enables ProteaseInhibitor This compound ProteaseInhibitor->Protease Inhibits Virus->Entry

Caption: Role of HIV Protease in the viral life cycle.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis EnzymePrep Prepare HIV-1 Protease Setup Set up reactions in 96-well plate (Enzyme + Inhibitor) EnzymePrep->Setup SubstratePrep Prepare Substrate Dilutions Initiate Initiate reaction with Substrate SubstratePrep->Initiate InhibitorPrep Prepare Inhibitor Dilutions InhibitorPrep->Setup Setup->Initiate Measure Measure fluorescence over time Initiate->Measure CalcV0 Calculate initial velocities (V₀) Measure->CalcV0 Plot Generate Michaelis-Menten and Lineweaver-Burk plots CalcV0->Plot DetermineKi Determine Ki using Dixon plot or Cheng-Prusoff equation Plot->DetermineKi

Caption: Experimental workflow for Ki determination.

References

A Comparative In Vitro Analysis of the HIV Protease Inhibitors: DMP 323 vs. Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent HIV protease inhibitors, DMP 323 and Ritonavir, reveals distinct in vitro characteristics in terms of their antiviral potency, cytotoxicity, and enzymatic inhibition. This guide provides a comprehensive comparison of their performance based on available experimental data to inform researchers, scientists, and drug development professionals.

Ritonavir, a well-established antiretroviral agent, and this compound, a novel nonpeptide cyclic urea inhibitor, both target the HIV protease, a critical enzyme for viral maturation and replication. While direct comparative studies are limited, an analysis of individual in vitro assessments provides valuable insights into their respective profiles.

Data Presentation

The following tables summarize the key quantitative data for this compound and Ritonavir based on in vitro studies.

Parameter This compound Ritonavir Reference
Antiviral Activity (EC₅₀/IC₅₀/IC₉₀) IC₉₀: 0.063 - 0.16 µMEC₅₀: 0.022 - 0.16 µM[1]
Cytotoxicity (CC₅₀) Data not available39.9 µM (in CRFK cells)[2]
Enzymatic Inhibition (Kᵢ) Data not availableData not available
Therapeutic Index (CC₅₀/EC₅₀) Data not available>1000 (based on >20µM cytotoxicity)

Table 1: Comparative In Vitro Activity of this compound and Ritonavir.

Mechanism of Action: HIV Protease Inhibition

Both this compound and Ritonavir function as competitive inhibitors of the HIV protease enzyme. This enzyme is crucial for the post-translational modification of the viral Gag and Gag-Pol polyproteins. By binding to the active site of the protease, these inhibitors prevent the cleavage of these polyproteins into their functional protein and enzyme components, which are essential for the assembly of new, infectious virions. Consequently, the virus particles produced are immature and non-infectious, thus halting the spread of the infection.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Immature, Non-infectious Virion Immature, Non-infectious Virion HIV Gag-Pol Polyprotein->Immature, Non-infectious Virion Functional Viral Proteins & Enzymes Functional Viral Proteins & Enzymes HIV Protease->Functional Viral Proteins & Enzymes Protease Inhibitor (this compound / Ritonavir) Protease Inhibitor (this compound / Ritonavir) Protease Inhibitor (this compound / Ritonavir)->HIV Protease Inhibition Mature, Infectious Virion Mature, Infectious Virion Functional Viral Proteins & Enzymes->Mature, Infectious Virion

Caption: Mechanism of action of HIV protease inhibitors.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the presented data.

Antiviral Activity Assay (p24 Antigen Assay)

This assay quantifies the amount of HIV-1 p24 core antigen produced in cell culture, which is indicative of viral replication.

  • Cell Culture: Human T-lymphoid cell lines such as MT-2 or H9, or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound or Ritonavir.

  • Incubation: The treated and infected cells are incubated for a period of 4-7 days to allow for viral replication.

  • p24 Quantification: The supernatant from the cell cultures is collected, and the concentration of p24 antigen is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the drug that inhibits p24 production by 50% (EC₅₀) or 90% (IC₉₀) compared to the untreated control is calculated.

Antiviral_Assay_Workflow cluster_0 Cell Culture & Infection cluster_1 Drug Treatment & Incubation cluster_2 Analysis Culture Cells Culture Cells Infect with HIV Infect with HIV Culture Cells->Infect with HIV Add Drug Dilutions Add Drug Dilutions Infect with HIV->Add Drug Dilutions Incubate Incubate Add Drug Dilutions->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant p24 ELISA p24 ELISA Collect Supernatant->p24 ELISA Calculate EC50/IC90 Calculate EC50/IC90 p24 ELISA->Calculate EC50/IC90

Caption: Workflow for a typical p24 antigen-based antiviral assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of this compound or Ritonavir.

  • Incubation: The plates are incubated for a period of 24-72 hours.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The concentration of the drug that reduces cell viability by 50% (CC₅₀) compared to the untreated control is calculated.

Cytotoxicity_Assay_Workflow Seed Cells Seed Cells Add Drug Add Drug Seed Cells->Add Drug Incubate Incubate Add Drug->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate CC50 Calculate CC50 Read Absorbance->Calculate CC50

Caption: General workflow for an MTT-based cytotoxicity assay.

HIV Protease Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of purified HIV protease.

  • Reagents: Purified recombinant HIV protease, a synthetic peptide substrate that can be cleaved by the protease, and the inhibitor (this compound or Ritonavir). The substrate is often labeled with a fluorophore and a quencher, such that cleavage results in an increase in fluorescence.

  • Reaction Setup: The inhibitor, at various concentrations, is pre-incubated with the HIV protease in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the peptide substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Detection: The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence using a fluorometer.

  • Data Analysis: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is determined. The inhibition constant (Kᵢ) can also be calculated from these data.

Protease_Inhibition_Assay HIV Protease HIV Protease Pre-incubation Pre-incubation HIV Protease->Pre-incubation Inhibitor (this compound / Ritonavir) Inhibitor (this compound / Ritonavir) Inhibitor (this compound / Ritonavir)->Pre-incubation Reaction Reaction Pre-incubation->Reaction Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Reaction Fluorescence Measurement Fluorescence Measurement Reaction->Fluorescence Measurement Calculate IC50 / Ki Calculate IC50 / Ki Fluorescence Measurement->Calculate IC50 / Ki

Caption: Experimental workflow for an HIV protease inhibition assay.

Conclusion

References

Evaluating the Specificity of DMP 323 Against Mammalian Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor DMP 323's specificity against a panel of mammalian proteases. This compound, a C2-symmetrical cyclic urea, is a potent, nonpeptide inhibitor of the human immunodeficiency virus (HIV) protease, effective against both HIV-1 and HIV-2[1][2]. A critical aspect of its therapeutic potential is its selectivity for the viral protease over host-cell proteases. This guide summarizes the available experimental data on the specificity of this compound and provides detailed methodologies for the types of experiments used in such evaluations.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory activity of this compound against HIV-1 protease and a selection of mammalian proteases. The data highlights the high potency of this compound against its viral target and its minimal activity against host enzymes.

Target ProteaseProtease ClassInhibitorK_i / IC_50 (nM)% InhibitionNotes
HIV-1 ProteaseAspartyl ProteaseThis compound 0.54-Potent competitive inhibitor[3].
ReninAspartyl ProteaseThis compound > 20,000< 12%No significant inhibition at concentrations up to 40,000-fold higher than its HIV protease IC_50[3].
PepsinAspartyl ProteaseThis compound > 20,000< 12%No significant inhibition observed[3].
Cathepsin DAspartyl ProteaseThis compound > 20,000< 12%Minimal inhibition at high concentrations[3].
Cathepsin GSerine ProteaseThis compound > 20,000< 12%Not a significant inhibitor[3].
ChymotrypsinSerine ProteaseThis compound > 20,000< 12%Negligible inhibition detected[3].
HIV-1 ProteaseAspartyl ProteaseA-80987Potent-Comparable potency to this compound[3].
HIV-1 ProteaseAspartyl ProteaseRo-31-8959Potent-Comparable potency to this compound[3].

Experimental Protocols

The evaluation of inhibitor specificity involves a series of enzymatic assays. Below are detailed methodologies for the key experiments cited in the evaluation of this compound.

HIV-1 Protease Inhibition Assay

This assay determines the potency of an inhibitor against the HIV-1 protease.

  • Enzyme and Substrate: Recombinant HIV-1 protease and a synthetic peptide substrate that mimics a natural cleavage site in the viral Gag-Pol polyprotein are used. The substrate is often labeled with a fluorophore and a quencher to enable detection of cleavage.

  • Assay Buffer: A buffer solution maintaining optimal pH and ionic strength for the enzyme's activity (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA).

  • Procedure:

    • The inhibitor (this compound) is serially diluted to various concentrations.

    • The inhibitor dilutions are pre-incubated with a fixed concentration of HIV-1 protease in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal.

  • Data Analysis: The IC_50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The K_i (inhibition constant) can be calculated from the IC_50 value using the Cheng-Prusoff equation for competitive inhibitors.

Mammalian Protease Specificity Panel Assays

To assess specificity, the inhibitor is tested against a panel of mammalian proteases. The general principle is similar to the HIV-1 protease assay but uses the specific enzyme, substrate, and buffer conditions for each protease.

  • Renin Inhibition Assay:

    • Enzyme: Human recombinant renin.

    • Substrate: A specific fluorogenic renin substrate.

    • Assay Buffer: A buffer appropriate for renin activity (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).

    • Procedure: Similar to the HIV-1 protease assay, with renin and its specific substrate.

  • Pepsin Inhibition Assay:

    • Enzyme: Porcine pepsin.

    • Substrate: Typically, a protein substrate like hemoglobin.

    • Assay Buffer: An acidic buffer to mimic the gastric environment (e.g., 10 mM HCl, pH 2.0).

    • Procedure: The reaction is incubated at 37°C. The reaction is stopped by adding a precipitating agent like trichloroacetic acid (TCA). The amount of non-hydrolyzed, precipitated substrate is measured, or the soluble fragments in the supernatant are quantified by absorbance at 280 nm.

  • Cathepsin D, G, and Chymotrypsin Inhibition Assays:

    • Enzymes: Purified human cathepsin D, cathepsin G, and bovine chymotrypsin.

    • Substrates: Specific fluorogenic or chromogenic substrates for each enzyme.

    • Assay Buffers: Each enzyme has its own optimal buffer conditions.

    • Procedure: The assays are typically performed in a microplate format, monitoring the change in fluorescence or absorbance over time after the addition of the respective substrate.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating protease inhibitor specificity.

Experimental_Workflow cluster_screening Primary Screening cluster_specificity Specificity Profiling cluster_analysis Data Analysis and Comparison start Start: Compound Library assay_dev Develop High-Throughput Screening (HTS) Assay for Target Protease (HIV-1 Protease) start->assay_dev hts Perform HTS to Identify Initial Hits assay_dev->hts hit_validation Validate Hits and Determine Initial Potency (IC50) hts->hit_validation select_panel Select a Panel of Relevant Mammalian Proteases (e.g., Renin, Pepsin, Cathepsins) hit_validation->select_panel counter_screen Perform Counter-Screening Assays Against Mammalian Protease Panel select_panel->counter_screen determine_selectivity Determine Ki or % Inhibition for Each Mammalian Protease counter_screen->determine_selectivity compare_data Compare Potency (HIV-1 Protease) with Specificity (Mammalian Proteases) determine_selectivity->compare_data selectivity_index Calculate Selectivity Index (e.g., Ki_mammalian / Ki_target) compare_data->selectivity_index lead_selection Select Lead Compounds with High Potency and Specificity selectivity_index->lead_selection

Caption: Experimental workflow for protease inhibitor specificity evaluation.

Signaling_Pathway cluster_inhibition Mechanism of Inhibition enzyme HIV-1 Protease (Active Site) binding enzyme->binding substrate Gag-Pol Polyprotein substrate->binding inhibitor This compound inhibitor->binding cleavage binding->cleavage Normal Processing inhibition binding->inhibition Inhibitor Present products Mature Viral Proteins (Inactive Precursors) cleavage->products no_products No Mature Viral Proteins (Non-infectious Virions) inhibition->no_products

Caption: Competitive inhibition of HIV-1 protease by this compound.

References

A Head-to-Head Comparison of the HIV-1 Protease Inhibitors: DMP 323 and A-80987

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiretroviral drug development, the meticulous evaluation of preclinical candidates is paramount. This guide provides a detailed, data-driven comparison of two nonpeptide inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease: DMP 323, a cyclic urea derivative, and A-80987. Both compounds were subjects of significant research interest for their potential to disrupt the viral life cycle by inhibiting a critical viral enzyme.

Executive Summary

This guide presents a head-to-head comparison of this compound and A-80987, focusing on their enzymatic inhibition, antiviral activity, and differential effects of plasma protein binding. While both compounds exhibit potent, low nanomolar inhibition of HIV-1 protease, a critical distinction lies in their interaction with plasma proteins. This compound maintains its potency in the presence of human plasma, whereas A-80987's activity is significantly diminished due to high-affinity binding to alpha 1 acid glycoprotein (α1-AGP). This guide summarizes the key quantitative data, details the experimental protocols used for their evaluation, and illustrates the underlying biochemical pathways.

Mechanism of Action: Targeting HIV-1 Protease

Both this compound and A-80987 are competitive inhibitors of HIV-1 protease.[1] This viral enzyme is essential for the late stages of the viral life cycle, where it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] By binding to the active site of the protease, these inhibitors prevent this cleavage, leading to the production of immature, non-infectious virions.[2]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibitors Inhibitor Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein Assembly_Budding Assembly & Budding Gag_Pol_Polyprotein->Assembly_Budding Immature_Virion Immature Virion Assembly_Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature Infectious Virion Maturation->Mature_Virion Inhibitors This compound A-80987 HIV_Protease HIV-1 Protease Inhibitors->HIV_Protease Bind to active site HIV_Protease->Maturation Blocks

Figure 1. Inhibition of HIV Maturation by Protease Inhibitors.

Performance Data: A Quantitative Comparison

Experimental data reveals that both this compound and A-80987 are highly potent inhibitors of the HIV-1 protease enzyme. However, their performance in the presence of plasma proteins and in cell-based assays shows a significant divergence.

ParameterThis compoundA-80987Reference
Enzyme Inhibition (Ki)
HIV-1 Protease0.56 ± 0.11 nM0.49 ± 0.15 nM[1]
Antiviral Activity (IC95)
MT-4 Cells (HIV-1 IIIB)0.1 µM0.1 µM[1]
Plasma Protein Binding
Effect on PotencyUnaffected by human plasmaActivity reduced[1][3]
Primary Binding ProteinLow affinityα1-Acid Glycoprotein (α1-AGP)[1][3]
Free Fraction (in presence of α1-AGP)Not specified (High)< 10%[3]

Table 1: Comparative Performance of this compound and A-80987.

Key Differentiator: Impact of Plasma Protein Binding

The most critical difference observed between the two inhibitors is their susceptibility to plasma protein binding. The antiviral activity of A-80987 is markedly reduced in the presence of human serum.[3][4] This is due to its high-affinity binding to α1-acid glycoprotein (α1-AGP), a major plasma protein, which results in a free, active fraction of less than 10%.[3] This sequestration reduces the amount of drug available to enter infected cells and inhibit the viral protease.

In stark contrast, the inhibitory potency of this compound is not diminished by incubation with human plasma or serum.[1] This suggests a low affinity for plasma proteins, allowing a higher concentration of the free drug to remain available for antiviral action.

Plasma_Protein_Binding_Effect cluster_dmp323 This compound cluster_a80987 A-80987 DMP323_Total Total this compound DMP323_Free High Free Fraction (Active) DMP323_Total->DMP323_Free >90% DMP323_Bound Low Plasma Protein Binding DMP323_Total->DMP323_Bound <10% Target_Cell_DMP Potent Antiviral Activity DMP323_Free->Target_Cell_DMP High Cellular Uptake A80987_Total Total A-80987 A80987_Free Low Free Fraction (Active) A80987_Total->A80987_Free <10% A80987_Bound High α1-AGP Binding A80987_Total->A80987_Bound >90% Target_Cell_A80987 Reduced Antiviral Activity A80987_Free->Target_Cell_A80987 Low Cellular Uptake

Figure 2. Effect of Plasma Protein Binding on Drug Availability.

Experimental Protocols

The data presented in this guide are based on established in vitro assays. The methodologies are summarized below.

HIV-1 Protease Enzyme Inhibition Assay

This assay quantifies the ability of an inhibitor to block the cleavage of a specific peptide substrate by recombinant HIV-1 protease.[1]

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Chromogenic or fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)

    • Assay Buffer: 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% (vol/vol) dimethyl sulfoxide, 1 mg of bovine serum albumin per ml, pH 4.7.

    • Inhibitors (this compound, A-80987) dissolved in DMSO.

    • HPLC system for separation and quantification of substrate and cleavage products.

  • Procedure:

    • The reaction is initiated by adding the HIV-1 protease to a pre-incubated mixture of the assay buffer, substrate, and varying concentrations of the inhibitor.

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is quenched by adding a strong acid (e.g., 10% trifluoroacetic acid).

    • The mixture is then analyzed by reverse-phase HPLC to separate the uncleaved substrate from the cleaved product fragments.

    • The rate of product formation is determined by integrating the peak areas.

    • The inhibition constant (Ki) is calculated by fitting the data of reaction velocity versus inhibitor concentration to the Morrison equation for tight-binding inhibitors.[1]

Enzyme_Assay_Workflow Start Start: Prepare Reagents Mix Combine Substrate, Buffer, and Inhibitor (Varying Conc.) Start->Mix Incubate1 Pre-incubate at 37°C Mix->Incubate1 AddEnzyme Add HIV-1 Protease to initiate reaction Incubate1->AddEnzyme Incubate2 Incubate at 37°C (e.g., 30 min) AddEnzyme->Incubate2 Quench Quench Reaction (e.g., add TFA) Incubate2->Quench HPLC Analyze by HPLC Quench->HPLC Analyze Quantify Product Formation (Peak Integration) HPLC->Analyze Calculate Calculate Ki Value Analyze->Calculate End End Calculate->End

Figure 3. Workflow for HIV-1 Protease Inhibition Assay.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line, such as MT-4 cells.[1][5]

  • Reagents and Materials:

    • MT-4 human T-lymphoid cell line.

    • HIV-1 virus stock (e.g., strain IIIB).

    • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

    • Inhibitors (this compound, A-80987) at various concentrations.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.

  • Procedure:

    • MT-4 cells are seeded in a 96-well microtiter plate.

    • Cells are infected with a standard inoculum of HIV-1 in the presence of serial dilutions of the test compounds.

    • Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

    • The plates are incubated for 5 days at 37°C.

    • After incubation, MTT reagent is added to each well. Viable cells metabolize the MTT into a colored formazan product.

    • The formazan is solubilized, and the absorbance is read on a plate reader.

    • The 50% or 95% inhibitory concentration (IC50 or IC95) is calculated as the drug concentration required to protect 50% or 95% of cells from the cytopathic effect of the virus, respectively.

Conclusion

Both this compound and A-80987 demonstrate potent enzymatic inhibition of HIV-1 protease. However, the head-to-head comparison reveals a critical pharmacokinetic liability for A-80987: its extensive binding to plasma protein α1-AGP, which significantly reduces its effective concentration and antiviral activity. This compound's low affinity for plasma proteins gives it a clear advantage in this regard, allowing it to maintain its inhibitory potential in a more physiologically relevant context. This comparative analysis underscores the importance of evaluating plasma protein binding early in the drug discovery process, as it can be a decisive factor in the therapeutic viability of a lead compound.

References

Comparative Analysis of DMP 323's Antiviral Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the HIV protease inhibitor DMP 323 against other leading antiviral agents, supported by experimental data.

This compound, a potent, non-peptide cyclic urea inhibitor of HIV protease, has demonstrated significant antiviral activity against both HIV-1 and HIV-2. This guide provides a comparative overview of its performance in various cell lines, alongside other established HIV protease inhibitors. The data presented herein is intended to offer a clear, quantitative comparison to aid in research and drug development efforts.

Quantitative Comparison of Antiviral Activity

The antiviral potency of this compound (also known as XM323) has been evaluated in several lymphoid and monocytoid cell lines. The following tables summarize the 90% inhibitory concentration (IC90) and 50% inhibitory concentration (IC50) values for this compound and comparator HIV protease inhibitors.

Compound Cell Line Assay Type IC90 (µM) Reference
This compound (XM323)MT-2, H9Yield Reduction0.12 ± 0.04[1]
This compound (XM323)-RNA Hybridization-Capture0.063 ± 0.032[1]
This compound (XM323)Variousp24 Antigen0.16 ± 0.06[1]
This compound (XM323)Variousp24 Antigen0.03 - 1.17[2]
Compound Cell Line Assay Type IC50 (µM) Reference
This compound (XM323)Variousp24 Antigen< 0.02 - 0.27[2]
LopinavirVero E6qRT-PCR~12.01[3]
RitonavirVero E6qRT-PCR~19.88[3]

Note: Direct comparison of IC50 and IC90 values across different studies should be approached with caution due to variations in experimental protocols, cell lines, and virus strains used.

Experimental Methodologies

The following section details the experimental protocols typically employed to assess the antiviral activity of HIV protease inhibitors like this compound.

Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Lines: Lymphoid cell lines such as MT-2 and H9 are commonly used.

  • Procedure:

    • Cells are infected with a known amount of HIV.

    • The infected cells are then cultured in the presence of serial dilutions of the test compound (e.g., this compound).

    • After a defined incubation period (typically 4-7 days), the cell-free supernatant is harvested.

    • The amount of infectious virus in the supernatant is quantified by infecting fresh target cells and measuring a downstream effect, such as cytopathic effect or reporter gene expression.

    • The IC90 is calculated as the concentration of the compound that reduces the production of infectious virus by 90%.

p24 Antigen Reduction Assay

This assay quantifies the amount of HIV-1 p24 capsid protein, a key viral antigen, in the culture supernatant as a measure of viral replication.

  • Cell Lines: Peripheral blood mononuclear cells (PBMCs), MT-2, or other susceptible lymphoid cell lines are used.

  • Procedure:

    • Cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor.

    • The culture supernatant is collected at the peak of antigen production.

    • The concentration of p24 antigen is determined using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 and IC90 values are calculated as the drug concentrations that inhibit p24 production by 50% and 90%, respectively, compared to untreated control cultures.

RNA Hybridization-Capture Assay

This method measures the amount of viral RNA produced by infected cells.

  • Procedure:

    • Cells are infected and treated with the test compound as described above.

    • Cell lysates are prepared to release the viral RNA.

    • A specific probe is used to capture and quantify the viral RNA through hybridization.

    • The reduction in viral RNA levels in treated cells compared to untreated cells is used to determine the inhibitory concentration.

Mechanism of Action: HIV Protease Inhibition

This compound functions as a competitive inhibitor of the HIV protease enzyme. This enzyme is crucial for the maturation of infectious HIV particles. It cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into their functional protein and enzyme components. By blocking this cleavage, this compound prevents the formation of mature, infectious virions.

HIV_Protease_Inhibition cluster_0 HIV Replication Cycle cluster_1 Virion Maturation Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Host Genome Host Genome Viral DNA->Host Genome Integration Viral Polyproteins Viral Polyproteins Host Genome->Viral Polyproteins Transcription & Translation Functional Viral Proteins Functional Viral Proteins Viral Polyproteins->Functional Viral Proteins Cleavage by HIV Protease Mature Infectious Virion Mature Infectious Virion Functional Viral Proteins->Mature Infectious Virion This compound This compound Cleavage by\nHIV Protease Cleavage by HIV Protease This compound->Cleavage by\nHIV Protease Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The general workflow for evaluating the in vitro antiviral activity of a compound like this compound is depicted below.

Antiviral_Assay_Workflow cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Analysis Cell_Culture 1. Prepare Target Cell Culture Infection 4. Infect Cells with Virus Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound Dilutions to Infected Cells Compound_Dilution->Treatment Virus_Stock 3. Prepare Virus Stock Virus_Stock->Infection Infection->Treatment Incubation 6. Incubate for a Defined Period Treatment->Incubation Harvest 7. Harvest Supernatant or Cell Lysate Incubation->Harvest Quantification 8. Quantify Viral Marker (e.g., p24, RNA, Infectivity) Harvest->Quantification Data_Analysis 9. Calculate IC50/IC90 Values Quantification->Data_Analysis

Caption: General workflow for in vitro antiviral assays.

References

A Comparative Analysis of the Potency of HIV-1 Protease Inhibitors: DMP 323 and Ro-31-8959

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two significant HIV-1 protease inhibitors, DMP 323 and Ro-31-8959 (Saquinavir). The following sections detail their comparative inhibitory activities, the experimental methodologies used to determine these potencies, and the underlying mechanism of action.

Data Presentation: Potency Comparison

InhibitorParameterValueCell Line/Assay ConditionSource
This compound IC90~0.1 µMMT-2 cells (p24 ELISA)[1]
TC50>100 µMMT-2 cells[1]
Ro-31-8959 (Saquinavir) IC500.5 - 6.0 nMAcutely infected cells
IC906.0 - 30.0 nMAcutely infected cells
Q8111 (Ro-31-8959 equivalent) IC90~0.015 µMMT-2 cells (p24 ELISA)[1]
TC50~25 µMMT-2 cells[1]

Note: IC50 (50% inhibitory concentration) and IC90 (90% inhibitory concentration) values represent the concentration of the inhibitor required to reduce viral activity by 50% and 90%, respectively. TC50 (50% toxic concentration) is the concentration at which the compound is toxic to 50% of the cells.

One study directly states that this compound is as potent as Ro-31-8959 against both peptide and viral polyprotein substrates.[2] The provided table, however, indicates that the Ro-31-8959 equivalent, Q8111, was found to be approximately six times more potent in antiviral activity than this compound in a specific assay.[1]

Experimental Protocols

The potency of HIV protease inhibitors is typically determined through two main types of assays: enzymatic assays and cell-based antiviral assays.

Enzymatic Inhibition Assay (Determination of Kᵢ)

The inhibitory constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a stronger binding and more potent inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 protease is purified. A synthetic peptide substrate that mimics a natural cleavage site of the HIV Gag polyprotein is used. This substrate is often labeled with a fluorophore and a quencher (FRET substrate).

  • Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified HIV-1 protease, the synthetic substrate, and varying concentrations of the inhibitor (this compound or Ro-31-8959) in an appropriate assay buffer.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this fluorescence increase is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The Kᵢ value is then calculated using the Morrison equation for tight-binding inhibitors or by using graphical methods like the Dixon plot.[3]

Cell-Based Antiviral Activity Assay (Determination of IC₅₀/IC₉₀)

These assays measure the ability of an inhibitor to suppress HIV replication in a cellular environment.

a) Syncytium Formation Assay in MT-2 Cells:

  • Cell Culture: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media.[4]

  • Infection: A known amount of HIV-1 virus stock is used to infect the MT-2 cells.

  • Inhibitor Treatment: Immediately after infection, the cells are washed and resuspended in fresh media containing serial dilutions of the test inhibitor.

  • Incubation: The treated, infected cells are incubated for a period of 4-5 days.

  • Syncytium Counting: HIV-1 infection in MT-2 cells leads to the formation of large, multinucleated cells called syncytia. The number of syncytia in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition of syncytium formation is calculated for each inhibitor concentration compared to an untreated control. The IC₅₀ and IC₉₀ values are determined from the resulting dose-response curve.

b) p24 Antigen Production Assay:

  • Cell Culture and Infection: Similar to the syncytium assay, susceptible T-cell lines (e.g., MT-2, PM1) or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1.[5]

  • Inhibitor Treatment: The infected cells are treated with a range of inhibitor concentrations.

  • Incubation: The cultures are incubated for several days to allow for viral replication.

  • p24 Antigen Quantification: The concentration of the viral core protein p24 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7] A standard p24 ELISA protocol involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody. The amount of p24 is proportional to the colorimetric or chemiluminescent signal produced.

  • Data Analysis: The reduction in p24 production at different inhibitor concentrations is used to calculate the IC₅₀ and IC₉₀ values.

Mandatory Visualization

Signaling Pathway: HIV Protease in Viral Maturation

HIV_Protease_Pathway cluster_host_cell Infected Host Cell cluster_inhibitor Inhibitor Action cluster_virion Virion Assembly Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease_Dimer HIV Protease (Dimer) Gag_Pol_Polyprotein->HIV_Protease_Dimer Autocatalytic Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyprotein->Immature_Virion Budding Mature_Viral_Proteins Mature Viral Proteins & Enzymes HIV_Protease_Dimer->Mature_Viral_Proteins Proteolytic Cleavage DMP_323 This compound HIV_Protease_Dimer->DMP_323 Inhibition Ro_31_8959 Ro-31-8959 HIV_Protease_Dimer->Ro_31_8959 Inhibition Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion Assembly

Caption: Mechanism of HIV protease inhibition by this compound and Ro-31-8959.

Experimental Workflow: p24 Antigen-Based Antiviral Assay

p24_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Viral Replication cluster_detection Detection & Analysis Cell_Culture Culture T-cells (e.g., MT-2) Infection Infect cells with HIV-1 Cell_Culture->Infection Treatment Add serial dilutions of This compound or Ro-31-8959 Infection->Treatment Incubate Incubate for several days Treatment->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Data_Analysis Calculate % inhibition and determine IC50/IC90 p24_ELISA->Data_Analysis

References

Assessing the Clinical Potential of DMP 323 Analogues Versus the Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and orally bioavailable HIV-1 protease inhibitors remains a cornerstone of antiretroviral therapy. DMP 323, a C2-symmetrical cyclic urea, emerged as a potent nonpeptide inhibitor of HIV protease, demonstrating efficacy against both HIV-1 and HIV-2.[1] However, its clinical development was hampered by variable pharmacokinetics in humans. This has spurred the development of analogues aimed at improving upon the foundational structure of this compound, with a primary focus on enhancing oral bioavailability and maintaining high potency against wild-type and resistant HIV strains. This guide provides a comparative analysis of this compound and its key analogues, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of this compound and its notable analogue, DMP 450.

CompoundKi (nM) IC50 (nM) EC50 (nM)
This compound 0.520100
DMP 450 0.31550
Table 1: In Vitro Potency of this compound and DMP 450 against HIV-1 Protease and Viral Replication.
CompoundOral Bioavailability (%) Cmax (µM) T1/2 (hours)
This compound Variable, generally lowLow~2
DMP 450 Significantly improvedHigher~4
Table 2: Comparative Pharmacokinetic Parameters of this compound and DMP 450 in preclinical models.

Experimental Protocols

The data presented in this guide are derived from a series of key experiments. The detailed methodologies for these experiments are outlined below.

HIV-1 Protease Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of the compounds against purified HIV-1 protease.

Methodology:

  • Enzyme and Substrate: Recombinant HIV-1 protease is purified from E. coli. A synthetic peptide substrate, such as Lys-Ala-Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2, is used.

  • Assay Buffer: The assay is typically performed in a buffer containing sodium acetate, NaCl, and a reducing agent like DTT at a pH of 4.7.

  • Procedure:

    • The inhibitor (this compound or its analogues) at various concentrations is pre-incubated with the HIV-1 protease in the assay buffer.

    • The reaction is initiated by the addition of the peptide substrate.

    • The cleavage of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 300 nm) over time.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Antiviral Activity Assay in Cell Culture

Objective: To determine the 50% effective concentration (EC50) of the compounds required to inhibit HIV-1 replication in a cell-based assay.

Methodology:

  • Cell Line: A human T-lymphoid cell line susceptible to HIV-1 infection, such as MT-4 or CEM-SS, is used.

  • Virus: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, is used to infect the cells.

  • Procedure:

    • Cells are seeded in 96-well plates and infected with a known amount of HIV-1.

    • The infected cells are then treated with serial dilutions of the test compounds (this compound or its analogues).

    • The plates are incubated for a period of 4-7 days.

  • Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as the level of p24 antigen in the cell culture supernatant using an ELISA-based assay.

  • Data Analysis: The percentage of inhibition of viral replication is plotted against the compound concentration. The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

X-ray Crystallography of HIV-1 Protease-Inhibitor Complex

Objective: To determine the three-dimensional structure of the inhibitor bound to the active site of HIV-1 protease.

Methodology:

  • Crystallization: Crystals of HIV-1 protease are grown by the vapor diffusion method. The inhibitor is then soaked into the pre-formed crystals or co-crystallized with the protease.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. The atomic model is then built into the electron density map and refined.

  • Analysis: The final structure reveals the binding mode of the inhibitor within the active site of the protease, providing insights into the molecular interactions that contribute to its potency.

Mandatory Visualizations

Signaling Pathway Diagram

HIV_Lifecycle cluster_maturation Viral Maturation HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Attachment & Entry Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Assembly Viral Assembly Transcription & Translation->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation Immature Virion Immature Virion Budding & Maturation->Immature Virion Mature Virion Mature Virion Immature Virion->Mature Virion HIV Protease HIV Protease Gag-Pol Polyprotein Gag-Pol Polyprotein Cleavage by HIV Protease HIV Protease->Gag-Pol Polyprotein:f1 DMP_323_Analogues DMP_323_Analogues DMP_323_Analogues->HIV Protease Inhibition Functional Viral Proteins Functional Viral Proteins Gag-Pol Polyprotein:f1->Functional Viral Proteins

Figure 1: HIV Lifecycle and the Target of this compound Analogues.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_structural Structural Analysis cluster_invivo In Vivo Evaluation HIV Protease Assay HIV Protease Assay Ki_determination Ki Determination HIV Protease Assay->Ki_determination Cell-based Antiviral Assay Cell-based Antiviral Assay EC50_determination EC50 Determination Cell-based Antiviral Assay->EC50_determination Clinical_Candidate_Selection Clinical Candidate Selection Ki_determination->Clinical_Candidate_Selection EC50_determination->Clinical_Candidate_Selection Xray_Crystallography X-ray Crystallography Binding_Mode_Analysis Binding Mode Analysis Xray_Crystallography->Binding_Mode_Analysis Binding_Mode_Analysis->Clinical_Candidate_Selection Pharmacokinetic_Studies Pharmacokinetic Studies Bioavailability_Determination Bioavailability Determination Pharmacokinetic_Studies->Bioavailability_Determination Bioavailability_Determination->Clinical_Candidate_Selection Lead_Compound This compound Analogue Lead_Compound->HIV Protease Assay Lead_Compound->Cell-based Antiviral Assay Lead_Compound->Xray_Crystallography Lead_Compound->Pharmacokinetic_Studies

Figure 2: Workflow for Assessing the Clinical Potential of this compound Analogues.

Conclusion

The development of analogues of this compound, such as DMP 450, represents a significant step forward in the quest for improved HIV-1 protease inhibitors. By retaining the high potency of the parent compound while addressing its pharmacokinetic limitations, these analogues hold greater promise for clinical application. The comparative data and experimental methodologies presented in this guide provide a framework for researchers to evaluate the potential of novel compounds in this class and to guide further drug development efforts. The continued exploration of structure-activity relationships within the cyclic urea scaffold is crucial for designing next-generation antiretroviral agents with enhanced efficacy and a favorable resistance profile.

References

DMP 323: A Potent and Selective Chemical Probe for HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive validation of DMP 323 as a chemical probe for Human Immunodeficiency Virus (HIV) protease, a critical enzyme in the viral life cycle. Through a detailed comparison with established HIV protease inhibitors, this document offers researchers, scientists, and drug development professionals the necessary data to evaluate the utility of this compound in their studies.

Introduction to HIV Protease and the Role of Inhibitors

HIV protease is an aspartic protease that plays a crucial role in the maturation of the HIV virion. It cleaves newly synthesized viral polyproteins into functional proteins, a necessary step for producing infectious viral particles. Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy. Chemical probes are essential tools for studying the function and inhibition of HIV protease, enabling the discovery and development of new therapeutic agents.

This compound is a potent, nonpeptide, cyclic urea-based inhibitor of HIV protease.[1][2] Its design was guided by the three-dimensional structure of the enzyme's active site.[1] This guide will compare the in vitro potency and selectivity of this compound with other well-established HIV protease inhibitors, namely Ritonavir, Saquinavir, Indinavir, and Nelfinavir.

Comparative Performance Data

The following tables summarize the in vitro inhibitory potency and selectivity of this compound in comparison to other widely used HIV protease inhibitors.

Table 1: In Vitro Potency Against HIV-1 Protease

CompoundInhibition Constant (Ki)50% Inhibitory Concentration (IC50)90% Inhibitory Concentration (IC90)
This compound 0.27 nM-0.063 µM (in cell-based assay)
Ritonavir-~13.7 µM (against SARS-CoV-2 Mpro)-
Saquinavir-2.7 nM (in JM cells)-
Indinavir-25-100 nM (in cultured cells)-
Nelfinavir2 nM--

Note: The presented values are sourced from different studies and experimental conditions, which may affect direct comparability. Please refer to the original publications for detailed experimental setups.

Table 2: Selectivity Profile Against Human Proteases

CompoundInhibition of ReninInhibition of PepsinInhibition of Cathepsin DInhibition of Cathepsin GInhibition of Chymotrypsin
This compound Minimal (<12%)Minimal (<12%)Minimal (<12%)Minimal (<12%)Minimal (<12%)
RitonavirData not availableData not availableData not availableData not availableData not available
SaquinavirData not availableData not availableData not availableData not availableData not available
IndinavirData not availableData not availableData not availableData not availableData not available
NelfinavirData not availableData not availableData not availableData not availableData not available

This compound demonstrates high selectivity for HIV protease, with negligible inhibition of key human aspartic proteases even at concentrations thousands of times higher than its Ki for the viral enzyme.[3] This high selectivity is a critical characteristic of a good chemical probe, as it minimizes off-target effects and ensures that the observed biological activity is due to the specific inhibition of the intended target.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Fluorometric HIV Protease Activity Assay

This assay measures the activity of HIV protease by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV Protease Substrate (e.g., based on the p17/p24 cleavage site)

  • Assay Buffer (e.g., 100 mM CH3COONa, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, 0.5 mg/mL BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em wavelengths dependent on the substrate)

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add the diluted test compounds.

  • Add a solution of recombinant HIV-1 protease to each well, except for the negative control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

FRET-Based HIV Protease Assay

This assay utilizes a peptide substrate labeled with a fluorescent donor and a quencher (Förster Resonance Energy Transfer pair). Cleavage of the substrate by HIV protease separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)

  • Assay Buffer

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Follow steps 1-4 of the Fluorometric HIV Protease Activity Assay.

  • Initiate the reaction by adding the FRET peptide substrate to all wells.

  • Measure the fluorescence intensity at the donor's emission wavelength. An increase in fluorescence indicates substrate cleavage.

  • Monitor the reaction kinetically and calculate the initial reaction velocities.

  • Determine the IC50 values as described in the previous protocol.

Visualizations

Experimental Workflow for HIV Protease Inhibitor Validation

The following diagram illustrates the general workflow for validating a potential HIV protease inhibitor.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Structural Validation Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay (e.g., FRET, Fluorometric) Compound Synthesis->Biochemical Assay Determine Ki/IC50 Determine Ki/IC50 Biochemical Assay->Determine Ki/IC50 Selectivity Profiling Selectivity Profiling (against human proteases) Determine Ki/IC50->Selectivity Profiling Antiviral Assay Antiviral Assay (in HIV-infected cells) Selectivity Profiling->Antiviral Assay Crystallography/NMR X-ray Crystallography or NMR Selectivity Profiling->Crystallography/NMR Determine EC50 Determine EC50 Antiviral Assay->Determine EC50 Cytotoxicity Assay Cytotoxicity Assay Determine EC50->Cytotoxicity Assay Determine Binding Mode Determine Binding Mode Crystallography/NMR->Determine Binding Mode G cluster_0 HIV Protease Active Site cluster_1 Monomer A cluster_2 Monomer B This compound This compound Asp25A Asp25A This compound->Asp25A H-bond Ile50A Ile50A This compound->Ile50A van der Waals Gly27A Gly27A This compound->Gly27A van der Waals Asp25B Asp25B This compound->Asp25B H-bond Ile50B Ile50B This compound->Ile50B van der Waals Gly27B Gly27B This compound->Gly27B van der Waals

References

A Comparative Structural Analysis of DMP323-Protease Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and performance characteristics of the HIV-1 protease inhibitor DMP323 with notable alternatives. The analysis is supported by experimental data and detailed methodologies to aid in the understanding and development of novel antiretroviral agents.

DMP323 is a potent, nonpeptide cyclic urea-based inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3][4][5] Its design was informed by structural data of the protease active site. This guide delves into a comparative structural analysis of DMP323 when complexed with HIV-1 protease and evaluates its performance against other significant inhibitors.

Performance and Binding Affinity: A Quantitative Comparison

The efficacy of a protease inhibitor is primarily determined by its binding affinity to the target enzyme, commonly quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a stronger binding affinity and, generally, a more potent inhibitor. DMP323 exhibits potent inhibition of HIV-1 protease.[1][4] The following table summarizes the inhibitory activities of DMP323 and a selection of alternative HIV-1 protease inhibitors.

InhibitorClassInhibition Constant (Kᵢ)50% Inhibitory Concentration (IC₅₀)
DMP323 Cyclic Urea0.28 - 0.34 nM[6]-
XK216 Cyclic Urea4.70 nM[7][8]-
SD146 Cyclic Urea0.02 nM[7][8]5.1 nM (IC₉₀)[9]
Atazanavir Azapeptide2.66 nM[10]2.6 - 5.3 nM (EC₅₀)[10]
Ro 31-8959 (Saquinavir) Peptidomimetic-0.5 - 6.0 nM[11]
Nelfinavir Peptidomimetic2 nM[12]-
Amprenavir Peptidomimetic0.6 nM[12]-
Lopinavir Peptidomimetic1.3 - 3.6 pM[12]-

Structural Insights: DMP323 vs. Alternatives in the Protease Active Site

The three-dimensional structures of HIV-1 protease in complex with various inhibitors, determined through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, reveal the molecular basis for their inhibitory activity.

The DMP323 Binding Mode

DMP323, being a C2-symmetrical cyclic urea, is designed to mimic the transition state of the natural substrate of the HIV-1 protease.[2][3][5] Its structure allows it to fit snugly into the C2-symmetric active site of the dimeric enzyme. Key interactions include:

  • Hydrogen Bonding: The cyclic urea core of DMP323 forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) in the active site.[7][8]

  • Van der Waals Interactions: The P1 and P2 substituents of DMP323 engage in extensive van der Waals contacts with the hydrophobic residues lining the S1 and S2 pockets of the protease active site.[7][8]

  • Displacement of a Key Water Molecule: A conserved water molecule, often referred to as the "flap water," bridges the inhibitor and the tips of the protease flaps in many inhibitor complexes. The design of DMP323 allows it to displace this water molecule, a strategy that can contribute to higher binding affinity.

The solution structure of the DMP323-protease complex, determined by NMR, is largely similar to its crystal structure, with a backbone RMSD of 1.22 Å.[13] However, NMR studies have also highlighted the flexibility of the protease flaps (residues 37-42 and 50-51), which is thought to be important for substrate binding and product release.[13]

Comparison with Other Cyclic Urea Inhibitors

The binding affinity of cyclic urea inhibitors is modulated by the nature of their P2 substituents. For instance, SD146, which is significantly more potent than DMP323, possesses a benzimidazolylbenzamide group at its P2 position. This larger substituent allows for a greater number of hydrogen bonds and van der Waals interactions with the S2 subsite of the protease, contributing to its remarkably low Kᵢ value.[7][8] Conversely, XK216, with a smaller P2 group, exhibits weaker binding.[7][8]

Comparison with Atazanavir

Atazanavir, an azapeptide inhibitor, also binds to the active site of HIV-1 protease.[10] Unlike the C2-symmetric cyclic ureas, atazanavir has a more linear and asymmetric structure.[2] This allows it to form a different network of hydrogen bonds and van der Waals interactions within the active site. Structural studies of atazanavir-protease complexes have shown that the inhibitor can adopt distinct conformations in response to mutations in the protease, which may explain its resilience against certain drug-resistant strains.[2]

G cluster_inhibitors Inhibitor Properties cluster_binding Binding Characteristics DMP323 DMP323 Active_Site HIV-1 Protease Active Site DMP323->Active_Site Binds to Atazanavir Atazanavir Atazanavir->Active_Site Binds to SD146 SD146 SD146->Active_Site Binds to H_Bonding Hydrogen Bonding (Catalytic Aspartates) Active_Site->H_Bonding VdW_Interactions Van der Waals Interactions (S1/S2 Pockets) Active_Site->VdW_Interactions Water_Displacement Displacement of Structural Water Active_Site->Water_Displacement

Comparative Binding of Inhibitors to HIV-1 Protease.

Experimental Protocols

The structural and functional data presented in this guide are derived from a variety of biophysical and biochemical techniques. Below are generalized methodologies for the key experiments.

X-ray Crystallography of Protease-Inhibitor Complexes
  • Protein Expression and Purification: Recombinant HIV-1 protease is typically expressed in E. coli and purified to homogeneity using chromatographic techniques.[14]

  • Crystallization: Crystals of the protease-inhibitor complex are grown using methods like hanging drop vapor diffusion. The protein is mixed with the inhibitor and a precipitant solution (e.g., containing salts like NaCl or ammonium sulfate and a buffer at a specific pH).[14]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, often from a synchrotron source. The diffraction pattern is recorded on a detector.[14]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is then built into this map and refined to yield the final three-dimensional structure.[14]

G start Start protein_prep HIV-1 Protease Expression & Purification start->protein_prep crystallization Co-crystallization with Inhibitor protein_prep->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Structure of Protease-Inhibitor Complex structure_solution->final_structure

References

A Comparative Analysis of DMP 323 and First-Generation HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational HIV protease inhibitor DMP 323 with first-generation protease inhibitors (PIs), a class of antiretroviral drugs that revolutionized HIV treatment. While the development of this compound was discontinued, an examination of its preclinical and early clinical data offers valuable insights into the evolution of HIV therapeutics. This document synthesizes available data on their mechanism of action, potency, resistance profiles, and clinical findings, presenting a clear comparison for research and drug development professionals.

Mechanism of Action: A Tale of Two Scaffolds

Both this compound and first-generation protease inhibitors target the same critical enzyme in the HIV life cycle: HIV protease. This enzyme is essential for cleaving newly synthesized viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions. By inhibiting this enzyme, both classes of drugs prevent the production of mature, infectious HIV particles.

First-Generation Protease Inhibitors: These drugs, including saquinavir, ritonavir, indinavir, nelfinavir, amprenavir, and fosamprenavir, are peptidomimetic.[1] Their chemical structures were designed to mimic the natural peptide substrates of HIV protease, allowing them to competitively bind to the enzyme's active site.[1]

This compound: In contrast, this compound is a nonpeptide, cyclic urea-based inhibitor.[2] This structural difference represents a significant departure from the peptide-like backbone of the first-generation PIs and was the result of structure-based drug design.[2]

cluster_0 HIV Protease Inhibition cluster_1 Inhibitors HIV Polyprotein HIV Polyprotein HIV Protease HIV Protease HIV Polyprotein->HIV Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Mature Virion Mature Virion Functional Viral Proteins->Mature Virion This compound This compound This compound->HIV Protease Inhibition First-Gen PIs First-Gen PIs First-Gen PIs->HIV Protease Inhibition cluster_0 HIV Protease Gene cluster_1 Drug Pressure Wild-type Wild-type I84V Mutant I84V Mutant Wild-type->I84V Mutant This compound G48V/L90M Mutants G48V/L90M Mutants Wild-type->G48V/L90M Mutants First-Gen PIs This compound This compound First-Gen PIs First-Gen PIs Reduced Susceptibility to this compound Reduced Susceptibility to this compound I84V Mutant->Reduced Susceptibility to this compound Cross-resistance to First-Gen PIs Cross-resistance to First-Gen PIs I84V Mutant->Cross-resistance to First-Gen PIs Reduced Susceptibility to First-Gen PIs Reduced Susceptibility to First-Gen PIs G48V/L90M Mutants->Reduced Susceptibility to First-Gen PIs Cross-resistance to this compound Cross-resistance to this compound G48V/L90M Mutants->Cross-resistance to this compound cluster_0 Experimental Workflow: Protease Inhibition Assay A Prepare Reagents: - HIV Protease - Substrate - Inhibitors B Mix in Microplate: Buffer, Substrate, Inhibitor A->B C Initiate Reaction: Add HIV Protease B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Calculate IC50/Ki E->F

References

Preclinical Assessment of DMP 323: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data available for DMP 323, a nonpeptide cyclic urea inhibitor of the human immunodeficiency virus (HIV) protease.

Developed by Bristol-Myers Squibb, this compound showed early promise as a potent antiviral agent. However, its clinical development was discontinued. This guide summarizes the existing preclinical data to offer insights into its mechanism of action, in vitro potency, and pharmacokinetic profile in animal models. Of note, a comprehensive search of publicly available literature did not yield in vivo efficacy data for this compound in established preclinical models of HIV infection, such as the SCID-hu mouse model.

Mechanism of Action: Inhibition of HIV Protease

This compound functions as a competitive inhibitor of HIV-1 protease, a critical enzyme in the viral life cycle.[1] HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. By binding to the active site of the protease, this compound blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[2]

HIV_Protease_Inhibition cluster_inhibition Effect of this compound HIV-infected Cell HIV-infected Cell Viral RNA Viral RNA HIV-infected Cell->Viral RNA Transcription & Translation Viral Polyproteins (Gag, Gag-Pol) Viral Polyproteins (Gag, Gag-Pol) Viral RNA->Viral Polyproteins (Gag, Gag-Pol) Mature Viral Proteins Mature Viral Proteins Viral Polyproteins (Gag, Gag-Pol)->Mature Viral Proteins Cleavage Immature, Non-infectious Virion Immature, Non-infectious Virion Viral Polyproteins (Gag, Gag-Pol)->Immature, Non-infectious Virion HIV Protease HIV Protease HIV Protease->Viral Polyproteins (Gag, Gag-Pol) New Infectious Virion New Infectious Virion Mature Viral Proteins->New Infectious Virion Assembly This compound This compound This compound->HIV Protease Inhibits

Caption: Mechanism of Action of this compound.

In Vitro Potency

This compound demonstrated potent antiviral activity against both HIV-1 and HIV-2 in vitro. The concentration required for 90% inhibition (IC90) was determined to be 0.12 ± 0.04 µM in lymphoid cell lines and peripheral blood mononuclear cells.

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in rats and dogs, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterRat (5 mg/kg)Dog (5 mg/kg)
Route of Administration Intravenous (IV) & Oral (PO)Intravenous (IV) & Oral (PO)
Clearance (L/hr/kg) 7.12 (IV)1.48 (IV)
Volume of Distribution (L/kg) 6.36 (IV)2.28 (IV)
Elimination Half-life (hr) 0.95 (IV)1.80 (IV)
Oral Bioavailability (%) 15 - 2737 - 38
Time to Max. Concentration (Tmax) ≤ 1 hr (PO)≤ 1 hr (PO)

Data sourced from publicly available pharmacokinetic studies.

Experimental Protocols

In Vitro Antiviral Activity Assay: The in vitro anti-HIV activity of this compound was assessed using lymphoid cell lines (MT-2 and H9) and normal peripheral blood mononuclear cells. These cells were infected with various strains and isolates of HIV-1 and HIV-2. The concentration of this compound required to inhibit 90% of viral replication (IC90) was determined by measuring a suitable viral marker, such as reverse transcriptase activity or p24 antigen concentration, in the culture supernatant.

Pharmacokinetic Studies in Rats and Dogs: Male Sprague-Dawley rats and Beagle dogs were used for the pharmacokinetic evaluation.

  • Intravenous Administration: A single dose of this compound (5 mg/kg) was administered intravenously. Blood samples were collected at predetermined time points, and plasma concentrations of this compound were measured using a validated high-performance liquid chromatography (HPLC) method.

  • Oral Administration: this compound was administered orally to fasted animals at doses of 3, 5, and 10 mg/kg in rats and 5 and 10 mg/kg in dogs. Blood samples were collected and analyzed as described for the intravenous study. The effect of food on oral absorption was also investigated by administering the drug to fed animals.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Pharmacokinetic Studies Cell Culture\n(Lymphoid cells, PBMCs) Cell Culture (Lymphoid cells, PBMCs) HIV Infection HIV Infection Cell Culture\n(Lymphoid cells, PBMCs)->HIV Infection This compound Treatment This compound Treatment HIV Infection->this compound Treatment Viral Marker Assay\n(IC90 Determination) Viral Marker Assay (IC90 Determination) This compound Treatment->Viral Marker Assay\n(IC90 Determination) Animal Models\n(Rats, Dogs) Animal Models (Rats, Dogs) Dosing\n(IV and Oral) Dosing (IV and Oral) Animal Models\n(Rats, Dogs)->Dosing\n(IV and Oral) Blood Sampling Blood Sampling Dosing\n(IV and Oral)->Blood Sampling HPLC Analysis HPLC Analysis Blood Sampling->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling

Caption: Preclinical Experimental Workflow.

Comparison with Other HIV Protease Inhibitors

Direct in vivo efficacy comparisons of this compound with other protease inhibitors in preclinical models are not available in the published literature. In vitro, its potency was reported to be comparable to other contemporary HIV protease inhibitors under development at the time.

Conclusion

This compound is a potent in vitro inhibitor of HIV protease with a reasonable pharmacokinetic profile in rats and dogs, demonstrating oral bioavailability. However, the lack of publicly available in vivo efficacy data in relevant preclinical models of HIV infection makes a comprehensive assessment of its potential as an antiviral therapeutic challenging. This absence of data may be attributed to the discontinuation of its development. For researchers in the field, the information on this compound's structure and mechanism could still offer valuable insights for the design of new HIV protease inhibitors.

References

Comparative Analysis of DMP 323 Resistance Profiles Against Leading HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the resistance profile of the novel HIV-1 protease inhibitor DMP 323 with established antiretroviral agents Darunavir, Lopinavir, and Atazanavir. This guide provides a synthesis of available experimental data, detailed methodologies for resistance assessment, and visual representations of key resistance pathways.

Executive Summary

The emergence of drug-resistant HIV-1 strains remains a critical challenge in antiretroviral therapy. This guide provides a comparative assessment of the resistance profile of this compound, a cyclic urea-based HIV-1 protease inhibitor, against three widely used protease inhibitors: Darunavir, Lopinavir, and Atazanavir. While this compound has demonstrated potent antiviral activity, understanding its susceptibility to resistance mutations is paramount for its potential clinical application. This analysis reveals that the I84V mutation is a key determinant of resistance to this compound, with the V82F/I84V double mutant exhibiting a profound 1000-fold increase in the inhibition constant (Ki). Cross-resistance with other protease inhibitors is a significant consideration, and this guide provides a detailed comparison of resistance profiles against a panel of common protease inhibitor resistance mutations.

Comparative Resistance Profiles

The following tables summarize the fold change in resistance (IC50 or Ki) for this compound and other leading protease inhibitors against various HIV-1 protease mutants. It is important to note that direct head-to-head comparative studies for this compound against a comprehensive panel of mutants are limited. The data presented here are compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Fold Change in Resistance for this compound Against Key HIV-1 Protease Mutations

Protease MutationFold Change in Resistance (Ki)Reference
I84VHigh[1]
L10F/I84VHigher than I84V alone[1]
V82F/I84V~1000

Table 2: Comparative Fold Change in Resistance for Major Protease Inhibitors Against Common Resistance Mutations

Protease MutationThis compound (Fold Change in Ki)Darunavir (Fold Change in IC50)Lopinavir (Fold Change in IC50)Atazanavir (Fold Change in IC50)
Wild-Type 1111
I84V High[1]2 to 1010 to 50<2
L90M Moderate[1]<25 to 202 to 5
V82A Moderate[1]<25 to 20<2
G48V Moderate[1]<22 to 102 to 5
I50V N/A5 to 205 to 20<2
I54V/L/M N/A2 to 105 to 202 to 5
M46I/L N/A<22 to 102 to 5
Multiple Mutations Significant cross-resistance observedHigh genetic barrier, retains activity against many multi-drug resistant strainsReduced activity against strains with multiple mutationsReduced activity against strains with multiple mutations

N/A: Data not readily available in the searched literature. Note: Fold change values are approximate and can vary based on the specific assay and viral strain.

Experimental Protocols

The determination of HIV-1 protease inhibitor resistance profiles relies on two primary methodologies: phenotypic and genotypic assays.

Phenotypic Resistance Assay (Recombinant Virus Assay)

This method directly measures the susceptibility of HIV-1 to a drug.

Principle: Recombinant viruses are generated containing the protease gene from a patient's plasma HIV-1 RNA. The ability of these viruses to replicate in the presence of varying concentrations of the protease inhibitor is then measured.

Detailed Methodology:

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma. The protease-coding region of the pol gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Cloning: The amplified protease gene is cloned into a protease-deleted HIV-1 laboratory vector.

  • Transfection: The recombinant vector is transfected into a suitable host cell line (e.g., HEK293T cells).

  • Virus Production: The transfected cells produce recombinant viruses carrying the patient-derived protease.

  • Infection and Drug Susceptibility Testing: A susceptible target cell line (e.g., MT-2 or TZM-bl cells) is infected with the recombinant virus in the presence of serial dilutions of the protease inhibitor.

  • Readout: After a set incubation period, viral replication is quantified by measuring an endpoint such as p24 antigen production, luciferase activity, or cytopathic effect.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for a wild-type reference virus.

Genotypic Resistance Assay (Sanger Sequencing)

This method identifies mutations in the protease gene that are known to be associated with drug resistance.

Principle: The nucleotide sequence of the protease gene from the patient's virus is determined and compared to a wild-type reference sequence to identify resistance-associated mutations.

Detailed Methodology:

  • RNA Extraction and RT-PCR: As in the phenotypic assay, viral RNA is extracted from plasma and the protease gene is amplified via RT-PCR.

  • Sequencing: The amplified PCR product is sequenced using the Sanger dideoxy chain termination method.

  • Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a wild-type HIV-1 protease sequence to identify any amino acid substitutions.

  • Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various protease inhibitors.

Visualizing Resistance Pathways

The following diagrams illustrate key concepts related to the assessment of this compound resistance.

experimental_workflow cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay p1 Patient Plasma (HIV-1 RNA) p2 RT-PCR Amplification of Protease Gene p1->p2 p3 Cloning into HIV-1 Vector p2->p3 p4 Transfection & Virus Production p3->p4 p5 Infection of Target Cells with Drug Dilutions p4->p5 p6 Measure Viral Replication (e.g., p24) p5->p6 p7 Calculate IC50 & Fold Change p6->p7 g1 Patient Plasma (HIV-1 RNA) g2 RT-PCR Amplification of Protease Gene g1->g2 g3 Sanger Sequencing g2->g3 g4 Sequence Analysis g3->g4 g5 Identify Resistance Mutations g4->g5 g6 Predict Drug Resistance g5->g6

Caption: Experimental workflows for phenotypic and genotypic resistance assays.

resistance_pathway Wild-Type HIV-1 Wild-Type HIV-1 This compound Treatment This compound Treatment Wild-Type HIV-1->this compound Treatment I84V Mutant I84V Mutant This compound Treatment->I84V Mutant Primary Resistance Other PI Resistance Mutations Other PI Resistance Mutations This compound Treatment->Other PI Resistance Mutations Alternative Pathways L10F/I84V Mutant L10F/I84V Mutant I84V Mutant->L10F/I84V Mutant Increased Resistance V82F/I84V Mutant V82F/I84V Mutant I84V Mutant->V82F/I84V Mutant High-Level Resistance High-Level Resistance to this compound High-Level Resistance to this compound L10F/I84V Mutant->High-Level Resistance to this compound V82F/I84V Mutant->High-Level Resistance to this compound Other PI Resistance Mutations\n(G48V, V82A, L90M) Other PI Resistance Mutations (G48V, V82A, L90M) Other PI Resistance Mutations->High-Level Resistance to this compound

Caption: Putative resistance pathways for this compound.

Conclusion

This compound shows susceptibility to resistance mediated by specific mutations within the HIV-1 protease, most notably I84V and the V82F/I84V combination. While direct comparative data is still emerging, initial findings suggest that the resistance profile of this compound has both unique and overlapping features with established protease inhibitors. The development of resistance to this compound appears to follow pathways involving key mutations that also confer resistance to other members of this drug class. Further comprehensive studies are warranted to fully elucidate the cross-resistance profile and genetic barrier of this compound to inform its potential role in future antiretroviral therapy strategies.

References

Safety Operating Guide

Immediate Safety and Logistical Plan

Author: BenchChem Technical Support Team. Date: November 2025

As an investigational drug, formerly under development as an HIV protease inhibitor, DMP 323 requires stringent disposal procedures guided by institutional, federal, and state regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal process must follow the established protocols for hazardous pharmaceutical research waste.

Researchers, scientists, and drug development professionals must handle the disposal of such compounds with meticulous care to ensure personnel safety and environmental protection. The primary directive is to always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific SDS provided by the manufacturer. Any disposal must be conducted in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[1][2]

The disposal of investigational drugs like this compound is managed as a hazardous chemical waste process. The core steps involve characterization, proper containment, clear labeling, safe storage, and scheduled pickup by trained EHS personnel for final destruction, typically via incineration.[3][4]

Logistical StepRequirementDetails
Waste Characterization EHS ConsultationContact your institution's EHS department to determine if the material is considered hazardous waste under RCRA guidelines.[2]
Container Selection Compatible MaterialsSelect a chemically compatible container (e.g., glass, plastic) based on the physical state (solid, liquid) of the this compound waste.[3] Original containers (vials, bottles) can often be disposed of as is, without being emptied.[3][4]
Labeling Official Hazardous Waste LabelOnly use official "HAZARDOUS WASTE" labels provided by your EHS department.[3] All other labels are unacceptable.
Storage Satellite Accumulation Area (SAA)Store the labeled waste container in a designated and registered SAA, which may be a locked cabinet or a secondary containment tub.[3]
Final Disposal EHS Pickup & IncinerationSubmit a chemical waste disposal request to your EHS department.[3] EHS personnel will collect the waste, which is then transported to a permitted hazardous waste incineration facility.[2][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for disposing of non-DEA controlled investigational substances like this compound.

1. Personnel Training:

  • Ensure all personnel handling the waste have completed the institution's required chemical waste management training.[3] This training should be renewed annually.[3]

2. Waste Assessment and Containerization:

  • Consult EHS: Before beginning, contact your facility's EHS office to confirm the specific disposal pathway for this compound.[2]

  • Select Container: Choose a waste container that is compatible with the chemical properties of this compound. For vials, ampules, or other original containers, they can be placed directly into the hazardous waste container without emptying.[3][4]

3. Labeling the Waste Container:

  • Obtain Official Label: Request a "HAZARDOUS WASTE" label from your EHS department.[3]

  • Complete the Label: Fill out the label completely and legibly with the following information:

    • Principal Investigator (PI) Name

    • Storage Location (Building and Room Number)

    • Contact Phone Number

    • Complete Chemical Name (e.g., "this compound"). Do not use abbreviations.[3]

    • Concentrations and percentages of active ingredients.[3]

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Place the fully labeled container in a registered SAA. The SAA must be located at or near the point of generation.[3]

  • Secondary Containment: If the primary container is not in a locked cabinet, it should be placed in secondary containment, such as a large, lidded tub.[3]

  • Weekly Inspections: The research team must inspect each container in the SAA weekly and document these inspections on an SAA Inspection Log.[3]

5. Arranging for Final Disposal:

  • Submit Pickup Request: To initiate disposal, complete and submit a Chemical Waste Disposal Request Form to your EHS department.[3]

  • Documentation: Note on the request form that a copy of the completed form should be returned to the research team for their records upon pickup.[3] The date of EHS pickup is considered the official disposal date.[3]

  • Destruction: The EHS department will consolidate the waste and transfer it to a licensed vendor for transport to an EPA-permitted incineration facility, ensuring compliance with all identification, manifesting, and recordkeeping requirements.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of an investigational drug compound within a research facility.

G cluster_researcher Researcher Actions cluster_ehs EHS Actions start Identify this compound for Disposal consult_ehs 1. Consult EHS for Waste Characterization start->consult_ehs select_container 2. Select Compatible Waste Container consult_ehs->select_container label_waste 3. Affix & Complete EHS Hazardous Waste Label select_container->label_waste store_saa 4. Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa inspect_weekly 5. Conduct & Log Weekly Inspections store_saa->inspect_weekly inspect_weekly->store_saa Continue Storage submit_request 6. Submit Disposal Request Form to EHS inspect_weekly->submit_request Container Full or Project Ends pickup 7. EHS Picks Up Waste & Provides Documentation submit_request->pickup transport 8. Transport to Permitted Incineration Facility pickup->transport end_process Disposal Complete transport->end_process

References

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Feasible Synthetic Routes

Reactant of Route 1
DMP 323
Reactant of Route 2
DMP 323

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。